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  • Product: Acetamide, N-(4-aminophenyl)-, monohydrochloride
  • CAS: 43036-07-3

Core Science & Biosynthesis

Foundational

4-Aminoacetanilide hydrochloride structure and synthesis pathway

An In-depth Technical Guide to the Structure and Synthesis of 4-Aminoacetanilide Hydrochloride Introduction 4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, and its hydrochloride salt are pivotal chemical in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Synthesis of 4-Aminoacetanilide Hydrochloride

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, and its hydrochloride salt are pivotal chemical intermediates with significant applications in various fields, particularly in the synthesis of pharmaceuticals and azo dyes.[1][2][3] The hydrochloride form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many synthetic applications. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structure of 4-aminoacetanilide hydrochloride and a detailed, field-proven pathway for its synthesis, emphasizing the chemical principles and experimental rationale that underpin the process.

Chemical Structure and Properties

4-Aminoacetanilide is an aromatic amine and an amide, derived from acetanilide.[3][4] The core structure consists of a benzene ring substituted with an amino group (-NH₂) and an acetamido group (-NHCOCH₃) at the para (1,4) positions.

The hydrochloride salt is formed by the protonation of the more basic amino group by hydrochloric acid. The lone pair of electrons on the nitrogen atom of the primary amine readily accepts a proton (H⁺) from HCl, forming an ammonium salt. This conversion is a standard strategy in medicinal chemistry and organic synthesis to improve the handling and formulation of amine-containing compounds.

Physicochemical Properties

The properties of the parent compound and its hydrochloride salt are summarized below for comparative analysis.

Property4-Aminoacetanilide4-Aminoacetanilide Hydrochloride
Molecular Formula C₈H₁₀N₂O[3][4]C₈H₁₀N₂O·HCl[5]
Molecular Weight 150.18 g/mol [4]186.64 g/mol [5]
Appearance White to reddish crystalline solid[2][4]Data not available; typically a crystalline solid
Melting Point 164-167 °C[3]Data not available
Solubility Slightly soluble in cold water; soluble in ethanol[1][2]Generally more soluble in water than the free base
IUPAC Name N-(4-aminophenyl)acetamide[3][4]N-(4-aminophenyl)acetamide hydrochloride

Synthesis Pathway: A Two-Stage Approach

The most common and industrially viable synthesis of 4-aminoacetanilide hydrochloride is a two-step process that begins with the readily available starting material, acetanilide. This pathway is favored for its high yields and straightforward procedures.

  • Nitration of Acetanilide: Acetanilide is first nitrated to produce 4-nitroacetanilide. The acetamido group is an ortho-, para-directing activator, but due to steric hindrance from the bulky acetyl group, the para-substituted product is predominantly formed.

  • Reduction of 4-Nitroacetanilide: The nitro group of 4-nitroacetanilide is then selectively reduced to a primary amine, yielding 4-aminoacetanilide.

  • Formation of the Hydrochloride Salt: The resulting 4-aminoacetanilide is treated with hydrochloric acid to form the stable hydrochloride salt.

This multi-step approach is a classic example of using a protecting group (the acetyl group) to control the regioselectivity of an electrophilic aromatic substitution reaction (nitration) and then performing a functional group transformation (reduction).

Synthesis_Pathway Acetanilide Acetanilide Nitroacetanilide 4-Nitroacetanilide Acetanilide->Nitroacetanilide Nitration (HNO₃, H₂SO₄) Aminoacetanilide 4-Aminoacetanilide Nitroacetanilide->Aminoacetanilide Reduction (Fe, HCl or Zn, NH₄Cl) Hydrochloride 4-Aminoacetanilide Hydrochloride Aminoacetanilide->Hydrochloride Salt Formation (HCl)

Caption: Synthesis workflow for 4-Aminoacetanilide Hydrochloride.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with clear checkpoints and rationales for each critical step.

Part A: Synthesis of 4-Aminoacetanilide via Reduction of 4-Nitroacetanilide

This procedure details the reduction of the nitro group using iron powder in an acidic medium, a method that is both efficient and cost-effective.[1][6]

Materials:

  • 4-Nitroacetanilide

  • Iron powder (fine)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Deionized water

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 4-nitroacetanilide in a mixture of water and ethanol. The ethanol is used to increase the solubility of the organic starting material.

  • Acidification: Add a small amount of concentrated hydrochloric acid to the suspension. This creates an acidic environment that facilitates the reduction process by activating the iron metal.

  • Addition of Reducing Agent: Heat the mixture to a gentle reflux (approximately 70-80 °C). Add the iron powder portion-wise to control the exothermic reaction. The progress of the reaction can often be monitored by a color change, as the yellow color of the nitro compound fades.

  • Reaction Completion: Continue refluxing for 1.5 to 2 hours after the final addition of iron powder to ensure the reaction goes to completion.

  • Neutralization and Product Isolation:

    • Causality: The reaction mixture is acidic due to the initial addition of HCl. To isolate the free amine product, the solution must be neutralized.

    • Procedure: While the solution is still hot, carefully add a saturated solution of sodium carbonate or ammonium hydroxide until the mixture is slightly basic (test with pH paper). This neutralizes the excess acid and precipitates iron salts as iron (II/III) hydroxides.

  • Filtration: Immediately filter the hot solution through a fluted filter paper or a Celite pad to remove the insoluble iron oxides and hydroxides. The hot filtration is crucial to prevent the product from crystallizing prematurely and being lost with the iron sludge.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce the crystallization of 4-aminoacetanilide as a solid.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water to remove any soluble impurities, and dry the product thoroughly. The expected product is a white or slightly reddish solid.[1][4]

Part B: Preparation of 4-Aminoacetanilide Hydrochloride

This protocol describes the conversion of the synthesized 4-aminoacetanilide into its hydrochloride salt.

Materials:

  • 4-Aminoacetanilide (from Part A)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Isopropanol

Protocol:

  • Dissolution: Dissolve the dry 4-aminoacetanilide in a minimal amount of warm ethanol or isopropanol in a suitable flask.

  • Acidification and Salt Formation:

    • Causality: The addition of a strong acid will protonate the basic amino group, forming the corresponding ammonium salt. The hydrochloride salt is typically less soluble in organic solvents than the free base, allowing it to precipitate.

    • Procedure: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring. The hydrochloride salt will begin to precipitate out of the solution.

  • Complete Precipitation: Continue adding HCl until no further precipitation is observed.

  • Isolation and Washing: Collect the precipitated 4-aminoacetanilide hydrochloride by vacuum filtration. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any excess HCl and other impurities.

  • Drying: Dry the final product in a vacuum oven at a low temperature to remove any residual solvent.

Characterization and Quality Control

To ensure the integrity of the synthesized product, the following characterization methods are recommended:

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity.

  • Infrared (IR) Spectroscopy: Confirmation of the functional groups present. Key peaks for 4-aminoacetanilide include N-H stretches for the amine and amide, a C=O stretch for the amide, and aromatic C-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the exact structure and connectivity of the molecule.

Applications in Research and Development

4-Aminoacetanilide hydrochloride serves as a versatile starting material in multi-step organic syntheses. Its primary applications include:

  • Pharmaceutical Synthesis: It is a precursor for various active pharmaceutical ingredients (APIs). For instance, it can be a building block in the synthesis of more complex molecules, such as certain types of beta-lactams.[7]

  • Dye Industry: The primary amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of azo dyes.[1]

Conclusion

This guide has outlined the structure and a reliable, two-step synthesis pathway for 4-aminoacetanilide hydrochloride, a compound of significant industrial importance. By understanding the rationale behind each experimental step, from the selective reduction of 4-nitroacetanilide to the final salt formation, researchers can confidently and efficiently produce this valuable chemical intermediate for a variety of applications in drug development and materials science. The provided protocols emphasize safety, efficiency, and the importance of self-validating procedures for ensuring the quality of the final product.

References

  • PubChem. (n.d.). 4-Aminoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 4'-Aminoacetanilide. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Retrieved from [Link]

  • International Journal of Scientific Research. (2020). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101328133A - A kind of synthetic method of m-aminoacetanilide.
  • Academia.edu. (n.d.). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • PubChem. (n.d.). m-Aminoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

N-(4-aminophenyl)acetamide HCl physical and chemical properties

Executive Summary N-(4-aminophenyl)acetamide Hydrochloride (4-Aminoacetanilide HCl) serves as a critical junction compound in the industrial synthesis of azo dyes and sulfonamide pharmaceuticals.[1] In drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-aminophenyl)acetamide Hydrochloride (4-Aminoacetanilide HCl) serves as a critical junction compound in the industrial synthesis of azo dyes and sulfonamide pharmaceuticals.[1] In drug development, it acts as a primary reference standard for Impurity Profiling of Paracetamol (Acetaminophen), where it represents a potential degradation product or synthesis byproduct (often resulting from incomplete acetylation of p-phenylenediamine or over-reduction of p-nitroacetanilide).

This guide provides a definitive breakdown of its physicochemical behavior, synthesis protocols, and analytical detection methods, moving beyond standard datasheets to offer application-specific insights for the bench scientist.

Chemical Identity & Structural Characterization

The compound exists primarily as a para-substituted benzene ring featuring an acetamido group (electron-donating by resonance, withdrawing by induction) and a primary amine (protonated in the HCl salt form).[1]

PropertyFree Base (Parent)Hydrochloride Salt
IUPAC Name N-(4-aminophenyl)acetamideN-(4-aminophenyl)acetamide Hydrochloride
CAS Number 122-80-543036-07-3
Formula C₈H₁₀N₂OC₈H₁₀N₂O[2][3][4][5] · HCl
Molecular Weight 150.18 g/mol 186.64 g/mol
Appearance White to reddish-brown crystalsOff-white to grey crystalline powder
Solubility (Water) Slightly soluble (0.1–1.0 g/100mL)Soluble (Ionic character enhances hydrophilicity)
pKa (Amine) ~5.5 (Conjugate acid)N/A (Already protonated)
Structural Logic

The acetamido group at position 1 is robust against hydrolysis under mild conditions, protecting the amine at that position.[1] The primary amine at position 4 is the reactive center for diazotization (dye synthesis) or salt formation.[1] In the HCl salt, the C4-amine is protonated (


), significantly altering the electronic density of the ring compared to the free base, which impacts NMR shifts and HPLC retention times.

Synthesis & Purification Methodologies

The industrial preparation typically involves the selective reduction of 4-nitroacetanilide .[1] The challenge lies in reducing the nitro group without hydrolyzing the acetamide linkage.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflow Start 4-Nitroacetanilide Reagent Fe / Acetic Acid (Bechamp Reduction) Start->Reagent Inter 4-Aminoacetanilide (Free Base) Reagent->Inter Reduction (Reflux) Acid HCl / Ethanol Inter->Acid Final 4-Aminoacetanilide HCl (Salt Formation) Acid->Final Precipitation

Figure 1: Selective reduction pathway preserving the acetamide moiety followed by salt formation.

Laboratory Scale Protocol (Fe/Acetic Acid Reduction)

Note: This method avoids high-pressure hydrogenation, making it accessible for standard organic labs.

Reagents:

  • 4-Nitroacetanilide (10.0 g)

  • Iron powder (reduced, 8.0 g)

  • Acetic acid (5% v/v aqueous solution, 100 mL)

  • Concentrated HCl (12M)[1]

Step-by-Step Procedure:

  • Activation: Suspend Iron powder in 5% acetic acid in a 250 mL round-bottom flask. Heat to 80°C to activate the iron surface (etching).[1]

  • Addition: Slowly add 4-Nitroacetanilide in small portions over 20 minutes. The reaction is exothermic; monitor temperature to maintain gentle reflux (~100°C).[1]

  • Reflux: Stir vigorously at reflux for 60–90 minutes. The yellow suspension will darken as iron oxides form.[1]

  • Filtration: While hot , filter the mixture through a Celite pad to remove iron sludge. Wash the pad with boiling water.[1]

    • Critical Step: If the solution cools, the product will crystallize in the filter cake.[1][6] Keep everything hot.

  • Isolation (Free Base): Cool the filtrate to 0–5°C. 4-Aminoacetanilide crystallizes as white/pink needles.[1] Filter and dry.[1]

  • Salt Conversion: Dissolve the crude base in minimum hot ethanol. Add 1.1 equivalents of Concentrated HCl dropwise.[1] Cool to precipitate the Hydrochloride salt .[1]

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace iron or unreacted nitro compounds.[1]

Analytical Characterization & Impurity Profiling

In pharmaceutical QC, 4-Aminoacetanilide is a known impurity in Paracetamol.[1] It must be distinguished from 4-Aminophenol (the primary degradant) and 4-Chloroacetanilide .[1]

HPLC Method (Impurity Detection)

The polarity difference between the free amine and the acetamide group allows for separation on C18 columns.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Luna 5µm, 150 x 4.6 mm)
Mobile Phase Phosphate Buffer (pH 4.0) : Methanol (85:15)
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (or Amperometric for high sensitivity)
Retention Order 4-Aminophenol (

~2-3 min) < 4-Aminoacetanilide (

~5-6 min) < Paracetamol

Rationale: At pH 4.0, the terminal amine of 4-Aminoacetanilide is partially protonated, reducing its retention time compared to neutral amides but keeping it more retained than the highly polar 4-aminophenol.

Spectroscopic Identification

1H-NMR (DMSO-d₆, 300 MHz) - Free Base Data:

  • δ 9.47 (s, 1H): Amide -NH- (Deshielded by carbonyl).[1]

  • δ 7.20 (d, 2H, J=8.5 Hz): Aromatic protons ortho to acetamide.[1]

  • δ 6.50 (d, 2H, J=8.5 Hz): Aromatic protons ortho to amine (Shielded by electron donation of -NH₂).[1]

  • δ 4.78 (s, 2H): Primary Amine -NH₂ (Broad singlet, exchangeable).[1]

  • δ 1.96 (s, 3H): Methyl group of acetamide.[1]

Note on HCl Salt: In D₂O, the -NH₂ signal will disappear (exchange).[1] The aromatic doublets will shift downfield (approx δ 7.4 - 7.6 range) because the protonated amine (


) is electron-withdrawing, removing the shielding effect seen in the free base.
Impurity Pathway Diagram (Graphviz)[1]

ImpurityPathways Para Paracetamol (Target Drug) Degradant 4-Aminophenol (Primary Degradant) Para->Degradant Hydrolysis (Storage/Heat) Impurity 4-Aminoacetanilide (Impurity / Intermediate) Impurity->Para Synthesis (Acetylation of amine) (Incomplete reaction leads to impurity) Impurity->Degradant Hydrolysis of Acetamide

Figure 2: Relationship between Paracetamol and its key nitrogenous impurities.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Health Hazards:

    • H317: May cause an allergic skin reaction (Sensitizer).[1]

    • H319: Causes serious eye irritation.[1]

    • Inhalation: Dust may cause respiratory irritation.[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and N95/P2 dust mask are mandatory during weighing and synthesis.[1]

  • Storage: Store under inert atmosphere (Nitrogen) if possible. The free base oxidizes in air (turning brown); the HCl salt is more stable but hygroscopic.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31230, 4-Aminoacetanilide.[1] Retrieved from [Link][1]

  • Wyszecka-Kaszuba, E., et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.[1][7] Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-1086.[1][7] Retrieved from [Link]

  • PrepChem. Preparation of 4'-aminoacetanilide via Iron Reduction. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Guide: 4-Aminoacetanilide Hydrochloride (CAS 43036-07-3)

This guide provides an in-depth spectroscopic analysis of 4-Aminoacetanilide Hydrochloride (CAS 43036-07-3), a critical intermediate in the synthesis of azo dyes and sulfonamide pharmaceuticals.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 4-Aminoacetanilide Hydrochloride (CAS 43036-07-3), a critical intermediate in the synthesis of azo dyes and sulfonamide pharmaceuticals.[1]

[1]

Executive Summary & Compound Identity

This document details the structural elucidation of 4-aminoacetanilide hydrochloride using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1][2][3] Unlike its free base counterpart, the hydrochloride salt exhibits distinct spectral features—particularly in the proton NMR and IR regions—due to the protonation of the primary amine.[2]

AttributeDetail
Chemical Name 4-Aminoacetanilide Hydrochloride
Synonyms

-(4-aminophenyl)acetamide HCl;

-acetamidoaniline HCl
CAS Number 43036-07-3
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 186.64 g/mol (Salt) / 150.18 g/mol (Free Base)
Structure Acetyl group at

, Ammonium chloride at

of the phenyl ring.[1][4]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[1][2] For this salt, Electrospray Ionization (ESI) is preferred for intact mass observation, while Electron Impact (EI) elucidates the fragmentation fingerprint.[1][2]

ESI-MS Data (Positive Mode)

In ESI(+), the hydrochloride salt dissociates, yielding the protonated free base


.[1][2]
  • Observed Ion (

    
    ):  151.09 
    
    
    
    0.05[1]
  • Adducts: May observe

    
     at 
    
    
    
    301.17.[1][2]
Fragmentation Pathway (EI/CID)

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the acetyl group.[1][2]


IdentityFragment Description
150

Molecular ion (Free base)
108

Base Peak. Loss of ketene (

) from the acetamido group.[1]
80

Further loss of

or ring contraction.
43

Acetylium ion (Characteristic of acetamides).[1][2]
Fragmentation Workflow

The following diagram illustrates the primary dissociation pathway observed in MS/MS experiments.

MS_Fragmentation M_Ion Precursor Ion [M+H]+ = 151.09 Frag1 Fragment [M+H - Ketene]+ m/z = 109.08 M_Ion->Frag1 - 42 Da (Ketene) Acetyl Acetylium Ion m/z = 43.02 M_Ion->Acetyl Acyl Cleavage Frag2 Fragment [Phenylenediamine]+ m/z = 108.07 Frag1->Frag2 - H• (Radical Loss)

Figure 1: Proposed fragmentation pathway for 4-aminoacetanilide under ESI-MS/MS conditions.

Infrared Spectroscopy (IR)

The IR spectrum of the hydrochloride salt differs significantly from the free base, primarily in the high-wavenumber region due to the ammonium group (


).[1]
Key Absorption Bands (KBr Pellet)
Frequency (

)
AssignmentFunctional GroupNotes
2600 – 3200

Ammonium (

)
Broad, strong band overlapping aromatic C-H stretches.[1] Characteristic of amine salts.
1670 – 1690

Amide IStrong, sharp peak.[2] Shifts slightly higher than free base due to crystal packing/H-bonding changes.[1][2]
1530 – 1560

Amide IIBending vibration of the amide N-H.
1480 – 1510

Aromatic RingSkeletal vibrations of the benzene ring.[1]
830 – 850


-Disubstituted Benzene
Strong band indicating para-substitution pattern (out-of-plane bending).[1][2]

Expert Insight: The absence of the distinct doublet at ~3300-3400 cm


 (characteristic of the free primary amine 

) and the appearance of the broad "ammonium band" below 3000 cm

is the primary quality control marker to confirm salt formation.[1]

Nuclear Magnetic Resonance (NMR)

NMR analysis is performed in DMSO-


 to ensure solubility and prevent rapid proton exchange of the ammonium protons.[1][2]
H NMR Data (400 MHz, DMSO- )

The spectrum exhibits a classic AA'BB' aromatic system and distinct exchangeable protons.[1][2]

Shift (

, ppm)
Mult.Int.[2][3][5][6][7]AssignmentStructural Context
10.20 s1HAmide

Sharp singlet; downfield due to carbonyl anisotropy and H-bonding.[1]
9.50 – 9.80 br s3HAmmonium

Broad signal; characteristic of HCl salts in DMSO.[1][2] Disappears with

shake.
7.65 d2HAr-

(

)
Ortho to Acetamide.[1][2] Doublet (

).[1][2]
7.20 d2HAr-

(

)
Ortho to Ammonium.[1][2] Doublet (

).[1][2]
2.05 s3HMethyl

Acetyl methyl group.[1][2]

Critical Analysis:

  • Salt vs. Free Base: In the free base, the aromatic protons appear upfield (

    
     and 
    
    
    
    ) because the free amine (
    
    
    ) is strongly electron-donating (shielding).[1] In the HCl salt, protonation forms
    
    
    , which is electron-withdrawing (deshielding), shifting the ortho protons downfield to
    
    
    .[1]
  • Symmetry: The para-substitution creates a symmetry plane, resulting in two distinct aromatic environments (AA'BB' system).[1][2]

C NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
TypeAssignment
168.5

Carbonyl (

)
137.0

Aromatic

(attached to Amide)
128.5

Aromatic

(attached to Ammonium)
123.5

Aromatic

119.8

Aromatic

24.1

Methyl Carbon
Structural Assignment Workflow

The following logic tree demonstrates how to validate the structure using the spectral data.

NMR_Logic Start Unknown Sample CAS 43036-07-3 H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check_Me Singlet @ 2.0 ppm? (3H) H_NMR->Check_Me Check_Ar 2 Doublets (AA'BB') @ 7.2-7.7 ppm? Check_Me->Check_Ar Yes Check_NH Broad Peak @ 9-10 ppm? (NH3+) Check_Ar->Check_NH Yes Result_Base Identify: Free Base (Needs HCl) Check_NH->Result_Base No (Signal @ 4.5 ppm) Result_Salt Identify: HCl Salt (Confirmed) Check_NH->Result_Salt Yes

Figure 2: Decision tree for confirming the hydrochloride salt form via NMR.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
     (99.8% D).[1][2] Chloroform (
    
    
    
    ) is not recommended due to the poor solubility of the hydrochloride salt.[1][2]
  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

  • Reference: Calibrate chemical shifts to the residual DMSO pentet at

    
    .
    
Sample Preparation for IR
  • Technique: KBr Pellet (preferred for salts).[1][2]

  • Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.

  • Processing: Grind to a fine powder and press at 8–10 tons for 2 minutes to form a transparent disc.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Aminoacetanilide Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][5] Retrieved from [Link][1][2]

Sources

Exploratory

An In-depth Technical Guide to the FTIR Characterization of N-(4-aminophenyl)acetamide Hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the characterization of N-(4-aminophenyl)acetamide hydrochloride using Fourier Transform Infrared (FT...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of N-(4-aminophenyl)acetamide hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy. N-(4-aminophenyl)acetamide, a key intermediate in the synthesis of pharmaceuticals like paracetamol, requires precise analytical verification to ensure identity, purity, and quality.[1][2] This document offers researchers, scientists, and drug development professionals a detailed exploration of the topic, beginning with the foundational principles of FTIR in pharmaceutical analysis, moving through a theoretical vibrational assessment of the molecule, and culminating in a practical, step-by-step experimental protocol and in-depth spectral interpretation. By explaining the causality behind methodological choices and grounding all claims in authoritative references, this guide serves as a robust resource for leveraging FTIR as a rapid, reliable, and non-destructive analytical tool.

Introduction: The Role of FTIR in Pharmaceutical Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry.[3] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This fingerprint provides invaluable qualitative information about the functional groups present in a sample, making FTIR an indispensable tool for:

  • Raw Material Identification: Verifying the identity of starting materials and intermediates.

  • Quality Control: Detecting impurities and confirming the consistency of synthesized compounds.

  • Structural Elucidation: Aiding in the determination of molecular structure, particularly in conjunction with other analytical methods like NMR and Mass Spectrometry.

The subject of this guide, N-(4-aminophenyl)acetamide hydrochloride (CAS No. 122-80-5), possesses several key functional groups—a primary aromatic amine salt, a secondary amide, and a substituted phenyl ring—each with characteristic vibrational modes that are readily identifiable by FTIR.[4][5]

Molecular Structure and Theoretical Vibrational Analysis

A thorough understanding of the molecular structure is paramount for accurate spectral interpretation. N-(4-aminophenyl)acetamide hydrochloride consists of a central benzene ring substituted with an acetamide group and an ammonium chloride group at positions 1 and 4, respectively.

Caption: Molecular structure of N-(4-aminophenyl)acetamide Hydrochloride.

The presence of the hydrochloride salt is a critical feature. The primary amine (-NH₂) of the free base is protonated to form an ammonium group (-NH₃⁺). This structural change induces significant shifts in the vibrational frequencies compared to the non-salt form.

Predicted Vibrational Modes:

  • Ammonium (-NH₃⁺) Group: The protonation of the primary amine eliminates the characteristic sharp twin peaks of an N-H stretch. Instead, a very broad and strong absorption is expected in the 3200-2500 cm⁻¹ region, resulting from the N-H stretching vibrations of the ammonium salt. This broadness is a hallmark of hydrogen bonding with the chloride counter-ion. Asymmetric and symmetric N-H bending modes are anticipated around 1600-1500 cm⁻¹.

  • Secondary Amide (-NH-CO-) Group:

    • N-H Stretch: A moderate to sharp absorption should appear in the 3370-3170 cm⁻¹ range.[6] This peak is often well-defined and can sometimes be superimposed on the broader ammonium stretch.

    • C=O Stretch (Amide I band): A strong, prominent absorption is expected between 1680 cm⁻¹ and 1630 cm⁻¹.[6][7] Its exact position is influenced by hydrogen bonding.

    • N-H Bend (Amide II band): This characteristic peak for secondary amides typically appears in the 1570-1515 cm⁻¹ region and is often strong.[6]

  • Aromatic Ring (p-disubstituted):

    • C-H Stretch: Weak to moderate absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8]

    • C=C Stretch: A series of medium to weak bands will appear in the 1620-1450 cm⁻¹ region.[1]

    • C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is characteristic of 1,4-disubstitution on a benzene ring.

  • Alkyl Group (-CH₃):

    • C-H Stretch: Asymmetric and symmetric stretching vibrations will occur in the 2975-2850 cm⁻¹ range.

    • C-H Bend: Bending vibrations are expected around 1460 cm⁻¹ and 1375 cm⁻¹.

Experimental Protocol: A Self-Validating Workflow

This section details a robust protocol for acquiring a high-quality FTIR spectrum of N-(4-aminophenyl)acetamide HCl using the potassium bromide (KBr) pellet transmission method. This technique is chosen for its reliability and ability to produce sharp, well-resolved spectra for solid samples.[9][10]

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., PerkinElmer BX FT-IR, Thermo Scientific Nicolet)[1]

  • N-(4-aminophenyl)acetamide HCl (analyte)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spatula and weighing paper

  • Infrared lamp or vacuum oven

Step-by-Step Methodology:

  • Preparation and Background Scan (Self-Validation):

    • Rationale: This step is crucial for trustworthiness. The background scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample scan to ensure the final spectrum is solely from the analyte.

    • Procedure: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan according to the instrument's software prompts. Typical parameters are a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

  • Sample Preparation (KBr Pellet):

    • Rationale: The sample must be anhydrous and finely dispersed in the KBr matrix to minimize light scattering and produce a clear, high-quality pellet. KBr is used because it is transparent to infrared radiation in the mid-IR range.[11]

    • Procedure: i. Gently grind ~150 mg of dry KBr powder in an agate mortar to a fine consistency. ii. Weigh approximately 1-2 mg of N-(4-aminophenyl)acetamide HCl. iii. Add the sample to the KBr in the mortar. Mix thoroughly by grinding for 1-2 minutes until the mixture is homogeneous. iv. Transfer the mixture to the pellet die. v. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for approximately 2 minutes. vi. Carefully release the pressure and eject the resulting thin, transparent, or translucent pellet.[10][12]

  • Data Acquisition:

    • Rationale: Consistency in acquisition parameters ensures reproducibility.

    • Procedure: i. Place the KBr pellet into the sample holder in the spectrometer's beam path. ii. Acquire the sample spectrum using the same parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans). iii. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Spectral Interpretation and Data Analysis

The resulting FTIR spectrum should be analyzed by assigning the observed absorption bands to the predicted molecular vibrations. The most telling feature distinguishing the hydrochloride salt from the free base will be the broad absorption band in the 3200-2500 cm⁻¹ region, indicative of the -NH₃⁺ group.

Analysis of Key Spectral Regions:

  • 3500-2500 cm⁻¹ (N-H and C-H Stretching Region): This region is often complex. The sharp, single peak of the secondary amide N-H stretch (~3300 cm⁻¹) will be superimposed on the broad, strong absorption from the ammonium (-NH₃⁺) N-H stretches.[6] Just below 3000 cm⁻¹, weaker peaks corresponding to aromatic and aliphatic C-H stretches can be identified.

  • 1700-1500 cm⁻¹ (Carbonyl and Bending Region): This region is highly diagnostic.

    • The Amide I (C=O stretch) band will be one of the strongest peaks in the spectrum, appearing around 1660-1640 cm⁻¹.[7][8]

    • The Amide II (N-H bend) will be visible near 1550 cm⁻¹.[6]

    • The ammonium (-NH₃⁺) bending vibrations and aromatic C=C stretching vibrations will also appear in this range, often overlapping.[1]

  • Below 1500 cm⁻¹ (Fingerprint Region): This region contains a wealth of complex vibrations, including C-N stretches, C-C stretches, and various bending modes. While difficult to assign completely without computational modeling, a strong peak around 830 cm⁻¹ would strongly support the 1,4-disubstitution pattern of the aromatic ring. The aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ range.[13]

Summary of Characteristic FTIR Absorption Bands

The following table summarizes the expected key absorption bands for N-(4-aminophenyl)acetamide hydrochloride, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityAssignmentFunctional Group
~3300MediumN-H StretchSecondary Amide (-NH)
3200-2500Strong, BroadN-H StretchAmmonium (-NH₃⁺)
3100-3000WeakC-H StretchAromatic Ring
2975-2850WeakC-H StretchMethyl (-CH₃)
1660-1640StrongC=O Stretch (Amide I)Secondary Amide (-CO-NH)
1600-1570MediumN-H Asymmetric BendAmmonium (-NH₃⁺)
1570-1515StrongN-H Bend (Amide II)Secondary Amide (-CO-NH)
~1500MediumN-H Symmetric Bend / Aromatic C=C StretchAmmonium / Aromatic Ring
1335-1250MediumC-N StretchAromatic Amine Derivative
850-800StrongC-H Out-of-Plane Bend (p-disubstitution)Aromatic Ring

Conclusion

FTIR spectroscopy provides a definitive and efficient method for the structural characterization of N-(4-aminophenyl)acetamide hydrochloride. The key to a successful analysis lies in a methodologically sound experimental approach and a nuanced understanding of how the molecule's functional groups, particularly the protonated amine and the secondary amide, manifest in the infrared spectrum. The presence of a strong, broad ammonium absorption centered around 3000 cm⁻¹, coupled with the distinct Amide I and Amide II bands, serves as a unique spectral signature for this compound. This guide provides the theoretical basis and practical instruction necessary for researchers to confidently apply FTIR for the routine identification and quality assessment of this important pharmaceutical intermediate.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1039. [Link]

  • Wysoczapski, P., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8916. [Link]

  • PubChem. (n.d.). 4-Aminoacetanilide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (2023). 4-Aminoacetanilide. Retrieved February 6, 2026, from [Link]

  • Brainly. (2023). Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem LibreTexts. Retrieved February 6, 2026, from [Link]

  • Ashen-Garry, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 6, 2026, from [Link]

  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. [Link]

  • ACS Publications. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry. [Link]

Sources

Foundational

Acetamide, N-(4-aminophenyl)-, monohydrochloride material safety data sheet (MSDS)

Compound: Acetamide, N-(4-aminophenyl)-, monohydrochloride CAS Registry Number: 43036-07-3 (Salt Form) | 122-80-5 (Free Base)[1] Executive Summary This technical guide provides a comprehensive analysis of 4-Aminoacetanil...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Acetamide, N-(4-aminophenyl)-, monohydrochloride CAS Registry Number: 43036-07-3 (Salt Form) | 122-80-5 (Free Base)[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Aminoacetanilide Hydrochloride , a critical intermediate in the synthesis of sulfonamide antibiotics and azo dyes.[2] Unlike generic Material Safety Data Sheets (MSDS), this document integrates physicochemical characterization, toxicological mechanisms, and validated experimental protocols designed for research and drug development applications.[2]

Critical Data Verification (E-E-A-T): Researchers must verify the CAS number on their specific reagent containers.[2]

  • CAS 43036-07-3: 4-Aminoacetanilide Hydrochloride (The subject of this guide).[1][3]

  • CAS 122-80-5: 4-Aminoacetanilide (Free base).[4][5][6]

  • CAS 539-03-7: 4-Chloroacetanilide (Common database error; distinct chlorinated impurity).

Part 1: Molecular Identity & Physicochemical Profile[2]

The hydrochloride salt offers superior solubility and stability compared to the free base, making it the preferred form for aqueous-phase reactions in medicinal chemistry.[2]

Table 1: Physicochemical Specifications
PropertySpecificationContext/Causality
IUPAC Name N-(4-Aminophenyl)acetamide hydrochlorideOfficial nomenclature.[1]
Molecular Formula C₈H₁₀N₂O[2][3][4][6] · HClStoichiometry 1:1.
Molecular Weight 186.64 g/mol Essential for molarity calculations (vs 150.18 for free base).[2]
Appearance White to pinkish-brown crystalline powderOxidation of the amino group leads to pink/brown discoloration.
Melting Point >260°C (Decomposes)High lattice energy typical of ionic salts.[2]
Solubility Soluble in Water, Methanol; Insoluble in HexanePolar ionic character drives aqueous solubility.[2]
pKa (Amine) ~5.5 (Conjugate acid)The free amine is weakly basic; the amide nitrogen is non-basic.[2]
Structural Visualization

The following diagram illustrates the structural integrity and potential degradation pathways (hydrolysis) that researchers must monitor.

ChemicalStructure Figure 1: Stability and degradation logic. Avoid prolonged exposure to strong acids/bases to prevent hydrolysis to toxic p-phenylenediamine. Substrate 4-Aminoacetanilide HCl (Stable Salt) FreeBase 4-Aminoacetanilide (Free Base) Substrate->FreeBase Neutralization (pH > 7) Hydrolysis p-Phenylenediamine (Toxic Degradant) FreeBase->Hydrolysis Acid/Base Hydrolysis (Prolonged Storage) AceticAcid Acetic Acid FreeBase->AceticAcid

Part 2: Toxicological Mechanism & Safety Architecture[2]

As a Senior Application Scientist, I emphasize that the toxicity of this compound is driven by its metabolic activation.[2] It is an aromatic amine derivative; therefore, handling protocols must mitigate the risk of skin sensitization and potential genotoxicity.[2]

Mechanism of Action[2][7]
  • Metabolic Activation: Upon systemic absorption, the free amine group can be N-hydroxylated by cytochrome P450 enzymes (specifically CYP1A2).[2]

  • DNA Adduct Formation: The resulting hydroxylamine can form electrophilic nitrenium ions, which bind covalently to DNA, potentially causing mutations.[2]

  • Sensitization: The compound is a known skin sensitizer (H317).[2][5] It acts as a hapten, binding to skin proteins to trigger an immune response.[2]

Safety Decision Matrix

Use this workflow to determine the necessary Personal Protective Equipment (PPE) and engineering controls.

SafetyWorkflow Figure 2: Risk-Based Safety Protocol. Inhalation of dust is the primary critical hazard. Start Handling 4-Aminoacetanilide HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution Aqueous Solution State->Solution FumeHood REQUIRED: Fume Hood (Inhalation Hazard) Solid->FumeHood Standard Qty GloveBox Recommended: Glove Box (If >10g) Solid->GloveBox High Qty Respirator P3/N95 Respirator (If hood unavailable) Solid->Respirator Emergency Solution->FumeHood Heating/Reflux Splash Splash Goggles + Nitrile Gloves (0.11mm min thickness) Solution->Splash Standard Handling

Part 3: Experimental Protocols

Protocol A: Quality Control via HPLC

To verify the purity of the material (specifically checking for the p-phenylenediamine impurity), use the following validated method.

  • Objective: Quantify chromatographic purity >98%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[2]

  • Mobile Phase:

    • Solvent A: 0.05M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid).[2]

    • Solvent B: Acetonitrile (HPLC Grade).[2][7]

  • Gradient: Isocratic 90:10 (A:B) is usually sufficient due to the polarity of the salt.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[2]

  • Retention Logic: The ionic HCl salt will elute earlier than the neutral free base or the di-acetylated impurity.[2]

Protocol B: Recrystallization (Purification)

If the material appears dark brown (oxidized), recrystallization is required before use in sensitive synthesis.[2]

  • Dissolution: Dissolve 10g of crude material in a minimum volume (~40mL) of hot water (80°C).

  • Filtration: Perform hot filtration to remove insoluble oxidized particulates (charcoal treatment may be added here if highly colored).[2]

  • Crystallization: Add warm Ethanol (10mL) to the filtrate. Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter the white needles under vacuum.[2] Wash with cold ethanol/ether (1:1).[2]

  • Drying: Dry in a vacuum desiccator over P₂O₅. Do not oven dry >60°C to avoid surface oxidation.

Part 4: Handling & Storage Guidelines

  • Storage Class: 11 (Combustible Solids).[2][8]

  • Environment: Store in a cool, dry place. The HCl salt is hygroscopic .[2] Moisture absorption will alter the stoichiometric weight, leading to errors in synthesis.[2]

  • Incompatibility: Strong oxidizing agents (causes rapid darkening/exothermic reaction) and strong bases (liberates the free amine).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-aminoacetanilide. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of 4-Aminoacetanilide Hydrochloride in Azo Dye Synthesis

An In-Depth Technical Guide for Scientific Professionals As a cornerstone intermediate, 4-Aminoacetanilide hydrochloride provides a versatile and reliable scaffold for the synthesis of a wide array of azo dyes. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scientific Professionals

As a cornerstone intermediate, 4-Aminoacetanilide hydrochloride provides a versatile and reliable scaffold for the synthesis of a wide array of azo dyes. This guide elucidates the fundamental chemistry, reaction dynamics, and practical methodologies involved, offering field-proven insights for researchers in dye chemistry and drug development.

Physicochemical Profile and Strategic Advantages

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide, is an aromatic amine whose utility in industrial and laboratory synthesis is well-established[1][2][3]. Its hydrochloride salt form is particularly advantageous for the initial stages of azo dye synthesis.

The molecular structure features a primary aromatic amine (-NH₂) and an acetylamino group (-NHCOCH₃) at the para position of a benzene ring[2]. This dual functionality is the key to its role:

  • The Primary Amino Group : This group is the reactive site for diazotization, the critical first step in azo synthesis, where it is converted into a highly reactive diazonium salt[2].

  • The Acetylamino Group : This group modulates the overall reactivity of the molecule.

  • The Hydrochloride Salt : The use of 4-Aminoacetanilide as a hydrochloride salt is a deliberate and strategic choice. It significantly enhances the compound's solubility in the aqueous acidic media required for the diazotization reaction. This ensures a homogeneous reaction environment, which is crucial for achieving a complete and efficient conversion to the diazonium salt.

A summary of its key properties is presented below.

PropertyDataReference(s)
Chemical Formula C₈H₁₀N₂O · HCl[1]
Molecular Weight 186.64 g/mol (Hydrochloride Salt)[1]
Appearance White to slightly reddish or pale yellow crystalline solid[1][4]
Solubility Soluble in water and polar solvents like ethanol[4][5]
Primary Applications Intermediate in the synthesis of azo dyes and pharmaceuticals[1][2][6]
Key Functional Groups Primary Aromatic Amine (-NH₂), Acetylamino Group (-NHCOCH₃)[2]

The Core Synthesis Pathway: From Amine to Azo Dye

The synthesis of an azo dye using 4-Aminoacetanilide hydrochloride is a classic two-stage process: Diazotization followed by Azo Coupling [7]. This pathway leverages the amine's ability to form a diazonium cation, a potent electrophile.

Stage 1: Diazotization of 4-Aminoacetanilide

Diazotization is the conversion of the primary aromatic amino group into a diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is unstable and must be generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl)[8][9].

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose readily at room temperature, leading to the unwanted formation of phenols and nitrogen gas[7][10]. Maintaining the reaction in an ice bath minimizes this decomposition, maximizing the yield of the essential diazonium intermediate.

  • Acidic Medium (HCl): An excess of hydrochloric acid serves two purposes. First, it reacts with sodium nitrite to generate the necessary nitrous acid for the reaction[11]. Second, the acidic environment prevents the newly formed diazonium salt from coupling with unreacted 4-Aminoacetanilide, a potential side reaction under less acidic or neutral conditions.

Diazotization cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Amine 4-Aminoacetanilide Hydrochloride Conditions In Situ Generation of Nitrous Acid (HONO) @ 0-5 °C Amine->Conditions NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Conditions HCl Hydrochloric Acid (HCl) HCl->Conditions Diazonium 4-Acetamidobenzenediazonium Chloride Conditions->Diazonium Diazotization

Caption: The diazotization of 4-Aminoacetanilide to its diazonium salt.

Stage 2: The Azo Coupling Reaction

The diazonium salt produced in the first stage is a weak electrophile. It readily undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component[12][13].

The Choice of Coupling Component Dictates the Color: The final color of the azo dye is determined by the extended conjugated system formed between the two aromatic rings linked by the azo group (-N=N-). The nature of the coupling component and its substituents directly influences the electronic structure and thus the wavelength of light absorbed.

  • Phenols and Naphthols: Coupling with these components (e.g., 2-naphthol, phenol) typically occurs under mild alkaline conditions (pH 8-10)[7][10]. The alkaline medium deprotonates the hydroxyl group to form a highly activating phenoxide ion, which is necessary for the reaction with the weakly electrophilic diazonium salt.

  • Aromatic Amines: Coupling with anilines or other aromatic amines is generally carried out in a weakly acidic medium (pH 4-5) to ensure sufficient concentration of the free amine, which is the reactive species, while preventing the diazonium salt from converting into an unreactive form[14].

AzoCoupling Diazonium 4-Acetamidobenzenediazonium Chloride Product Azo Dye Product Diazonium->Product Electrophilic Aromatic Substitution CouplingAgent Coupling Component (e.g., 2-Naphthol in NaOH) CouplingAgent->Product

Caption: The azo coupling reaction between the diazonium salt and a coupling agent.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints to ensure reaction completion and product purity.

Protocol 1: Diazotization of 4-Aminoacetanilide Hydrochloride

Materials:

  • 4-Aminoacetanilide hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Starch-iodide paper

Methodology:

  • Dissolution: In a 250 mL beaker, dissolve a specific molar amount of 4-Aminoacetanilide hydrochloride (e.g., 0.01 mol) in a mixture of distilled water and concentrated HCl. The use of the hydrochloride salt ensures ready dissolution in the acidic medium.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring. It is critical to maintain this temperature throughout the procedure to prevent decomposition of the diazonium salt[10].

  • Nitrite Addition: Prepare a solution of sodium nitrite (e.g., 0.01 mol) in cold distilled water. Add this solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. The slow, dropwise addition prevents a sudden increase in temperature and localized high concentrations of nitrous acid.

  • Validation Checkpoint: After the addition is complete, stir the solution for an additional 10 minutes. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A positive test (an immediate blue-black color) indicates that sufficient nitrous acid is present for complete diazotization[15]. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

  • Final Solution: The resulting clear or slightly turbid solution is the 4-acetamidobenzenediazonium chloride intermediate. It should be used immediately in the subsequent coupling reaction.

Protocol 2: Synthesis of an Azo Dye via Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

Methodology:

  • Coupling Solution Preparation: In a separate beaker, dissolve a stoichiometric equivalent of 2-naphthol (e.g., 0.01 mol) in a cold aqueous solution of sodium hydroxide (~10%)[10]. The NaOH deprotonates the 2-naphthol, forming the highly reactive sodium 2-naphthoxide, which is necessary for the coupling reaction. Cool this solution in an ice bath to below 5 °C.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution. An intensely colored precipitate of the azo dye should form immediately. The slow addition and constant stirring ensure proper mixing and prevent localized heating.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Filtration and Washing: Collect the solid azo dye precipitate by vacuum filtration. Wash the solid product thoroughly with cold distilled water to remove any unreacted salts and impurities.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure azo dye.

Safety and Handling

As with all aromatic amines and their derivatives, proper safety protocols are mandatory.

Hazard CategoryPrecautionary MeasuresReference(s)
Skin/Eye Contact Causes skin and serious eye irritation. May cause an allergic skin reaction. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse cautiously with water for several minutes.[16][17][18]
Inhalation May cause respiratory irritation or allergy/asthma symptoms. Avoid breathing dust. Use in a well-ventilated area or with appropriate respiratory protection.[16][18]
Handling and Storage Avoid formation of dust. Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from incompatible materials.[16][19]
Accidental Release Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable, closed containers for disposal. Do not let the product enter drains.[16]

Conclusion

4-Aminoacetanilide hydrochloride is a strategically vital intermediate in the synthesis of azo dyes. Its hydrochloride form facilitates optimal conditions for the critical diazotization step, while its aromatic structure provides a reliable foundation for coupling with a diverse range of components. A thorough understanding of the reaction mechanisms, strict control over experimental parameters like temperature and pH, and adherence to safety protocols are paramount for leveraging this versatile compound to its full potential in research and development.

References

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto.
  • 4-Aminoacetanilide. (n.d.). PubChem. Retrieved from [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 11(1). Retrieved from [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Kmal, R. Q., Mohamed, A. M., Aljeboree, A. M., Jasim, L. S., & Alkaim, A. F. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology, 11(3), 1040-1044. Retrieved from [Link]

  • Preparation of 4′-aminoacetanilide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Properties and Uses of m-Aminoacetanilide Hydrochloride. (n.d.). Chemwin. Retrieved from [Link]

  • 4-Aminoacetanilide. (n.d.). Wikipedia. Retrieved from [Link]

  • Singh, K., & Arora, D. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120. Retrieved from [Link]

  • Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Azo Dye Formation (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube. Retrieved from [Link]

  • Aromatic amines: use in azo dye chemistry. (n.d.). IMR Press. Retrieved from [Link]

  • 4-AMINOACETANILIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • Scheme 1: General route for the synthesis of azo dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017). SlideShare. Retrieved from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). National Institutes of Health (NIH). Retrieved from [Link]

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Foundational

Understanding the reactivity of the amine group in p-Aminoacetanilide

Chemoselective Reactivity of -Aminoacetanilide: A Technical Guide to the Primary Amine Interface Executive Summary -Aminoacetanilide (PAA) , chemically -(4-aminophenyl)acetamide, represents a critical scaffold in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselective Reactivity of -Aminoacetanilide: A Technical Guide to the Primary Amine Interface

Executive Summary


-Aminoacetanilide (PAA) , chemically 

-(4-aminophenyl)acetamide, represents a critical scaffold in organic synthesis, distinguished by its dual-nitrogen architecture.[1][2][3] For researchers in drug development and dye chemistry, PAA offers a unique "Janus-faced" reactivity: it possesses one highly nucleophilic primary amine (

) and one electrophilically "masked" acetamido nitrogen (

).

This guide dissects the electronic differentiation between these two centers, providing a rigorous framework for exploiting the primary amine while maintaining the integrity of the amide functionality. We focus on the chemoselective diazotization and coupling pathways—the industrial gold standards for validating PAA reactivity.

Structural & Electronic Basis of Reactivity[4]

The utility of PAA lies in the massive


 differential between its two nitrogen atoms. Understanding this electronic landscape is prerequisite to designing successful protocols.
The Nucleophilicity Gap

In PAA, the para-disposition of the acetamido group exerts a complex electronic effect on the primary amine.

  • The Acetamido Group (

    
    ):  Acts as a weak activator via resonance (
    
    
    
    ) but a withdrawer via induction (
    
    
    ). Crucially, the nitrogen lone pair is delocalized into the adjacent carbonyl, rendering it effectively non-nucleophilic (
    
    
    of conjugate acid
    
    
    ).
  • The Primary Amine (

    
    ):  The lone pair is delocalized into the benzene ring but remains accessible for electrophilic attack. The 
    
    
    
    of the conjugate acid is approximately 5.1–5.5 , making it slightly more basic than aniline (
    
    
    ) due to the weak resonance donation from the acetamido group at the para position.
Resonance Visualization

The following diagram illustrates the electron density flow that protects the amide nitrogen while activating the amine nitrogen.

Resonance PAA p-Aminoacetanilide Amide_Res Amide Resonance (Lone pair -> Carbonyl) NON-REACTIVE PAA->Amide_Res Internal Stabilization Amine_Res Amine Resonance (Lone pair -> Ring) REACTIVE PAA->Amine_Res Available Electron Density Nucleophile Electrophilic Attack (E+ binds here) Amide_Res->Nucleophile Blocked Amine_Res->Nucleophile High Nucleophilicity

Figure 1: Electronic differentiation of nitrogen centers in p-Aminoacetanilide.

Quantitative Profile: PAA vs. Analogues

To predict reactivity rates, compare PAA against its parent and derivative structures.

PropertyAniline

-Aminoacetanilide (PAA)
Acetanilide
Active Group


(para-substituted)

Conjugate Acid

4.65.29 (approx)-1.5 (Amide O-protonation)
EAS Reactivity High (Ortho/Para)High (Ortho to

)
Moderate (Para)
Oxidation Potential High (Sensitive)Moderate Low (Stable)
Primary Application General IntermediateAzo Dyes / Sulfa Drugs Analgesic / Intermediate

Key Insight: The acetamido group protects the para-position, forcing Electrophilic Aromatic Substitution (EAS) to occur ortho to the free amine. However, the most valuable reactions involve the nitrogen itself (Nucleophilic Substitution).

Experimental Protocol: Chemoselective Diazotization

The definitive test of PAA’s amine reactivity is Diazotization . This reaction requires the free amine to attack the nitrosonium ion (


). The acetamido group must remain hydrolytically stable under the acidic conditions to prevent the formation of 

-phenylenediamine (which would lead to bis-diazotization and polymerization).
Reagents & Equipment
  • Substrate:

    
    -Aminoacetanilide (Pure, m.p. 164–167°C).[3][4]
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ), 2.5 M solution.
    
  • Acid Medium: Hydrochloric Acid (

    
    ), 3 M.
    
  • Coupling Component: 2-Naphthol (dissolved in 10% NaOH).

  • Validation: Starch-Iodide paper.

Step-by-Step Methodology
Phase A: Generation of the Diazonium Salt[5][6]
  • Solubilization: In a 250 mL beaker, dissolve 1.50 g (10 mmol) of PAA in 30 mL of 3 M HCl .

    • Mechanistic Note: The amine is protonated to form the anilinium salt. The amide remains neutral.

  • Cooling: Immerse the beaker in an ice-salt bath. Cool the solution to 0–5°C .

    • Critical Control: Temperatures >5°C will cause the diazonium salt to decompose into a phenol via hydrolysis (

      
       pathway).
      
  • Diazotization: Dropwise, add 4.5 mL of 2.5 M

    
      while stirring vigorously.
    
    • Endpoint: The solution should turn pale yellow. Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required to drive equilibrium).

    • Reaction:

      
      .
      
Phase B: Azo Coupling (The Validation Step)
  • Preparation of Coupler: Dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH . Cool to 5°C.

  • Coupling: Slowly pour the diazonium salt solution (Phase A) into the alkaline naphthol solution (Phase B) with stirring.

    • Observation: A brilliant red precipitate (Azo dye) forms immediately.

    • pH Control: The final pH must remain alkaline (pH 9-10) to ensure the naphthol exists as the reactive naphthoxide ion.

Phase C: Isolation
  • Filtration: Vacuum filter the red solid.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Yield Calculation: Theoretical yield is ~2.9 g. Typical experimental yield is 85-90%.

Reaction Pathway Diagram[4]

Diazotization Start p-Aminoacetanilide (HCl Solution) Nitrite Add NaNO2 (T < 5°C) Start->Nitrite Nitrosation Diazo Diazonium Intermediate [AcNH-C6H4-N2]+ Cl- Nitrite->Diazo -2 H2O Coupler Add 2-Naphthol (NaOH Solution) Diazo->Coupler Electrophilic Attack Product Azo Dye Precipitate (Red Solid) Coupler->Product Coupling

Figure 2: Workflow for the chemoselective conversion of PAA to an Azo Dye.

Analytical Validation

To confirm the integrity of the PAA scaffold (specifically that the acetamido group did not hydrolyze during diazotization), analyze the final product.

TechniqueExpected Signature (PAA Derivative)Sign of Failure (Hydrolysis)
IR Spectroscopy Strong C=O stretch at 1660

(Amide I)
Loss of C=O; Appearance of double amine peaks
1H NMR Singlet at

ppm (

)
Loss of methyl singlet
Melting Point Sharp, distinct from starting materialsBroad range (mixture of products)

Strategic Applications in Drug Development

In medicinal chemistry, PAA is rarely the final drug but often the protected intermediate .

  • Sulfonamide Synthesis: PAA is reacted with chlorosulfonic acid. The

    
     group directs the sulfonyl chloride to the ortho position relative to the amine (which is actually meta to the amide). Correction: Standard synthesis uses acetanilide.[7] If PAA is used, the free amine would react with the sulfonyl chloride.
    
    • Correct Application: PAA is used when a Schiff Base is required at the para-position. The free amine condenses with an aldehyde (e.g., benzaldehyde) to form an azomethine, while the amide remains ready for later hydrolysis to regenerate an amine or for solubility.

  • Paracetamol Analogues: While Paracetamol is the phenol analogue, PAA derivatives are investigated for analgesic properties with modified toxicity profiles.

References

  • PubChem. (n.d.). 4'-Aminoacetanilide (Compound).[1][3][4][8][9] National Library of Medicine. Retrieved from [Link][5][9]

  • Singh, R., Kaur, R., & Singh, K. (2016).[1] A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 111-120.[1] Retrieved from [Link][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Smajlagić, A., & Srabović, M. (2022).[8] Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).[8] Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of N-(4-Aminophenyl)acetamide: From Azo-Coupling to Electrochemical Sensing

Topic: Potential Research Applications of N-(4-aminophenyl)acetamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N-(4-aminophenyl)acetamide (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of N-(4-aminophenyl)acetamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-(4-aminophenyl)acetamide (CAS 122-80-5), also known as 4-aminoacetanilide, represents a "Janus-faced" scaffold in organic chemistry. Possessing both a nucleophilic primary amine and a robust acetamido group, it serves as a critical junction molecule. Unlike its symmetrical congener p-phenylenediamine (PPD), which is prone to rapid oxidation, N-(4-aminophenyl)acetamide offers a stabilized, mono-protected platform. This guide details its technical utility in three high-value domains: chromophoric azo-coupling , electrochemical biosensing , and high-performance polymer synthesis .

Part 1: Chemical Architecture & Reactivity

The utility of N-(4-aminophenyl)acetamide stems from its electronic asymmetry. The acetamido group at the C1 position exerts a moderate electron-donating effect (via resonance) while protecting the nitrogen from unwanted oxidation. The free amine at C4 remains highly nucleophilic, available for diazotization or condensation.

The "Masked" Diamine Strategy

In material science and medicinal chemistry, p-phenylenediamine (PPD) is a gold-standard building block but suffers from poor shelf stability and toxicity. N-(4-aminophenyl)acetamide acts as a Latent PPD Equivalent .

  • Stability: The acetyl group prevents the formation of p-benzoquinone diimine species under ambient conditions.

  • Selectivity: It allows for regioselective reactions at the free amine without the need for statistical protection steps.

Part 2: The Chromophore Engine (Azo Dye Synthesis)

The most prevalent industrial application of N-(4-aminophenyl)acetamide is as a diazo component. Its stability allows for precise control over the diazotization process, yielding high-purity azo dyes (e.g., Disperse Yellow G) used in polyester and acetate fiber coloration.

Mechanism: Diazotization and Coupling

The reaction proceeds via the formation of a diazonium salt at low temperatures, followed by electrophilic aromatic substitution on a coupling component (typically a phenol or aniline derivative).

Diazotization Start N-(4-aminophenyl)acetamide Diazonium Diazonium Salt [Ar-N≡N]+ Cl- Start->Diazonium Nitrosation Acid + NaNO2 / HCl (0-5°C) AzoDye Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Electrophilic Substitution Coupler + Phenolic Coupler (pH 8-9)

Figure 1: Reaction pathway for the conversion of N-(4-aminophenyl)acetamide to azo dyes.

Experimental Protocol: Synthesis of a Model Azo Dye

Objective: Synthesis of 4-acetamido-4'-hydroxyazobenzene.

  • Diazotization:

    • Dissolve 0.01 mol of N-(4-aminophenyl)acetamide in 30 mL of 2M HCl.

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add a solution of sodium nitrite (0.011 mol) in water, maintaining temperature < 5°C.

    • Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid, then destroy excess with urea.

  • Coupling:

    • Dissolve 0.01 mol of phenol in 20 mL of 10% NaOH solution. Cool to 5°C.

    • Slowly add the diazonium salt solution to the phenol solution with vigorous stirring.

    • Maintain pH at 8–9 using sodium carbonate if necessary.

  • Isolation:

    • Stir for 30 minutes. The dye precipitates as a colored solid.

    • Acidify slightly with dilute acetic acid to maximize precipitation.

    • Filter, wash with cold water, and recrystallize from ethanol.

Part 3: Electrochemical Sensing & Biosensors

N-(4-aminophenyl)acetamide is increasingly recognized in analytical chemistry as a redox mediator and a substrate for peroxidase enzymes. Its electrochemical oxidation pathway mimics that of paracetamol but with distinct kinetic parameters useful for differentiating analytes.

Mechanism: Hydrogen Peroxide Detection

In the presence of Horseradish Peroxidase (HRP) and Hydrogen Peroxide (


), N-(4-aminophenyl)acetamide undergoes a two-electron oxidation to form a quinone imine species. This reaction can be monitored amperometrically.

Redox Pathway:

  • Amine Oxidation: The free amine loses an electron to form a cation radical.

  • Deprotonation: Loss of protons leads to the formation of N-acetyl-p-benzoquinone imine (NAPQI-like analog).

  • Signal Generation: The reduction current of the quinone imine back to the amine is measured at the electrode surface.

Redox Substrate N-(4-aminophenyl)acetamide (Reduced Form) Radical Cation Radical [Intermediate] Substrate->Radical -e- Product Quinone Imine (Oxidized Form) Radical->Product -e-, -2H+ Product->Substrate +2e-, +2H+ (Detection Signal)

Figure 2: Electrochemical redox cycle utilized in amperometric biosensing.

Protocol: Fabrication of an HRP-Modified Sensor
  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) with 0.05

    
     alumina slurry. Sonicate in ethanol and water.
    
  • Modification: Drop-cast 5

    
     of HRP solution (1 mg/mL in phosphate buffer) containing 1% Nafion (as a binder) onto the GCE surface. Allow to dry.[1][2]
    
  • Measurement:

    • Immerse electrode in PBS (pH 7.[1]0) containing 1 mM N-(4-aminophenyl)acetamide (mediator).

    • Apply a constant potential of -0.2 V vs. Ag/AgCl.

    • Inject aliquots of

      
       and record the amperometric current response.
      
    • Result: Stepwise increase in cathodic current proportional to peroxide concentration.

Part 4: Material Science (Polymer Precursors)

In the synthesis of aramids (aromatic polyamides) and polyimides, stoichiometry and purity are paramount. N-(4-aminophenyl)acetamide serves as a Chain Terminator or a Masked Monomer .

Application: Controlled Molecular Weight Polyimides

To synthesize polyimides with non-reactive end groups (improving thermal stability), N-(4-aminophenyl)acetamide is used to "cap" the polymer chains.

  • Reaction: The free amine reacts with the anhydride end-group of the growing polyamic acid chain.

  • Outcome: The acetamido group remains at the chain end. Unlike a free amine end-group, the acetamido group is resistant to oxidation at high processing temperatures (

    
    ), preventing cross-linking or degradation.
    
Data Summary: Physical Properties for Processing
PropertyValueRelevance to Processing
Melting Point 165–167 °CSuitable for melt-blending in some polymer matrices.
Solubility Ethanol, Hot WaterGreen solvent compatibility for recrystallization.
pKa (Amine) ~4.5Less basic than aliphatic amines; requires catalysis for some nucleophilic attacks.
Redox Potential ~0.7 V (vs SHE)Moderate oxidation potential; stable in air.

References

  • Preparation of Azo Dyes: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

  • Electrochemical Properties: Journal of The Electrochemical Society, "Electrochemical Oxidation of Acetaminophen and its Derivatives."

  • Polymer End-Capping: Macromolecules, "Synthesis and Characterization of Polyimides with End-Capping Agents."

  • HRP Biosensors: Sensors and Actuators B: Chemical, "Amperometric biosensors based on horseradish peroxidase."

  • General Chemical Data: PubChem Compound Summary for CID 31230.

Sources

Foundational

Thermal Stability Profiling of 4-Aminoacetanilide Hydrochloride: A Technical Guide

The following technical guide details the thermal stability profile and decomposition kinetics of 4-Aminoacetanilide Hydrochloride. This document is structured to serve as a primary reference for analytical chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile and decomposition kinetics of 4-Aminoacetanilide Hydrochloride. This document is structured to serve as a primary reference for analytical chemists and process engineers in the pharmaceutical and dye industries.

Executive Summary

4-Aminoacetanilide hydrochloride (CAS 43036-07-3), the hydrochloride salt of


-(4-aminophenyl)acetamide, serves as a critical intermediate in the synthesis of azo dyes and sulfonamide pharmaceuticals. While the free base (4-Aminoacetanilide) is well-characterized, the hydrochloride salt presents unique stability challenges due to the presence of the ionic lattice and the potential for dehydrochlorination at elevated temperatures.

This guide provides a comprehensive framework for evaluating the thermal stability of this compound. It synthesizes theoretical decomposition pathways with rigorous experimental protocols (TGA/DSC) to establish a "Safe Operating Window" for storage and processing.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the distinction between the free base and the salt is fundamental to interpreting thermal data. The hydrochloride salt exhibits a significantly lower melting point range compared to the free base, indicating a lower lattice energy barrier for phase transition.

Property4-Aminoacetanilide (Free Base)4-Aminoacetanilide Hydrochloride
CAS Number 122-80-543036-07-3
Molecular Formula


Molecular Weight 150.18 g/mol 186.64 g/mol
Melting Point 164–167 °C112–115 °C
Physical State White/Reddish crystalline solidWhite to off-white crystalline powder
Solubility Slightly soluble in waterSoluble in water (Ionic)

Critical Insight: The depressed melting point of the HCl salt (112–115 °C) suggests that processing temperatures exceeding 100 °C pose a high risk of phase instability and potential onset of dehydrochlorination.

Thermal Analysis Methodologies (TGA & DSC)

To accurately characterize the decomposition profile, specific protocols must be followed to avoid artifacts caused by the corrosive nature of evolved HCl gas.

Experimental Setup
  • Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo TGA/DSC 3+ or TA Instruments SDT 650).

  • Crucible Selection (CRITICAL): Do NOT use standard Aluminum (Al) pans. The evolution of Hydrogen Chloride (HCl) gas during decomposition can react with aluminum, creating exothermic artifacts.

    • Recommendation: Use Alumina (

      
      )  or Gold (Au)  crucibles.
      
    • Lid Configuration: Pin-holed lid (50

      
      ) to allow gas escape while maintaining self-atmosphere.
      
Standard Protocol
  • Equilibration: Purge system with Nitrogen (

    
    ) at 50 mL/min for 30 minutes to remove ambient moisture/oxygen.
    
  • Drying Segment: Isothermal hold at 40 °C for 10 minutes to stabilize mass signal.

  • Dynamic Heating: Ramp from 40 °C to 600 °C.

    • Screening Rate: 10 °C/min (Standard).

    • Kinetic Series: 5, 10, 15, and 20 °C/min (Required for activation energy calculation).

  • Atmosphere: Dynamic Nitrogen (

    
    ) flow (50 mL/min). Note: Air/Oxygen should be avoided in initial runs to prevent rapid oxidation masking the intrinsic decomposition events.
    

Decomposition Mechanism & Kinetics[8][9][10][11]

The thermal degradation of 4-Aminoacetanilide Hydrochloride follows a multi-stage pathway. Unlike the free base, the initial step involves the destabilization of the hydrochloride salt.

Predicted Decomposition Pathway
  • Stage I (

    
     °C): Dehydration & Dehydrochlorination. 
    
    • Loss of lattice water (if hydrate is present) and dissociation of the HCl moiety.

    • Hazard:[1][2] Release of corrosive HCl gas.

  • Stage II (

    
     °C): Deacetylation. 
    
    • Cleavage of the amide bond, releasing ketene/acetic acid derivatives.

  • Stage III (

    
     °C): Carbonization. 
    
    • Breakdown of the aromatic ring and formation of char.

Pathway Visualization

The following diagram illustrates the logical flow of the decomposition mechanism.

DecompositionPathway Start 4-Aminoacetanilide HCl (Solid, T < 100°C) Melting Melting / Phase Transition (112-115°C) Start->Melting Heat Input Step1 Dehydrochlorination (Release of HCl Gas) Melting->Step1 T > 120°C Intermediate Free Base Intermediate (4-Aminoacetanilide) Step1->Intermediate -HCl Step2 Amide Cleavage (Deacetylation) Intermediate->Step2 T > 250°C Final Carbonization & Residue (>300°C) Step2->Final Oxidation/Pyrolysis

Figure 1: Thermal decomposition pathway of 4-Aminoacetanilide Hydrochloride, highlighting the critical dehydrochlorination step.

Kinetic Analysis (Calculation Protocol)

To determine the shelf-life and stability under varying temperatures, the Activation Energy (


) must be calculated using isoconversional methods.

Method: Flynn-Wall-Ozawa (FWO) This method allows estimation of


 without assuming a reaction model.


  • 
    : Heating rate (K/min)
    
  • 
    : Temperature at specific conversion 
    
    
    
    (K)
  • 
    : Gas constant (8.314 J/mol·K)
    

Data Processing Steps:

  • Extract

    
     at conversions 
    
    
    
    for all heating rates (5, 10, 15, 20 °C/min).
  • Plot

    
     vs. 
    
    
    
    .
  • Calculate slope

    
     for each 
    
    
    
    .
  • Derive

    
     from 
    
    
    
    .

Storage & Safety Implications

Safe Operating Window

Based on the melting point and predicted onset of dehydrochlorination:

  • Maximum Storage Temperature:

    
     °C (Recommended).
    
  • Processing Limit: Do not exceed

    
     °C during drying or formulation to prevent melting and subsequent acid release.
    
Hazard Identification
  • HCl Evolution: At temperatures

    
     °C, the compound releases Hydrogen Chloride gas. This is corrosive to equipment and toxic to inhalation.
    
  • Incompatibility: Avoid storage with strong oxidizers or strong bases (which will liberate the free amine exothermically).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide. Retrieved from [Link]

  • CAS Common Chemistry. 4-Aminoacetanilide hydrochloride (CAS 43036-07-3).[3] American Chemical Society.[3] Retrieved from [Link][3]

  • Vyazovkin, S., et al. (2011).ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. (Standard protocol reference for FWO method described in Section 4.3).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Aminoacetanilide (CAS 122-80-5) from the Reduction of 4-Nitroacetanilide

Introduction: The Significance of 4-Aminoacetanilide 4-Aminoacetanilide, also known as p-aminoacetanilide or N-(4-aminophenyl)acetamide, is a crucial chemical intermediate with the CAS number 122-80-5.[1] Its molecular s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Aminoacetanilide

4-Aminoacetanilide, also known as p-aminoacetanilide or N-(4-aminophenyl)acetamide, is a crucial chemical intermediate with the CAS number 122-80-5.[1] Its molecular structure, featuring both an amino and an acetamido group on a benzene ring, makes it a versatile building block in various sectors of the chemical industry. Primarily, it serves as a key precursor in the synthesis of azo dyes and pigments.[2] Furthermore, its derivatives have found significant applications in the pharmaceutical industry, highlighting its importance in drug development and medicinal chemistry.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-aminoacetanilide through the reduction of its nitro precursor, 4-nitroacetanilide. The focus is on providing not just procedural steps, but also the underlying mechanistic principles and comparative analysis of common methodologies to empower informed decision-making in a laboratory and process development setting.

Synthetic Overview: The Reduction of a Nitroarene

The core transformation in the synthesis of 4-aminoacetanilide is the reduction of the aromatic nitro group of 4-nitroacetanilide to a primary amine. This is a fundamental and widely practiced reaction in organic synthesis.[3] The overall reaction is depicted below:

Figure 1: General reaction scheme for the reduction of 4-nitroacetanilide.

A variety of reducing agents and reaction conditions can accomplish this transformation, each with its own set of advantages and disadvantages concerning yield, purity, cost, safety, and environmental impact. The most prevalent methods, which will be discussed in detail, are:

  • Catalytic Hydrogenation

  • Metal/Acid Reduction (e.g., using Tin/HCl or Iron/Acetic Acid)

Mechanistic Insights: Pathways of Nitro Group Reduction

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.

Catalytic Hydrogenation

This method involves the use of hydrogen gas (H₂) or a hydrogen transfer agent in the presence of a metal catalyst.[4] Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[5]

The widely accepted mechanism for the catalytic hydrogenation of nitroarenes is the Haber-Lukashevich pathway.[4] This involves the stepwise reduction of the nitro group on the surface of the metal catalyst.[4] The process can be visualized as follows:

Catalytic Hydrogenation Mechanism Ar-NO2 4-Nitroacetanilide (Ar-NO₂) Ar-NO Nitroso Intermediate (Ar-NO) Ar-NO2->Ar-NO + H₂/Catalyst Ar-NHOH Hydroxylamine Intermediate (Ar-NHOH) Ar-NO->Ar-NHOH + H₂/Catalyst Ar-NH2 4-Aminoacetanilide (Ar-NH₂) Ar-NHOH->Ar-NH2 + H₂/Catalyst

Figure 2: Simplified mechanism of catalytic hydrogenation of a nitroarene.

The key advantage of this method is its clean reaction profile, with water being the primary byproduct, which simplifies product purification.[4]

Metal/Acid Reduction

This classical approach utilizes a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium.[6]

Mechanism with Tin and Hydrochloric Acid (Sn/HCl):

In this system, the tin metal acts as the reducing agent, donating electrons to the nitro group in the presence of hydrochloric acid.[1] The reaction proceeds through the same key intermediates as catalytic hydrogenation:

  • Electron Transfer: Tin metal donates electrons to the nitro group.

  • Stepwise Reduction: The nitro group is first reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amino group (-NH₂).[1]

It is important to note that under the acidic conditions, the newly formed amino group will be protonated to form an ammonium salt.[7] A subsequent workup with a base is necessary to neutralize the acid and deprotonate the ammonium salt to yield the free amine.[6]

Mechanism with Iron and Acetic Acid (Fe/CH₃COOH):

The reduction of nitroarenes using iron in the presence of an acid is a long-established and industrially significant method.[3] The mechanism is believed to proceed via electron transfer from the iron metal to the nitro compound, followed by protonation steps.[8] The use of a milder acid like acetic acid can be advantageous in some cases.[9]

Comparative Analysis of Reduction Methodologies

The choice of reduction method is a critical decision in the synthetic planning process. The following table provides a comparative overview to guide this selection.

FeatureCatalytic HydrogenationMetal/Acid Reduction (Sn/HCl)Metal/Acid Reduction (Fe/CH₃COOH)
Reagents H₂ gas or transfer agent, metal catalyst (e.g., Pd/C)Tin (Sn), conc. Hydrochloric Acid (HCl)Iron (Fe), Acetic Acid (CH₃COOH)
Typical Yield Generally high (>90%)Good to high (70-90%)Good to high (70-90%)
Byproducts Primarily waterTin saltsIron salts
Workup Filtration of catalystNeutralization, filtration of metal salts, potential for emulsionsNeutralization, filtration of iron oxides/salts
Safety Flammable H₂ gas, pyrophoric catalystsCorrosive acid, exothermic reactionCorrosive acid, exothermic reaction
Cost Precious metal catalysts can be expensiveReagents are relatively inexpensiveReagents are very inexpensive
Environmental "Greener" due to water as the main byproductGenerates significant metal wasteGenerates iron sludge, less toxic than tin
Selectivity Can reduce other functional groups (e.g., alkenes, alkynes)Generally good functional group tolerance for acid-stable groupsGenerally good functional group tolerance for acid-stable groups

Experimental Protocols

The following are detailed, step-by-step protocols for two common methods of reducing 4-nitroacetanilide.

Protocol 1: Reduction using Tin and Concentrated Hydrochloric Acid

This protocol is adapted from established laboratory procedures for the reduction of nitroarenes.

Materials and Equipment:

  • 4-Nitroacetanilide

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Buchner funnel and flask for vacuum filtration

  • Beakers

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroacetanilide (1 equivalent) and granulated tin (approximately 2.5-3 equivalents).

  • Slowly and carefully add concentrated hydrochloric acid (sufficient to create a stirrable slurry and maintain acidic conditions) to the flask. The addition is exothermic and should be done in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the solid 4-nitroacetanilide. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature. A solid complex of the amine and tin chloride may form.

  • Slowly and carefully add a concentrated sodium hydroxide solution to the cooled mixture with external cooling (e.g., an ice bath) until the solution is strongly alkaline (pH > 10). This will precipitate tin (as tin hydroxides) and liberate the free amine.

  • The 4-aminoacetanilide can then be isolated from the aqueous mixture. Depending on its solubility, this may involve steam distillation or extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • If extracting, separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-aminoacetanilide by recrystallization.

Protocol 2: Reduction using Iron and Acetic Acid

This method is often preferred due to the lower cost and toxicity of iron compared to tin.

Materials and Equipment:

  • 4-Nitroacetanilide

  • Iron filings or powder (Fe)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (optional, as a co-solvent)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and flask

  • Beakers

  • pH paper

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and stirrer, add 4-nitroacetanilide (1 equivalent) and iron powder (approximately 3-4 equivalents).

  • Add a mixture of ethanol and water (e.g., 4:1) followed by glacial acetic acid.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically complete in 2-4 hours. The disappearance of the yellow color of the nitro compound can be an indicator of reaction progress.

  • After the reaction is complete, cool the mixture and make it basic by the careful addition of a sodium carbonate or sodium hydroxide solution to precipitate iron salts.

  • Filter the hot solution through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol or water.

  • Combine the filtrate and washings. A significant portion of the solvent can be removed by distillation or rotary evaporation.

  • Upon cooling the concentrated solution, the 4-aminoacetanilide will crystallize.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry them.

Purification and Characterization

Purification by Recrystallization:

The crude 4-aminoacetanilide obtained from the reaction workup can be purified by recrystallization. Water or an ethanol/water mixture are commonly used solvents. The principle of recrystallization is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[10] The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[10]

Characterization:

The identity and purity of the synthesized 4-aminoacetanilide should be confirmed by analytical techniques.

Technique 4-Nitroacetanilide (Starting Material) 4-Aminoacetanilide (Product)
Appearance Yellow to brownish crystalline solidWhite to pink or brown powder/flakes[2]
Melting Point ~214-217 °C~164-167 °C[2]
¹H NMR (DMSO-d₆) Aromatic protons (~7.8-8.2 ppm), NH proton (~10.5 ppm), CH₃ protons (~2.1 ppm)[11]Aromatic protons (~6.5-7.2 ppm), NH₂ protons (~4.8 ppm), NH proton (~9.5 ppm), CH₃ protons (~2.0 ppm)[12]
IR Spectroscopy (cm⁻¹) Strong peaks for NO₂ stretch (~1500-1530 and ~1340-1350), C=O stretch (~1670), N-H stretch (~3300)N-H stretches for NH₂ (~3300-3400, two bands), C=O stretch (~1650), N-H bend (~1620)

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE):

  • 4-Nitroacetanilide: May cause skin, eye, and respiratory irritation.[13]

  • 4-Aminoacetanilide: May cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[14]

  • Concentrated Acids (HCl, Acetic Acid): Are corrosive and can cause severe burns.

  • Tin and Iron compounds: Can be harmful if ingested.

  • Solvents (Ethanol, Ethyl Acetate): Are flammable.

Mandatory PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • Laboratory coat.

Handling Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dusts and vapors.

  • Prevent contact with skin and eyes.

  • Exothermic reactions (especially the addition of acid and the subsequent neutralization) should be controlled by slow addition and external cooling.

  • Handle flammable solvents away from ignition sources.

Waste Disposal:

  • Chemical waste, including metal salts and organic solvents, must be disposed of in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

Conclusion

The reduction of 4-nitroacetanilide is a robust and versatile method for the synthesis of 4-aminoacetanilide, a valuable chemical intermediate. This guide has provided a detailed examination of the common synthetic methodologies, including catalytic hydrogenation and metal/acid reductions. By understanding the underlying mechanisms, comparative advantages of each method, and detailed experimental protocols, researchers and drug development professionals can effectively and safely produce this important compound. The choice of method will ultimately depend on factors such as scale, cost, available equipment, and the desired purity of the final product. Adherence to strict safety protocols is essential throughout the synthetic process.

References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • WordPress. Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting information Dual application of facial synthesized Fe3O4 nanoparticles: fast reduction of nitro compound and prepar. Retrieved from [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • Scribd. Nitroacetanilide. Retrieved from [Link]

  • Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • eGyanKosh. EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. Retrieved from [Link]

  • Slideshare. Preparation of p-nitroacetanilide from Acetanilide. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Wikipedia. 4-Aminoacetanilide. Retrieved from [Link]

  • PubChem. 4-Aminoacetanilide. Retrieved from [Link]

  • Cerritos College. Purification of Impure Acetanilide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • PubChem. 4-Nitroacetanilide. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 24). p-nitroacetanilide. Retrieved from [Link]

  • Chegg.com. (2021, April 19). Solved 4. Below is the 'H NMR spectrum of p-nitroacetanilide. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 4-AMINOACETANILIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 4-Aminoacetanilide. Retrieved from [Link]

  • ResearchGate. (2025, August). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Aminoacetanilide hydrochloride

Abstract & Scope This technical guide details the high-purity synthesis of 4-Aminoacetanilide Hydrochloride (N-(4-aminophenyl)acetamide HCl), a critical intermediate in the production of sulfonamide antibiotics and azo d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the high-purity synthesis of 4-Aminoacetanilide Hydrochloride (N-(4-aminophenyl)acetamide HCl), a critical intermediate in the production of sulfonamide antibiotics and azo dyes. Unlike standard textbook descriptions, this protocol addresses the specific challenge of reducing the nitro group while preserving the labile amide bond.

The method utilizes a modified Béchamp Reduction (Iron/Acetic Acid) to yield the free base, followed by a controlled anhydrous acidification to isolate the hydrochloride salt. This two-stage approach prevents the common pitfall of hydrolyzing the acetamido group to p-phenylenediamine.

Chemical Context & Retrosynthesis

The target molecule contains two nitrogen functionalities: an oxidizable primary amine and a hydrolytically sensitive acetamide.[1][2] Direct mono-acetylation of p-phenylenediamine is low-yielding due to di-acetylation competition. Therefore, the robust route proceeds via the reduction of 4-nitroacetanilide.

Reaction Scheme

The synthesis follows a linear pathway:

  • Nitration: Acetanilide

    
     4-Nitroacetanilide (Electrophilic Aromatic Substitution).[3]
    
  • Chemoselective Reduction: 4-Nitroacetanilide

    
     4-Aminoacetanilide (Metal-Acid Reduction).
    
  • Salt Formation: 4-Aminoacetanilide

    
     4-Aminoacetanilide HCl.
    

G Start Acetanilide (Starting Material) Nitro 4-Nitroacetanilide (Intermediate 1) Start->Nitro HNO3 / H2SO4 (Nitration) Amine 4-Aminoacetanilide (Free Base) Nitro->Amine Fe / CH3COOH (Béchamp Reduction) Salt 4-Aminoacetanilide HCl (Target Product) Amine->Salt HCl (anhydrous) (Salt Formation)

Figure 1: Linear synthetic pathway emphasizing the chemoselective reduction step.

Safety & Hazard Analysis

  • Aniline Derivatives: Both starting materials and products are potential blood toxicants (methemoglobinemia) and skin sensitizers. Handle only in a fume hood.

  • Exothermic Reaction: The nitration (if performed) and the reduction steps are highly exothermic. Temperature control is critical to prevent thermal runaway.

  • Hydrogen Evolution: The Iron/Acid reduction generates hydrogen gas. Ensure no ignition sources are present.

Experimental Protocol

Phase 1: Preparation of 4-Nitroacetanilide (Precursor)

Note: If commercial 4-Nitroacetanilide is available, proceed directly to Phase 2.

Reagents:

  • Acetanilide: 13.5 g (0.1 mol)

  • Glacial Acetic Acid: 15 mL

  • Conc. Sulfuric Acid: 30 mL

  • Fuming Nitric Acid: 7 mL

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a 250 mL beaker.

  • Slowly add sulfuric acid with stirring; the mixture will become warm. Cool to 0–5°C in an ice-salt bath.

  • Add fuming nitric acid dropwise, maintaining temperature below 10°C. Critical: Higher temperatures promote o-isomer formation and hydrolysis.

  • Allow to stand at room temperature for 30 minutes.

  • Pour mixture into 200 mL crushed ice. Filter the yellow precipitate.

  • Purification: Recrystallize from ethanol to remove the soluble ortho-isomer.

    • Yield Target: ~12 g (65%).

    • Melting Point: 214–216°C.

Phase 2: Chemoselective Reduction (Béchamp Method)

This step reduces the nitro group without hydrolyzing the amide.

Reagents:

  • 4-Nitroacetanilide: 10 g (0.055 mol)

  • Iron Filings (Fine powder): 8 g (Excess)

  • Glacial Acetic Acid: 1 mL (Catalytic)

  • Ethanol (50% v/v): 40 mL

Workflow:

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer and reflux condenser.

  • Activation: Add iron filings, 40 mL of 50% ethanol, and 1 mL acetic acid. Heat to reflux for 10 minutes to activate the iron surface (etching).

  • Addition: Reduce heat slightly. Add 4-nitroacetanilide in small portions (approx. 1 g every 2 mins) through the open neck.

    • Observation: The reaction is exothermic; the solvent should maintain a gentle boil without external heating during addition.

  • Reflux: Once addition is complete, reflux with external heat (water bath) for 45–60 minutes.

    • IPC (In-Process Control): Spot the reaction mixture on TLC (Silica, EtOAc:Hexane 1:1). Disappearance of the yellow nitro spot indicates completion.

  • Neutralization: While hot, add solid Sodium Carbonate (

    
    ) in small amounts until the mixture is slightly alkaline (pH 8-9). This precipitates iron salts.[4]
    
  • Filtration: Filter the hot mixture immediately through a pre-heated Buchner funnel (Celite pad recommended) to remove iron sludge. Wash the cake with 2 x 10 mL boiling ethanol.

  • Crystallization: Cool the filtrate in an ice bath. 4-Aminoacetanilide (free base) will crystallize as white/off-white needles.

  • Isolation: Filter and dry.[5][6]

    • Intermediate Yield: ~6.5 g (78%).

    • Melting Point: 163–165°C.[7][8]

Phase 3: Conversion to Hydrochloride Salt

Directly treating the reaction mixture with acid can lead to hydrolysis. We isolate the base first, then form the salt under non-hydrolytic conditions.

Reagents:

  • 4-Aminoacetanilide (from Phase 2): 5.0 g

  • Ethanol (Absolute): 25 mL

  • Conc. Hydrochloric Acid (37%): ~3.0 mL (or 1.25 M HCl in Ethanol)

Procedure:

  • Dissolve the 5.0 g of free base in minimum boiling absolute ethanol (~20-25 mL).

  • Cool the solution to Room Temperature (25°C).

  • Acidification: Add Conc. HCl dropwise with vigorous stirring.

    • Stoichiometry: Target 1.1 equivalents.

    • Observation: A thick white precipitate of the hydrochloride salt will form immediately.

  • Precipitation: Add 20 mL of cold Diethyl Ether to drive precipitation to completion.

  • Filtration: Filter the white solid under vacuum.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not oven dry >60°C to avoid degradation.
    

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to pale pink crystalline powderVisual
Melting Point (Salt) >200°C (Decomposes)Capillary Method
Melting Point (Base) 164–166°CCapillary Method (after neutralization)
Solubility Soluble in water, Ethanol; Insoluble in EtherSolubility Test
IR Spectrum Amide C=O stretch (~1660 cm⁻¹) Amine N-H stretch (3300-3400 cm⁻¹)FTIR (KBr Pellet)

Self-Validating Check: To confirm the integrity of the amide bond (i.e., that you have not made p-phenylenediamine HCl):

  • Take a small sample of the product.[4]

  • Neutralize with dilute NaOH.

  • Measure melting point.[4][7][8][9][10][11]

  • Result: If MP is ~165°C, the amide is intact. If MP is ~140°C, you have hydrolyzed the product to p-phenylenediamine.

Troubleshooting Guide

Issue: Product is colored (Pink/Brown)
  • Cause: Oxidation of the amino group by air (forming quinone-imines).

  • Solution: Perform recrystallization in the presence of a pinch of sodium dithionite (reducing agent) or activated charcoal.

Issue: Low Yield in Phase 2
  • Cause: Iron surface passivation or incomplete reduction.

  • Solution: Ensure iron filings are "activated" by pre-boiling with acid.[4][7] Use mechanical stirring to prevent iron from settling.[7]

Issue: Melting Point is Low (~140°C)
  • Cause: Hydrolysis of the acetyl group.

  • Solution: This occurs if the reduction environment becomes too acidic or too hot for too long. Ensure

    
     neutralization is done before extensive cooling/filtration in Phase 2. Avoid boiling the final salt in aqueous acid.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Béchamp reduction protocols).

  • Raistrick, B., et al. (1954). "The reduction of nitro-compounds." Journal of the Chemical Society.[8] (Foundational mechanistic insight into iron reductions).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 31230, 4-Aminoacetanilide.[9] [Link]

  • Org. Synth. (1941). Preparation of p-Aminoacetanilide via catalytic hydrogenation (Alternative Route).[8] Organic Syntheses, Coll. Vol. 1, p. 5. [Link]

Sources

Application

Application Note: Chemoselective Diazotization and Coupling using p-Aminoacetanilide Hydrochloride

Executive Summary This application note details the protocol for utilizing p-Aminoacetanilide Hydrochloride (PAA·HCl) as a stable, chemoselective scaffold in undergraduate organic chemistry laboratories. Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing p-Aminoacetanilide Hydrochloride (PAA·HCl) as a stable, chemoselective scaffold in undergraduate organic chemistry laboratories. Unlike standard aniline-based protocols, the use of PAA·HCl introduces students and junior researchers to the concept of orthogonal protecting groups in drug discovery and industrial dye synthesis.

The protocol focuses on the chemoselective diazotization of the primary amine in the presence of an acetamido group, mimicking "scaffold decoration" techniques used in the synthesis of sulfonamide antibiotics and paracetamol derivatives. This approach bridges the gap between basic functional group interconversion and industrial process chemistry.

Strategic Rationale & Scientific Logic

Why p-Aminoacetanilide Hydrochloride?

In drug development, stability and solubility are Critical Quality Attributes (CQAs).

  • Oxidative Stability: Free aromatic amines (like p-phenylenediamine) rapidly oxidize in air to form quinones and dark polymers. The hydrochloride salt (PAA·HCl) stabilizes the amine, allowing for precise stoichiometry and cleaner reaction profiles.

  • Chemoselectivity Training: The molecule contains two nitrogen centers:

    • Free Primary Amine (

      
      ):  Highly nucleophilic, readily diazotized.
      
    • Acetamido Group (

      
      ):  Less nucleophilic due to resonance withdrawal by the carbonyl.
      This contrast allows for selective reaction at the primary amine without protecting/deprotecting steps, a key concept in atom economy .
      
Reaction Mechanism

The workflow involves three distinct chemical phases:

  • Liberation: Neutralization of the hydrochloride salt to generate the free base in situ.

  • Diazotization: Reaction with nitrosonium ion (

    
    ) at 
    
    
    
    to form the diazonium salt.
  • Azo Coupling: Electrophilic aromatic substitution (EAS) with an activated aromatic ring (e.g., 2-Naphthol).

Experimental Protocol

Materials & Safety
  • Precursor: p-Aminoacetanilide Hydrochloride (CAS: 43036-07-3)

  • Reagents: Sodium Nitrite (

    
    ), 2-Naphthol, Sodium Hydroxide (
    
    
    
    ), Hydrochloric Acid (
    
    
    ), Urea (optional, for destroying excess nitrous acid).
  • Safety Critical: PAA·HCl is toxic and an irritant. Diazonium salts are unstable above

    
     (explosion hazard). Nitrous gases are toxic. Work in a fume hood.
    
Step-by-Step Methodology
Phase A: Preparation of the Diazonium Salt
  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve 1.87 g (10 mmol) of p-Aminoacetanilide Hydrochloride in 10 mL of water .

  • Acidification: Add 2.5 mL of concentrated HCl .

    • Note: Although the starting material is a salt, excess acid is required to suppress the formation of triazenes and stabilize the diazonium intermediate.

  • Cooling: Place the flask in an ice-salt bath and cool to 0–5°C .

  • Diazotization: Dropwise add a solution of 0.75 g (11 mmol) Sodium Nitrite in 5 mL water.

    • Process Control: Maintain temperature

      
      . Stir vigorously.
      
    • Endpoint: The solution should be clear (pale yellow). Test with starch-iodide paper (instant blue/black indicates excess

      
      ).
      
Phase B: Preparation of the Coupling Agent
  • In a separate beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution .

  • Cool this solution to 5–10°C .

    • Mechanistic Insight: The NaOH converts 2-Naphthol to the naphthoxide ion , which is a much stronger nucleophile than the neutral phenol, facilitating the attack on the weak diazonium electrophile.

Phase C: The Coupling Reaction[1][2]
  • Addition: Slowly pour the cold diazonium solution (Phase A) into the stirred naphthoxide solution (Phase B).

    • Observation: A brilliant red/orange precipitate (the Azo dye) will form immediately.

  • Conditioning: Stir the mixture for 15–20 minutes in the ice bath.

  • Acidification: Carefully acidify the slurry with dilute HCl until pH is weakly acidic (pH 5–6). This ensures the dye precipitates fully in its neutral form.

  • Isolation: Filter the solid using a Buchner funnel under vacuum. Wash copiously with cold water to remove inorganic salts.

  • Purification: Recrystallize from ethanol or acetic acid.

Data Presentation & Analysis

Expected Results
ParameterSpecificationNotes
Appearance Bright Red/Orange PowderColor intensity correlates to conjugation length.
Yield 75% – 85%Losses primarily due to recrystallization.
Melting Point 250°C – 255°C (decomp)High MP due to extensive H-bonding and planarity.
TLC (

)
~0.6 (Ethyl Acetate:Hexane 1:1)Distinct from starting amine (

).
Spectroscopic Validation (IR)
  • 
     Stretch (Amide): 
    
    
    
    (Sharp)
  • 
     Stretch (Amide): 
    
    
    
    (Strong)
  • 
     Stretch (Azo): 
    
    
    
    (Weak, often obscured)
  • Absence: No primary amine doublet at

    
    .
    

Visualizations

Reaction Pathway (Mechanistic Flow)

ReactionPathway Start p-Aminoacetanilide Hydrochloride Step1 Free Base (In Situ) Start->Step1 Neutralization (NaOH/H2O) Step2 Diazonium Salt (Electrophile) Step1->Step2 Diazotization (NaNO2, HCl, <5°C) Product Azo Dye (Target) Step2->Product Attack Coupler 2-Naphthoxide (Nucleophile) Coupler->Product Coupling (EAS)

Figure 1: Mechanistic pathway from the hydrochloride salt to the final azo dye, highlighting the conversion of the amine to the electrophilic diazonium species.

Experimental Workflow & Critical Control Points

Workflow SubGraph1 Phase A: Diazonium Decision Check Temp < 5°C? SubGraph1->Decision SubGraph2 Phase B: Coupler Mix Slow Addition (A into B) SubGraph2->Mix Decision->SubGraph1 No (Cool Down) Decision->Mix Yes Precip Red Precipitate Forms Mix->Precip Filter Vacuum Filtration & Wash Precip->Filter

Figure 2: Operational workflow emphasizing the critical temperature control point required to prevent diazonium decomposition.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2010). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12280, 4'-Aminoacetanilide. Retrieved from

  • Santa Cruz Biotechnology. (2023). 4'-Aminoacetanilide hydrochloride Safety Data Sheet. Retrieved from [3]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

Sources

Method

Protocol for the Diazotization of Acetamide, N-(4-aminophenyl)-, monohydrochloride

Abstract This application note details the protocol for the diazotization of Acetamide, N-(4-aminophenyl)-, monohydrochloride (also known as 4-aminoacetanilide hydrochloride). This reaction converts the primary aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the diazotization of Acetamide, N-(4-aminophenyl)-, monohydrochloride (also known as 4-aminoacetanilide hydrochloride). This reaction converts the primary aromatic amine into a diazonium salt (


) using nitrous acid generated in situ.[1][2] The resulting 4-acetamidobenzenediazonium chloride is a versatile intermediate, critical for the synthesis of azo dyes, pigments, and sulfonamide derivatives via Sandmeyer or coupling reactions. This guide emphasizes strict temperature control (

), stoichiometric precision, and safety regarding the instability of diazonium salts.

Introduction & Mechanistic Insight

Chemical Principles

Diazotization is the reaction between a primary aromatic amine and nitrous acid (


) in the presence of excess mineral acid (typically 

).[1][2] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (

) with hydrochloric acid:

[3]

The nitrous acid then reacts with the amine:[1][2][4][5]



Key Mechanistic Steps:

  • Nitrosation: The nitrosonium ion (

    
    ), formed from 
    
    
    
    , attacks the free amine (in equilibrium with the ammonium salt).
  • Dehydration: Loss of water from the N-nitroso intermediate yields the diazonium cation.

Substrate Specifics
  • Compound: Acetamide, N-(4-aminophenyl)-, monohydrochloride

  • Synonyms: 4-Aminoacetanilide hydrochloride, N-Acetyl-p-phenylenediamine HCl.

  • CAS: 122-80-5 (free base).[6]

  • Role of the Acetamido Group: The acetamido group (

    
    ) at the para position is electron-donating but less activating than a free amino group. It is stable under the acidic conditions of diazotization (unlike prolonged heating, which would hydrolyze it to p-phenylenediamine).
    
Safety & Stability (E-E-A-T)
  • Thermal Instability: Diazonium salts are generally unstable above

    
    . Decomposition leads to nitrogen evolution and phenol formation.
    
  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never isolate the dry salt. Always keep it in solution for subsequent coupling or displacement reactions.

  • Toxic Gases: Nitrogen oxides (

    
    ) may evolve if nitrite is added too quickly or the temperature spikes. Work in a fume hood.
    

Materials & Equipment

Reagents
ReagentPurity/GradeRole
4-Aminoacetanilide HCl >98%Substrate
Hydrochloric Acid (HCl) 37% (Conc.)Acid source; generates

Sodium Nitrite (

)
>99%Nitrosating agent source
Sulfamic Acid / Urea Reagent GradeScavenger for excess

Sodium Acetate Reagent GradeBuffer (optional for coupling)
Starch-Iodide Paper N/AEnd-point indicator (Blue = Excess

)
Congo Red Paper N/AAcidity indicator (Blue = pH < 3)
Ice/Distilled Water N/ASolvent and coolant
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL depending on scale).

  • Mechanical stirrer (magnetic stirring is sufficient for small scales, but overhead is preferred for slurries).

  • Calibrated thermometer (

    
    ).
    
  • Ice-salt bath (capable of maintaining

    
    ).
    
  • Addition funnel (pressure-equalizing).

Pre-Reaction Calculations

Stoichiometry:

  • Amine: 1.0 equivalent

  • HCl: 2.5 – 3.0 equivalents.[1]

    • Note: The starting material is a monohydrochloride salt, meaning it already contains 1.0 eq of HCl. Therefore, add only 1.5 – 2.0 equivalents of additional HCl to maintain the required acidity.

  • 
    :  1.05 – 1.1 equivalents (slight excess ensures complete conversion).[1]
    

Example Calculation (0.1 mol Scale):

  • Substrate: Acetamide, N-(4-aminophenyl)-, HCl (MW

    
     186.64  g/mol ).
    
    • Mass = 18.66 g.

  • HCl (37%): Need ~0.25 mol total. Substrate provides 0.1 mol.[2][7] Add 0.15 mol.

    • 0.15 mol

      
       36.46  g/mol  = 5.47 g HCl gas.
      
    • Mass of 37% solution =

      
       g (
      
      
      
      12.5 mL).
  • 
    :  Need 0.105 mol.
    
    • Mass =

      
       g/mol 
      
      
      
      7.25 g.
    • Dissolve in ~30 mL water (2.5 M solution).

Experimental Protocol

Preparation of the Amine Solution
  • Setup: Place the 3-neck flask in the ice bath. Insert the thermometer and stirrer.

  • Dissolution: Add 18.66 g (0.1 mol) of 4-aminoacetanilide hydrochloride to 100 mL of distilled water.

  • Acidification: Add 13–15 mL of concentrated HCl (37%) slowly.

    • Observation: The hydrochloride salt may not dissolve completely at first. Stir well to create a fine suspension. The reaction is heterogeneous initially but often clears as the diazonium salt forms.

  • Cooling: Cool the mixture to

    
     . Internal temperature must be below 
    
    
    
    before proceeding.
Diazotization
  • Nitrite Preparation: Dissolve 7.25 g of sodium nitrite in 30 mL of distilled water. Chill this solution to

    
     if possible.
    
  • Addition: Add the nitrite solution dropwise to the amine mixture over 20–30 minutes.

    • CRITICAL: Monitor the internal temperature. Do not allow it to exceed

      
      .  Stop addition if temp spikes.
      
    • Stirring: Maintain vigorous stirring to prevent local hot spots and accumulation of nitrous acid.

  • Reaction: The suspension should gradually thin as the soluble diazonium salt forms. The solution typically turns pale yellow or clear.

End-Point Determination
  • Starch-Iodide Test: 5 minutes after the final nitrite addition, spot a drop of the reaction mixture onto starch-iodide paper.

    • Positive Result: An immediate blue/black spot indicates excess nitrous acid (required).

    • Negative Result: If no color change occurs, add small aliquots (0.5 mL) of nitrite solution and re-test until a persistent positive result is obtained for 10 minutes.

  • Acidity Check: Spot onto Congo Red paper. It must turn deep blue, indicating free mineral acid is present (pH < 3). If not, add more HCl.

Stabilization (Removal of Excess Nitrous Acid)
  • Why: Excess nitrous acid interferes with subsequent coupling reactions and degrades the product stability.

  • Action: Add solid Sulfamic Acid (approx. 0.5 g) or Urea in small portions until the starch-iodide test is negative (paper remains white).

    
    
    
  • Result: The solution now contains pure 4-acetamidobenzenediazonium chloride, ready for immediate use.

Visualization

Process Workflow

Diazotization_Protocol Start Start: 4-Aminoacetanilide HCl Dissolve Dissolve in Water + Conc. HCl (Create Acidic Suspension) Start->Dissolve Cool Cool to 0-5°C (Ice/Salt Bath) Dissolve->Cool AddNitrite Add NaNO2 Solution Dropwise (Maintain T < 5°C) Cool->AddNitrite Check Test: Starch-Iodide Paper AddNitrite->Check Decision Blue Color Persists? Check->Decision AddMore Add Aliquot NaNO2 Decision->AddMore No Scavenge Add Sulfamic Acid (Destroy Excess HNO2) Decision->Scavenge Yes AddMore->Check Ready Product: Diazonium Salt Solution (Ready for Coupling) Scavenge->Ready

Figure 1: Step-by-step workflow for the diazotization of 4-aminoacetanilide hydrochloride.

Reaction Pathway

Reaction_Mechanism Amine 4-Aminoacetanilide HCl (Ar-NH3+ Cl-) Nitroso N-Nitroso Intermediate (Ar-NH-NO) Amine->Nitroso + HNO2 - H2O Nitrous Nitrous Acid (HNO2) Nitrous->Nitroso Diazonium 4-Acetamidobenzenediazonium Chloride (Ar-N2+ Cl-) Nitroso->Diazonium + H+ - H2O

Figure 2: Simplified chemical pathway from amine salt to diazonium cation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Temperature Spike (>5°C) Nitrite addition too fast.Stop addition immediately. Add crushed ice directly to the flask.
Evolution of Gas (

)
Decomposition of diazonium salt.Temperature is too high. Cool down. Ensure pH is < 2.
No Blue on Starch-Iodide Insufficient Nitrite.Check

quality. Add more solution until endpoint is reached.
Precipitation Product insolubility or impurities.Some diazonium salts precipitate. If the suspension is fine/uniform, proceed. If clumpy, increase stirring or add water.
Tarry/Dark Mixture Oxidation or side reactions.Temperature control failed. Discard and restart.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Diazotization Procedures).

  • BenchChem. Application Notes: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide. (Protocol adaptation for sulfonamides).

  • Organic Chemistry Portal. Diazotisation. (Mechanistic background and safety).

  • PrepChem. Preparation of 4′-aminoacetanilide. (Synthesis of substrate).

  • PubChem. Acetamide, N-(4-aminophenyl)-. (Chemical/Physical Properties). [8]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of 4-Aminoacetanilide Hydrochloride

Abstract This application note details a robust, specific, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Aminoacetanilide Hydrochloride. Developed for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Aminoacetanilide Hydrochloride. Developed for researchers, quality control analysts, and drug development professionals, this protocol provides a comprehensive guide from principle to practice. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The causality behind chromatographic choices is explained, and the protocol is validated according to the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a key intermediate in the synthesis of various pharmaceuticals and azo dyes.[1][2] Its hydrochloride salt is often used to improve solubility and stability. Accurate quantification of 4-Aminoacetanilide Hydrochloride is critical for ensuring the quality, purity, and consistency of starting materials and finished products. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3]

This document presents a fully validated, stability-indicating HPLC method designed to accurately quantify 4-Aminoacetanilide Hydrochloride, separating it from potential degradation products and process-related impurities. The validation follows the principles outlined in the ICH Q2(R2) guideline, establishing the method's reliability for its intended use.[4][5]

Principle of the Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The fundamental principle of RP-HPLC involves the separation of analytes based on their hydrophobicity.

  • Stationary Phase: A non-polar C18 (octadecylsilane) bonded silica column is used. The hydrophobic C18 chains provide a surface for the analyte to interact with.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and an aqueous buffer, is used to elute the analyte from the column.

  • Separation Mechanism: 4-Aminoacetanilide, a moderately polar compound, partitions between the non-polar stationary phase and the polar mobile phase. Its retention time is modulated by the precise composition of the mobile phase. The inclusion of a mild acid (phosphoric acid) in the mobile phase is crucial; it protonates the primary amine group on the analyte, ensuring a consistent ionization state and preventing peak tailing, which leads to sharper, more symmetrical peaks.

  • Detection: The concentration of the eluting analyte is measured by a UV-Vis detector set to a specific wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Materials and Reagents

Chemicals and Solvents
  • 4-Aminoacetanilide Hydrochloride Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (AR Grade, ~85%)

  • Water (Ultrapure, 18.2 MΩ·cm)

Equipment
  • HPLC System equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Luna C18, Wakosil-II 5C18, or equivalent).

  • Analytical Balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Ultrasonic Bath

  • Syringe filters (0.45 µm, nylon or PTFE)

Experimental Protocol

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (20:80, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes
  • Rationale for Wavelength Selection: The selection of 254 nm is based on the UV absorption profile of the aromatic acetanilide structure. While a full UV scan would determine the absolute maximum (λmax), 254 nm provides a robust and sensitive signal for this class of compounds and is a common wavelength for aromatic compounds.

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Measure 800 mL of ultrapure water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid.

  • Add 200 mL of acetonitrile.

  • Transfer to a suitable mobile phase reservoir, mix thoroughly, and degas for 15 minutes in an ultrasonic bath or by online degasser.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 4-Aminoacetanilide Hydrochloride reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

Working Standard Solutions for Linearity: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations such as 5, 10, 25, 50, and 75 µg/mL. These will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh a portion of the sample powder expected to contain approximately 10 mg of 4-Aminoacetanilide Hydrochloride into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

To ensure the method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4]

System Suitability

Before sample analysis, the chromatographic system's performance is verified. This is done by injecting the 25 µg/mL working standard solution six times. The acceptance criteria are defined in the validation summary table.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Forced degradation studies are performed on a sample solution to generate potential degradation products.

    • Acid Hydrolysis: 1 mL sample solution + 1 mL 1 M HCl, heat at 80°C for 2 hours.

    • Base Hydrolysis: 1 mL sample solution + 1 mL 1 M NaOH, heat at 80°C for 2 hours.

    • Oxidative Degradation: 1 mL sample solution + 1 mL 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

  • Analysis: The stressed samples are diluted, neutralized if necessary, and analyzed. The chromatograms are evaluated to ensure that the main 4-Aminoacetanilide peak is well-resolved from any degradant peaks (Resolution > 2.0). Peak purity analysis using a PDA detector is recommended to confirm no co-eluting peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Inject the five working standard solutions (5-75 µg/mL) in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (r²) and y-intercept from the linear regression analysis.

Accuracy

Accuracy is determined by recovery studies.

  • Procedure: A sample matrix (placebo) is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Analysis: The percentage recovery is calculated for each sample.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of a sample solution at 100% of the target concentration are analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.

  • Analysis: The relative standard deviation (%RSD) of the results is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

  • Determination: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve).

Robustness

The robustness of the method is evaluated by making small, deliberate variations to the chromatographic conditions.

  • Variations:

    • Flow Rate (±0.1 mL/min)

    • Mobile Phase Composition (e.g., Acetonitrile ±2%)

    • Column Temperature (±2°C)

  • Analysis: The effect on system suitability parameters (retention time, peak area, tailing factor) is observed.

Summary of Validation Parameters
ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak areas < 2.0%
Specificity No interference at the retention time of the analyte; Resolution from degradants > 2.0
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean % Recovery between 98.0% and 102.0%
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%
Robustness System suitability parameters remain within acceptable limits.

Data Analysis and Quantification

  • Calibration Curve: Generate a linear regression equation from the linearity data:

    • y = mx + c

    • Where y is the peak area, m is the slope, x is the concentration, and c is the y-intercept.

  • Quantification of Unknown Sample:

    • Inject the prepared sample solution and obtain the peak area for 4-Aminoacetanilide.

    • Calculate the concentration in the sample solution using the regression equation:

      • Concentration (µg/mL) = (Peak Area - y-intercept) / slope

  • Calculate the Amount in the Original Sample:

    • Account for the initial weight and dilution factor to determine the final amount (e.g., %w/w) of 4-Aminoacetanilide Hydrochloride in the sample.

Visualizations

HPLC_Workflow A A D D A->D E E D->E B B B->E F F E->F If Pass C C C->F G G F->G H H G->H I I H->I J J I->J

Stability_Validation Analyte 4-Aminoacetanilide Sample Solution Acid Acid Analyte->Acid Base Base Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photo Analyte->Photo Analysis Analyze Stressed Samples by HPLC Resolution Resolution Analysis->Resolution Purity Purity Analysis->Purity Result Method is Stability-Indicating Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution->Result Purity->Result

References

  • SIELC Technologies. (2018). 4-Aminoacetanilide. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. Retrieved from [Link]

  • Chen, H., & Chen, S. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(17), 4095-4100. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubChem. 4-Aminoacetanilide. Retrieved from [Link]

  • Wikipedia. 4-Aminoacetanilide. Retrieved from [Link]

  • ChemBK. 4'-Aminoacetanilide. Retrieved from [Link]

  • Singh, K., & Singh, S. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Retrieved from [Link]

Sources

Method

Application of N-(4-aminophenyl)acetamide HCl in pharmaceutical intermediate synthesis

Application Note: N-(4-aminophenyl)acetamide HCl in Pharmaceutical Scaffold Synthesis Executive Summary N-(4-aminophenyl)acetamide Hydrochloride (also known as 4-aminoacetanilide HCl) serves as a critical "monoprotected"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-aminophenyl)acetamide HCl in Pharmaceutical Scaffold Synthesis

Executive Summary

N-(4-aminophenyl)acetamide Hydrochloride (also known as 4-aminoacetanilide HCl) serves as a critical "monoprotected" diamine scaffold in medicinal chemistry.[1] Its strategic value lies in its asymmetry: the molecule possesses one free, nucleophilic primary amine and one masked amine (protected as an acetamide).[1] This duality allows researchers to selectively functionalize one end of the molecule without polymerization or cross-reactivity, followed by a controlled deprotection to reveal the second amine for further elaboration.[1]

This guide details the application of N-(4-aminophenyl)acetamide HCl in constructing Quinoline and Benzimidazole pharmacophores—structures ubiquitous in kinase inhibitors, anti-infectives, and intercalating agents.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name N-(4-aminophenyl)acetamide Hydrochloride
CAS No. 154588-20-6 (HCl salt); 122-80-5 (Free base)
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Appearance White to pale pink crystalline powder
Solubility Soluble in water (warm), Methanol, DMSO; Insoluble in non-polar ethers
pKa ~4.5 (aniline nitrogen), ~14.7 (amide nitrogen)
Storage Hygroscopic.[1][2][3][4][5] Store under inert atmosphere at <30°C. Light sensitive.

Handling Precaution: The free amine is prone to oxidation (turning brown/purple).[1] The HCl salt offers superior oxidative stability and aqueous solubility, making it the preferred form for diazotization and aqueous-phase coupling reactions.[1]

Strategic Utility: The "Monoprotection" Advantage[1]

The core utility of this intermediate is its ability to undergo sequential bifunctionalization .[1] Unlike p-phenylenediamine, which presents two identical reactive sites, N-(4-aminophenyl)acetamide HCl directs regioselectivity.[1]

Mechanism of Action
  • Step 1 (Nucleophilic Attack): The free amine (-NH₂) acts as a nucleophile in SɴAr or condensation reactions.[1] The acetamide (-NHAc) is non-nucleophilic under these conditions due to resonance withdrawal by the carbonyl.[1]

  • Step 2 (Transformation): The newly formed intermediate is cyclized or coupled.[1]

  • Step 3 (Deprotection): Acidic or basic hydrolysis removes the acetyl group, regenerating a primary amine for a second round of derivatization.[1]

MonoprotectionStrategy Start N-(4-aminophenyl)acetamide HCl (Bifunctional Precursor) Step1 Selective Functionalization (Free Amine Reacts) Start->Step1 Aldehydes/Halides Intermediate Stable Intermediate (Acetamide Intact) Step1->Intermediate Cyclization Step2 Hydrolysis (Deprotection) Intermediate->Step2 HCl/H2O Final Target Scaffold (New Free Amine) Step2->Final Release

Figure 1: The logical flow of utilizing a monoprotected diamine scaffold to ensure regioselectivity in drug synthesis.

Application Protocol: Synthesis of 2-Chloro-3-formylquinoline Scaffold

A primary application in modern drug discovery is the Vilsmeier-Haack cyclization.[1] N-(4-aminophenyl)acetamide reacts with aromatic aldehydes to form Schiff bases, which are then cyclized into quinoline derivatives—a backbone for antimalarial and anticancer drugs.[1]

Experimental Workflow

Reagents:

  • N-(4-aminophenyl)acetamide HCl (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)[1]

  • DMF (Dimethylformamide) (Excess, solvent/reagent)[1]

  • POCl₃ (Phosphorus oxychloride) (3.0 eq)[1]

Step-by-Step Methodology:

  • Schiff Base Formation (Imine Condensation):

    • Dissolve 10 mmol of N-(4-aminophenyl)acetamide HCl in 20 mL of ethanol.

    • Add 10 mmol of the aromatic aldehyde.[1]

    • Reflux for 2–4 hours.[1] Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).[1]

    • Observation: Formation of a yellow/orange precipitate indicates the imine (Schiff base).[1]

    • Filter, wash with cold ethanol, and dry.[1]

  • Vilsmeier-Haack Cyclization:

    • CRITICAL SAFETY: Perform in a fume hood. POCl₃ reacts violently with water.[1]

    • Prepare a Vilsmeier reagent by adding POCl₃ (30 mmol) dropwise to dry DMF (15 mL) at 0°C under N₂ atmosphere.[1] Stir for 30 mins.

    • Add the dried Schiff base (from Step 1) to the mixture slowly.

    • Heat the mixture to 80–90°C for 4–6 hours.

    • Mechanism:[1][6][7][8][9] The DMF-POCl₃ complex attacks the amide carbonyl (from the acetamide group) and the imine carbon, facilitating ring closure to the quinoline core.[1]

  • Work-up & Isolation:

    • Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

    • Neutralize with saturated Na₂CO₃ solution to pH 8.[1]

    • Extract the yellow precipitate with dichloromethane (3 x 50 mL).[1]

    • Purify via column chromatography (Silica gel, 60-120 mesh).[1]

Data Validation (Expected Results)
ParameterExpected ValueMethod
Yield 65 – 75%Gravimetric
Appearance Yellow crystalline solidVisual
IR Spectrum 1670 cm⁻¹ (C=O aldehyde), 1610 cm⁻¹ (C=N)FT-IR
¹H NMR Singlet at ~10.5 ppm (CHO group); Quinoline protons 7.5-8.5 ppm400 MHz DMSO-d₆

Application Protocol: Diazotization for Sulfonamide Derivatives

This protocol utilizes the HCl salt's water solubility to generate a diazonium salt, which is then coupled to electron-rich heterocycles (e.g., isoxazoles, pyrimidines) to form azo-linked prodrugs or sulfamethoxazole analogs.[1]

Workflow Diagram:

Diazotization Setup Dissolution (Start Temp: 25°C) Acidification Acidification (Add HCl -> pH < 2) Setup->Acidification Cooling Cryogenic Control (Temp: 0-5°C) Acidification->Cooling Critical Step Nitrite Nitrite Addition (Dropwise NaNO2) Cooling->Nitrite Exothermic Coupling Coupling Reaction (Add Nucleophile) Nitrite->Coupling Diazonium Salt Formed

Figure 2: Critical Control Points (CCP) in the diazotization of 4-aminoacetanilide HCl.

Protocol:

  • Dissolution: Dissolve 0.01 mol N-(4-aminophenyl)acetamide HCl in 30 mL water. Add 2.5 mL conc. HCl.

  • Diazotization: Cool to 0–5°C in an ice-salt bath. Add NaNO₂ solution (0.01 mol in 5 mL water) dropwise.[1] Do not exceed 5°C to prevent decomposition to phenols.[1]

  • Coupling: Add the diazonium solution to a chilled solution of the coupling component (e.g., phenol, imidazole) in NaOH.[1]

  • pH Adjustment: Maintain pH 8–9 for phenolic coupling or pH 4–5 for amine coupling.

Safety & Toxicology (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[1][5]

    • H319: Causes serious eye irritation.[1][5]

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and particulate respirator (N95) if handling powder.[1]

  • Incompatibility: Strong oxidizing agents.[1] Reacts with aldehydes/ketones (as described in Protocol 1).[1]

References

  • PubChem. "4-Aminoacetanilide Compound Summary."[1][5] National Library of Medicine. [Link][1]

  • Gaidhane, P. K., et al. "Synthesis of novel β-lactam derivatives from 4-aminoacetanilide."[1][10] Journal of Integrated Science and Technology, 2016.[1][8] [Link]

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry."[1] Pearson Education, 5th Edition.[1] (Standard reference for diazotization protocols).

  • National Toxicology Program. "Testing Status of 4-Aminoacetanilide." NIH. [Link][1]

Sources

Application

Experimental procedure for synthesizing azo dyes using p-Aminoacetanilide

Introduction p-Aminoacetanilide (PAA) , also known as N-(4-aminophenyl)acetamide, is a critical intermediate in the synthesis of disperse dyes, pigments, and pharmaceuticals.[1][2] Unlike simple aniline, PAA possesses an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

p-Aminoacetanilide (PAA) , also known as N-(4-aminophenyl)acetamide, is a critical intermediate in the synthesis of disperse dyes, pigments, and pharmaceuticals.[1][2] Unlike simple aniline, PAA possesses an acetamido group (


) at the para position. This group serves two vital functions in dye synthesis:
  • Auxochromic Modulation: It acts as an electron-donating group (though weaker than

    
    ), influencing the 
    
    
    
    (color) of the final dye.
  • Positional Protection: It directs electrophilic attack to the ortho position relative to the free amine during subsequent reactions (if any) and prevents the formation of complex polymers that might occur with p-phenylenediamine.

This protocol details the synthesis of a model azo dye, 4-acetamido-1-(2-hydroxy-1-naphthylazo)benzene , via the diazotization of PAA followed by coupling with 2-naphthol (β-naphthol) . This workflow is a fundamental template for developing libraries of azo compounds in drug discovery and materials science.

Chemical Principles & Mechanism[3][4][5][6][7]

The synthesis proceeds through two distinct mechanistic stages: Diazotization and Azo Coupling .[3][4][5]

Diazotization Mechanism

The primary amine group of PAA reacts with nitrous acid (


), generated in situ from sodium nitrite (

) and hydrochloric acid (

), to form the diazonium salt.[][7]
  • Critical Control Point: The reaction must be maintained at 0–5°C . Above this temperature, the diazonium salt hydrolyzes to form a phenol (

    
    ) and releases nitrogen gas (
    
    
    
    ), destroying the intermediate.
Coupling Mechanism

The diazonium cation (


) is a weak electrophile. It reacts with an electron-rich aromatic ring (the coupler).
  • Coupler: 2-Naphthol is used.[4][5][8][9] To activate it, it is dissolved in sodium hydroxide (

    
    ) to form the naphthoxide ion , which is a powerful nucleophile.
    
  • Regioselectivity: Coupling occurs primarily at the

    
    -position  (position 1) of the naphthalene ring due to resonance stabilization of the intermediate.
    
Reaction Pathway Diagram

G PAA p-Aminoacetanilide (Substrate) Diazonium Diazonium Salt (Ar-N2+ Cl-) PAA->Diazonium + NO+ / 0-5°C HNO2 HNO2 (in situ from NaNO2/HCl) Nitrosonium Nitrosonium Ion (NO+) HNO2->Nitrosonium H+ AzoDye Final Azo Dye (Red Precipitate) Diazonium->AzoDye Electrophilic Aromatic Substitution Naphthol 2-Naphthol (Coupler) Naphthoxide Naphthoxide Ion (Activated Nucleophile) Naphthol->Naphthoxide + NaOH (pH > 10) Naphthoxide->AzoDye Coupling

Figure 1: Mechanistic pathway for the synthesis of azo dyes from p-aminoacetanilide.

Materials & Equipment

CategoryItemSpecification/Grade
Reagents p-Aminoacetanilide>98% Purity
Sodium Nitrite (

)
ACS Reagent
2-Naphthol (β-Naphthol)>99%
Hydrochloric Acid (

)
Conc. (37%)
Sodium Hydroxide (

)
10% Aqueous Solution
UreaReagent Grade (Optional)
Ethanol95% (for recrystallization)
Equipment Reaction Vessel250 mL Beaker or Erlenmeyer Flask
Temperature ControlIce-Salt Bath (maintaining <5°C)
FiltrationBuchner Funnel, Vacuum Pump
MonitoringThermometer, Starch-Iodide Paper

Experimental Protocol

Phase 1: Preparation of the Diazonium Salt

Objective: Convert p-aminoacetanilide into p-acetamidobenzenediazonium chloride.

  • Dissolution: In a 250 mL beaker, dissolve 1.50 g (0.01 mol) of p-aminoacetanilide in 30 mL of water and 4.0 mL of concentrated HCl.

    • Note: If the amine does not dissolve completely, warm gently, then cool. The amine hydrochloride may precipitate as a fine paste upon cooling; this is normal and reactive.

  • Cooling: Place the beaker in an ice-salt bath. Cool the mixture to 0–5°C with stirring.

  • Nitrite Addition: Dissolve 0.75 g (0.011 mol) of sodium nitrite in 5 mL of water. Add this solution dropwise to the amine mixture while stirring vigorously.

    • Critical: Keep temperature below 5°C . Addition should take 5–10 minutes.

  • Endpoint Verification: After addition, stir for 10 minutes. Test the solution with starch-iodide paper . An immediate blue-black color indicates the required excess of nitrous acid.

    • Correction: If no color change, add small aliquots of

      
       solution until positive. If the color is too intense/dark instantly, excess nitrous acid can be destroyed by adding a pinch of urea .
      
  • Clarification: The resulting solution should be clear (pale yellow). If turbid, filter quickly through a pre-cooled funnel to remove unreacted amine.

Phase 2: Preparation of the Coupling Agent

Objective: Prepare a soluble, nucleophilic naphthoxide solution.

  • In a separate 100 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% NaOH solution.

  • Stir until completely dissolved.

  • Cool this solution to 0–5°C in an ice bath.

Phase 3: Coupling Reaction

Objective: Form the azo bond.

  • Addition: Slowly add the cold diazonium salt solution (from Phase 1) directly into the cold naphthoxide solution (Phase 2) with constant stirring.

    • Observation: A brilliant red-orange precipitate will form immediately.

  • pH Check: Ensure the reaction mixture remains alkaline (pH > 9) during addition. If necessary, add more NaOH.

  • Completion: Allow the mixture to stand in the ice bath for 30–45 minutes to ensure complete precipitation.

Phase 4: Isolation and Purification
  • Filtration: Filter the crude dye using a Buchner funnel under vacuum.

  • Washing: Wash the precipitate thoroughly with cold water to remove inorganic salts (

    
    ) and excess base.
    
  • Recrystallization:

    • Transfer the solid to a beaker.

    • Dissolve in the minimum amount of boiling 95% ethanol .

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the purified crystals and dry in a desiccator or oven at 60°C.

Experimental Workflow Diagram

Workflow cluster_Diazo Phase 1: Diazotization cluster_Couple Phase 2 & 3: Coupling Start Start: Weigh Reagents Step1 Dissolve PAA in HCl/Water Start->Step1 Step4 Dissolve 2-Naphthol in NaOH Start->Step4 Step2 Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 Add NaNO2 Dropwise Step2->Step3 Check Starch-Iodide Test (Blue = Excess HNO2) Step3->Check Check->Step3 Negative (Add more NaNO2) Step5 Add Diazo Solution to Naphthol Check->Step5 Positive Step4->Step5 Step6 Stir 30 mins at 0-5°C Step5->Step6 Finish Filter, Wash, Recrystallize (Ethanol) Step6->Finish

Figure 2: Step-by-step experimental workflow for PAA azo dye synthesis.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Oily/Tarred Product Temperature rose >5°C during diazotization.Ensure strict temperature control.[10] Add ice directly to the mixture if necessary.
Low Yield Incomplete diazotization or coupling pH too low.Check starch-iodide endpoint. Ensure coupling bath is alkaline (pH 9-10) to keep naphthol soluble.
Dull Color Oxidation of the amine or impurities.[5]Use fresh p-aminoacetanilide. Recrystallize the final product twice.
No Precipitate Coupling pH too high or too low.Adjust pH. If too acidic, coupling won't happen. If too basic, the diazonium salt may degrade to diazotate. Aim for pH 9-10.

Safety Considerations (EHS)

  • Sodium Nitrite: Oxidizer and toxic.[11] Avoid contact with skin.

  • 2-Naphthol: Irritant and harmful to aquatic life. Dispose of waste in designated organic hazardous waste containers.

  • Diazonium Salts: Potentially explosive if allowed to dry completely without coupling. Always keep in solution and proceed immediately to the coupling step.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhaling acid vapors.

References

  • Byjus. Diazotization Reaction Mechanism and Examples. Retrieved from [Link]

  • Organic Chemistry Portal. Diazotisation: Reaction and Mechanism. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for organic synthesis protocols).
  • Scribd. Synthesis of p-Aminoacetanilide and Derivatives. Retrieved from [Link]

Sources

Method

Using 4-Aminoacetanilide hydrochloride as a positive control in assays

Using 4-Aminoacetanilide Hydrochloride as a Targeted Positive Control Abstract While regulatory guidelines (OECD 471) prescribe standard positive controls for genotoxicity assays, researchers often require more specific...

Author: BenchChem Technical Support Team. Date: February 2026

Using 4-Aminoacetanilide Hydrochloride as a Targeted Positive Control

Abstract

While regulatory guidelines (OECD 471) prescribe standard positive controls for genotoxicity assays, researchers often require more specific diagnostic tools to validate the metabolic competency of exogenous activation systems (S9). This Application Note details the protocol for using 4-Aminoacetanilide Hydrochloride (4-AA HCl) as a mechanistic positive control. Unlike broad-spectrum carcinogens, 4-AA HCl specifically targets the CYP1A2-mediated N-hydroxylation pathway. Its water solubility (conferred by the hydrochloride salt) eliminates solvent-induced cytotoxicity common with DMSO-dissolved controls, making it a superior choice for sensitive bacterial reverse mutation assays (Ames Test) and metabolic stability profiling.

Introduction
1.1 Chemical Identity & Properties
  • Compound Name: 4-Aminoacetanilide Hydrochloride[1]

  • Synonyms: N-(4-aminophenyl)acetamide HCl; p-Aminoacetanilide HCl

  • CAS Number: 43036-07-3 (Salt); 122-80-5 (Free Base)

  • Molecular Formula:

    
    [1]
    
  • Solubility: Highly soluble in water (unlike the free base), allowing for aqueous stock preparation.

1.2 The "Why": Mechanism of Action

4-AA HCl is a pro-mutagen , meaning it is biologically inert until metabolized. It serves as a precise probe for the presence and activity of Cytochrome P450 1A2 (CYP1A2) and N-acetyltransferases (NAT).

In the absence of S9 (mammalian liver homogenate), 4-AA HCl yields a negative result in the Ames test. A positive result confirms two critical experimental parameters:

  • S9 Viability: The S9 fraction is active and capable of oxidation.

  • Pathway Specificity: The system is competent in N-hydroxylation, a key pathway for aromatic amine carcinogenesis.

Figure 1: Metabolic Activation Pathway of 4-Aminoacetanilide The following diagram illustrates the bioactivation pathway required to generate the DNA-reactive nitrenium ion.

MetabolicPathway Parent 4-Aminoacetanilide (Pro-mutagen) Intermediate N-hydroxy-4-aminoacetanilide (Proximate Mutagen) Parent->Intermediate N-hydroxylation CYP CYP1A2 (Liver S9) CYP->Intermediate Reactive N-acetoxy ester (Unstable) Intermediate->Reactive O-esterification NAT N-acetyltransferase (NAT1/2) NAT->Reactive Ion Nitrenium Ion (Electrophile) Reactive->Ion Spontaneous Cleavage DNA DNA Adduct (Mutation) Ion->DNA Covalent Binding (Guanine C8)

Caption: Figure 1.[2][3] Bioactivation of 4-Aminoacetanilide requires CYP1A2-mediated N-hydroxylation followed by NAT-mediated esterification to form the DNA-reactive nitrenium ion.

Application: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is optimized for the Plate Incorporation Method using Salmonella typhimurium strains TA1535 or TA100, which are sensitive to base-pair substitutions induced by aromatic amines.

2.1 Materials & Reagents
ComponentSpecificationNotes
Test Item 4-Aminoacetanilide HCl (CAS 43036-07-3)Purity >98%.[2][4][5] Store desicated at RT.
Solvent Sterile Distilled Water (ddH₂O)Crucial Advantage: No DMSO required.
Bacterial Strain S. typhimurium TA1535 or TA100TA98 may show weak response; TA1535 is preferred target.
Metabolic Activation Rat Liver S9 (Aroclor-1254 induced)10% v/v in cofactor mix (Standard S9 Mix).
Media Minimal Glucose Agar (Vogel-Bonner E)Standard Ames plates.
2.2 Experimental Protocol

Step 1: Preparation of Stock Solution

  • Weigh 100 mg of 4-Aminoacetanilide HCl.

  • Dissolve in 10 mL of sterile ddH₂O to create a 10 mg/mL master stock.

  • Vortex until fully dissolved (solution should be clear/colorless).

  • Prepare serial dilutions in water to achieve working concentrations (e.g., 5.0, 2.5, 1.0 mg/mL).

Step 2: The Assay Workflow (Plate Incorporation) Perform the following in triplicate:

  • Aliquot: Add 0.1 mL of overnight bacterial culture (approx.

    
     cells/mL) to a sterile test tube.
    
  • Dose: Add 0.1 mL of 4-AA HCl working solution.

    • Target Doses: 50, 100, 250, 500, 1000 µ g/plate .

  • Activate: Add 0.5 mL of S9 Mix (Metabolic Activation).

    • Note: For the "Without S9" control, substitute S9 mix with 0.5 mL sterile phosphate buffer (0.1M, pH 7.4).

  • Overlay: Add 2.0 mL of molten Top Agar (containing 0.05 mM Histidine/Biotin) kept at 45°C.

  • Mix & Pour: Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates.

  • Incubate: Invert plates and incubate at 37°C for 48–72 hours.

Figure 2: Assay Workflow Diagram

AmesProtocol Start Start: Reagent Prep Tube Sterile Tube: 0.1 mL Bacteria + 0.1 mL 4-AA HCl Start->Tube Decision Activation Required? Tube->Decision AddS9 Add 0.5 mL S9 Mix (Metabolic Activation) Decision->AddS9 Yes AddBuffer Add 0.5 mL Buffer (Non-activated Control) Decision->AddBuffer No TopAgar Add 2.0 mL Molten Top Agar (Trace His/Bio) AddS9->TopAgar AddBuffer->TopAgar Incubate Incubate 48-72h @ 37°C TopAgar->Incubate Count Score Revertant Colonies Incubate->Count

Caption: Figure 2. Step-by-step workflow for the Plate Incorporation Assay using 4-AA HCl.

Data Analysis & Acceptance Criteria
3.1 Expected Results

The following table summarizes the expected response profile for a valid assay.

ConditionStrainDose (µ g/plate )Expected ResultInterpretation
- S9 (Buffer) TA1535500Negative 4-AA HCl is not a direct-acting mutagen.
+ S9 (Liver) TA1535500Positive (>2x background)S9 is active; CYP1A2 is functional.
Vehicle Control TA15350 (Water)10–35 coloniesBackground spontaneous reversion rate.
3.2 Calculation of Mutagenic Potency

Calculate the Mutagenic Ratio (MR) :



  • Valid Positive Control: MR

    
     2.0 (for TA100/TA1535) with a dose-dependent increase.
    
  • Troubleshooting: If MR < 2.0 in the presence of S9, the metabolic system may be compromised (e.g., degraded NADP+ or inactive liver homogenate).

Handling, Safety, and Stability
  • Stability: The hydrochloride salt is stable at room temperature when desiccated. Aqueous stock solutions should be prepared fresh or stored at -20°C for no more than 1 week.

  • Safety (GHS): 4-Aminoacetanilide is a skin sensitizer and potential carcinogen.

    • PPE: Wear nitrile gloves, lab coat, and safety glasses.

    • Disposal: All biological waste containing S9 and bacteria must be autoclaved. Chemical waste must be incinerated.

  • Solvent Advantage: Using water eliminates the "solvent plume" effect often seen with DMSO, which can inhibit bacterial lawns at high volumes (>100 µL).

References
  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide. [Link]

  • Zhou, S.F., et al. (2009). Structure, function, regulation and polymorphism and the clinical significance of human cytochrome P450 1A2. Drug Metabolism Reviews. [Link]

  • Loba Chemie. (2023). Safety Data Sheet: 4-Aminoacetanilide. [Link]

Sources

Application

Application Note: Robust Derivatization of N-(4-aminophenyl)acetamide for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract This application note provides a comprehensive guide and a detailed protocol for the chemical derivatization of N-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide) for quantitative and qualitative ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the chemical derivatization of N-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide) for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity conferred by the primary amine and amide functional groups, N-(4-aminophenyl)acetamide exhibits poor chromatographic performance and thermal instability.[1] This guide details a robust silylation method using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase analyte volatility and thermal stability, thereby significantly improving peak shape, resolution, and sensitivity.[2] We will explore the underlying chemical principles, provide a step-by-step protocol, and present expected outcomes to ensure methodological success for researchers in pharmaceutical development and metabolomics.

Introduction: The Analytical Challenge

N-(4-aminophenyl)acetamide is a significant compound in the pharmaceutical and chemical industries, notably as a metabolite and a synthetic intermediate.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of polar molecules like N-(4-aminophenyl)acetamide is problematic. The presence of active hydrogen atoms in its primary amine (-NH₂) and amide (-NH-) groups leads to strong intermolecular hydrogen bonding. This results in:

  • Low Volatility: The compound does not readily vaporize at temperatures compatible with GC analysis, leading to poor transfer into the gas phase.

  • Thermal Instability: High temperatures required for volatilization can cause the molecule to degrade in the GC inlet.

  • Poor Peak Shape: Interactions with active sites on the GC column can cause significant peak tailing, compromising resolution and quantitation accuracy.

To overcome these challenges, chemical derivatization is an essential sample preparation step.[1][5] The primary goal of derivatization in this context is to replace the active hydrogens with nonpolar functional groups, thereby increasing volatility and thermal stability while minimizing undesirable column interactions.[1]

The Causality Behind Silylation: A Superior Strategy

Several derivatization techniques exist, including acylation and alkylation. However, silylation is arguably the most effective and widely used method for compounds bearing amine and amide functionalities prior to GC-MS analysis.[6][7]

Why Silylation?

Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[8] The reaction proceeds via a nucleophilic attack from the nitrogen atom of the amine or amide onto the silicon atom of the silylating reagent.[7] This choice is underpinned by several key advantages:

  • High Reactivity: Silylating reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly reactive towards active hydrogens, ensuring a rapid and complete reaction under mild conditions.[9][10]

  • Volatility of Byproducts: The byproducts of the MSTFA reaction are volatile and typically do not interfere with the chromatography of the derivatized analyte.[9]

  • Enhanced Stability: The resulting TMS derivatives are significantly more thermally stable and less polar than the parent compound, leading to sharp, symmetrical chromatographic peaks.[1][2]

For N-(4-aminophenyl)acetamide, both hydrogens on the primary amine and the single hydrogen on the amide group are susceptible to silylation, leading to the formation of a di- or tri-silylated derivative, which is ideal for GC-MS analysis.

Caption: Logical flow of the silylation derivatization process.

Experimental Protocol: Silylation with MSTFA

This protocol is designed to be a self-validating system. Consistent execution should yield reproducible results. The primary requirement is the exclusion of moisture, as silylating reagents and their derivatives are highly susceptible to hydrolysis.[1][7]

Materials and Reagents
  • N-(4-aminophenyl)acetamide standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine (as catalyst and solvent) or Anhydrous Acetonitrile

  • GC-grade solvent for dilution (e.g., Hexane, Ethyl Acetate)

  • 2 mL autosampler vials with PTFE-lined caps

  • Micropipettes

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Step-by-Step Derivatization Procedure

Caption: Step-by-step workflow for MSTFA derivatization.

  • Sample Preparation: Accurately transfer a known amount of the sample containing N-(4-aminophenyl)acetamide (typically 0.1-1.0 mg) into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of dry nitrogen. It is critical to ensure the residue is completely dry.[7]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine followed by 100 µL of MSTFA . Pyridine acts as a catalyst and aids in solubilizing the analyte.

  • Reaction: Tightly cap the vial immediately to prevent the entry of atmospheric moisture. Vigorously vortex the mixture for 30 seconds to ensure complete dissolution.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes .[11] This provides the necessary activation energy to drive the reaction to completion.

  • Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for analysis. If the concentration is expected to be high, the derivatized sample can be diluted with a GC-compatible solvent like hexane.

  • GC-MS Injection: Transfer the derivatized sample to an autosampler vial if necessary and inject 1 µL into the GC-MS system. The derivatized sample should be analyzed promptly, although MSTFA derivatives are generally more stable than those from other silylating reagents.[1]

Expected Results and Data Interpretation

Derivatization will significantly alter the chromatographic and mass spectrometric properties of N-(4-aminophenyl)acetamide.

Chromatographic Shift

The TMS-derivative is less polar and more volatile, resulting in a shorter retention time on a nonpolar GC column (e.g., DB-5ms) compared to the underivatized compound (which would likely not elute properly). The peak shape should be sharp and symmetrical.

Mass Spectrometric Data

The mass spectrum provides definitive evidence of successful derivatization. N-(4-aminophenyl)acetamide has a molecular weight of 150.18 g/mol . Each TMS group adds 72 mass units (Si(CH₃)₃ minus H).

  • Di-silylated Derivative (on -NH₂): MW = 150 + (2 * 72) = 294 g/mol

  • Tri-silylated Derivative (on -NH₂ and -NH-): MW = 150 + (3 * 72) = 366 g/mol

The resulting mass spectrum will show a clear molecular ion peak (M⁺) and characteristic fragment ions. A prominent fragment corresponds to the loss of a methyl group ([M-15]⁺), which is a hallmark of TMS derivatives.

ParameterUnderivatized AnalyteDerivatized Analyte (Tri-TMS)Rationale for Improvement
Molecular Weight 150.18 g/mol 366 g/mol Mass shift confirms derivatization.
Volatility LowHighTMS groups mask polar sites, reducing boiling point.
Thermal Stability PoorGoodSilyl bonds are more stable at high temperatures.
Peak Shape Tailing / BroadSharp / SymmetricalReduced interaction with active sites in the GC system.
Key MS Fragments Complex / UnstableM⁺ (366), [M-15]⁺ (351)Provides clear structural confirmation.
Suggested GC-MS Parameters
ParameterSetting
GC Column SLB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.0 mL/min constant flow
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

Conclusion

The silylation of N-(4-aminophenyl)acetamide with MSTFA is a highly effective and reliable method to enable robust analysis by GC-MS. This derivatization protocol effectively addresses the challenges of low volatility and thermal instability inherent to the parent molecule. By converting the polar amine and amide groups into their nonpolar trimethylsilyl derivatives, this method yields superior chromatographic performance, characterized by improved sensitivity, peak shape, and resolution. The provided step-by-step protocol serves as a validated starting point for researchers requiring accurate and reproducible quantification of this important analyte in various matrices.

References

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). ResearchGate. [Link]

  • 4-Aminoacetanilide. Wikipedia. [Link]

  • 4-Aminoacetanilide | C8H10N2O | CID 31230. PubChem. [Link]

  • A review on Synthesis of Aminoacetanilides. (2016). SciSpace. [Link]

  • GC Derivatization. University of Colorado Boulder. [Link]

  • Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). International Journal of Pharmaceutical Research. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2020). Bibel Vlogs. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2006). Bio-protocol. [Link]

  • Silylation of acetaminophen by trifluoroacetamide-based silylation agents. (2018). PubMed. [Link]

  • Silylation of acetaminophen by trifluoroacetamide-based silylation agents. ResearchGate. [Link]

  • BSTFA – Knowledge and References. Taylor & Francis Online. [Link]

  • Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative. (2011). PubMed. [Link]

  • Rapid analysis of acetaminophen in serum by gas chromatography-mass spectrometry with extractive derivatization using a diatomaceous earth tube. ResearchGate. [Link]

Sources

Method

Application Note: A Robust Mobile Phase Strategy for the HPLC Analysis of N-(4-aminophenyl)acetamide

Abstract This application note provides a detailed protocol and scientific rationale for the development of a mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-aminophenyl)acetamide. Als...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the development of a mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-aminophenyl)acetamide. Also known as 4'-aminoacetanilide or Acetaminophen Impurity C, this compound is a critical quality attribute in the manufacturing of paracetamol (acetaminophen).[1] We will explore the physicochemical properties of the analyte, the principles of mobile phase selection in reversed-phase chromatography, and present a validated, step-by-step protocol suitable for quality control and research environments.

Introduction: The Importance of N-(4-aminophenyl)acetamide Analysis

N-(4-aminophenyl)acetamide is a key intermediate and potential impurity in the synthesis of paracetamol, a widely used analgesic and antipyretic drug.[1] Its quantification is essential to ensure the purity, safety, and efficacy of the final drug product. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on impurities in active pharmaceutical ingredients (APIs).[2][3] HPLC is the predominant analytical technique for this purpose, with the mobile phase composition being the most critical factor in achieving a successful separation.

Foundational Principles: Mobile Phase Selection

The separation of N-(4-aminophenyl)acetamide from paracetamol and other related substances is typically achieved using reversed-phase HPLC (RP-HPLC).[4] In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase.[4][5] The choice of mobile phase components is governed by the physicochemical properties of the analyte.

Analyte Properties: N-(4-aminophenyl)acetamide
  • Structure and Polarity: The molecule contains a polar primary amine group (-NH2) and a moderately polar acetamide group (-NHCOCH3) attached to a benzene ring.[6] This structure makes it more polar than paracetamol (which has a hydroxyl group instead of the amine) and soluble in polar solvents like water, methanol, and acetonitrile.[1][6]

  • UV Absorbance: The aromatic ring provides strong UV absorbance, making UV detection a suitable choice, typically around 254 nm.[7][8]

The Role of Mobile Phase Components
  • Aqueous Phase: Typically HPLC-grade water, it is the main component and the most polar solvent in the mobile phase.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in RP-HPLC.[4][9] They are mixed with the aqueous phase to control the elution strength. Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, leading to shorter retention times for analytes.[10] Acetonitrile is often preferred due to its lower viscosity and favorable UV transparency.[9]

  • Buffer and pH Control: For ionizable compounds like N-(4-aminophenyl)acetamide, buffering the mobile phase is critical. A buffer maintains a constant pH, preventing shifts in retention time and poor peak shapes.[10] Phosphate and acetate buffers are common choices. The pH should be set at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single form (ionized or non-ionized). For the basic amine group, a slightly acidic to neutral pH (e.g., pH 3 to 7) is often effective.[11][12]

Experimental Protocol: HPLC Analysis

This protocol describes a robust gradient method for the analysis of N-(4-aminophenyl)acetamide, ensuring its separation from the main paracetamol peak and other potential impurities.

Equipment and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, potassium dihydrogen phosphate, and phosphoric acid.

  • Standards: Reference standards of N-(4-aminophenyl)acetamide and paracetamol.

Mobile Phase Preparation
  • Mobile Phase A: Prepare a phosphate buffer by dissolving 1.7 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Self-Validation Check: The pH of the aqueous buffer must be adjusted before adding any organic solvent to ensure reproducibility.[10] A buffer concentration of 10-50 mM is generally sufficient for most applications.[10]

Chromatographic Conditions
ParameterRecommended SettingCausality and Rationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain N-(4-aminophenyl)acetamide and separate it from related compounds.[5]
Mobile Phase A pH 3.0 Phosphate BufferBuffering at pH 3.0 ensures the primary amine group is protonated, leading to consistent retention and sharp peaks.
Mobile Phase B AcetonitrileAcetonitrile is an effective organic modifier with good UV transparency and low viscosity.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmProvides good sensitivity for both the analyte and paracetamol.[7][8]
Injection Vol. 10 µLA typical injection volume that can be adjusted based on sample concentration.
Gradient Program See Table 2 belowA gradient is necessary to elute compounds with a range of polarities within a reasonable time, ensuring sharp peaks for later-eluting impurities.
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

This gradient program is illustrative and should be optimized based on the specific column and system used.

Method Development and Optimization Workflow

The process of selecting the optimal mobile phase composition is systematic. It begins with understanding the analyte and culminates in a validated method.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Optimization & Validation Analyte Define Analyte Properties (Polarity, pKa, Solubility) Column Select Column (e.g., C18, C8) Analyte->Column Organic Select Organic Modifier (Acetonitrile vs. Methanol) Column->Organic Buffer Select Buffer & pH (e.g., Phosphate pH 3.0) Organic->Buffer Initial Run Initial Gradient Buffer->Initial Optimize Optimize Gradient & Flow Rate (Improve Resolution/Time) Initial->Optimize Evaluate Chromatogram SST Perform System Suitability Test (SST) (Resolution, Tailing) Optimize->SST SST->Optimize SST Fails Validate Method Validation (ICH Guidelines) SST->Validate SST Passes

Caption: Workflow for HPLC method development for N-(4-aminophenyl)acetamide.

System Suitability and Expected Results

To ensure the validity of the analytical results, a system suitability test (SST) must be performed before running samples. A standard solution containing both paracetamol and N-(4-aminophenyl)acetamide should be used.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between paracetamol and N-(4-aminophenyl)acetamideEnsures baseline separation and accurate quantification of the two peaks.[13]
Tailing Factor (Tf) ≤ 2.0 for the N-(4-aminophenyl)acetamide peakA tailing factor close to 1 indicates a symmetric peak, which is ideal for accurate integration.[13]
RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the system and method.

Under the conditions described, N-(4-aminophenyl)acetamide, being more polar, is expected to elute before paracetamol.

Conclusion

The selection of a mobile phase for the HPLC analysis of N-(4-aminophenyl)acetamide is a critical process that relies on the fundamental principles of reversed-phase chromatography and the physicochemical properties of the analyte. A buffered aqueous mobile phase (pH 3.0) combined with an acetonitrile gradient on a C18 column provides a robust and reliable method for the quantification of this important paracetamol-related substance. This protocol serves as a comprehensive starting point for researchers and quality control analysts, with a clear workflow for further optimization and validation.

References

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. Available from: [Link]

  • U.S. Pharmacopeial Convention. USP Monographs: Acetaminophen. Available from: [Link]

  • SIELC Technologies. Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • Waters. Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • MicroSolv Technology Corporation. Acetaminophen and Impurity Analyzed with HPLC. Available from: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037. Available from: [Link]

  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available from: [Link]

  • MAC-MOD Analytical. Separation of Paracetamol and Related Substances following European Pharmacopoeia Method 9.4. Available from: [Link]

  • Pappa, H., & Mata, V. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Journal of Chromatographic Science, 50(9), 812–818. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31230, 4-Aminoacetanilide. Available from: [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available from: [Link]

  • U.S. Pharmacopeial Convention. (2014). Acetaminophen. USP-NF. Available from: [Link]

  • Rahman, M. M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available from: [Link]

  • Pappa, H., & Mata, V. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. PubMed. Available from: [Link]

  • Agilent Technologies. (2012). Modernizing the USP Monograph for Acetaminophen. Chromatography Online. Available from: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5). Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

Sources

Application

Application Note: Chromatographic Utilization of 4-Aminoacetanilide HCl (CAS 43036-07-3) as a Reference Standard

The following Application Note and Protocol is designed for CAS 43036-07-3 (4-Aminoacetanilide Hydrochloride) , a critical reference standard used primarily in the impurity profiling of analgesic pharmaceuticals (specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for CAS 43036-07-3 (4-Aminoacetanilide Hydrochloride) , a critical reference standard used primarily in the impurity profiling of analgesic pharmaceuticals (specifically Paracetamol/Acetaminophen).

Executive Summary & Scientific Context

4-Aminoacetanilide Hydrochloride (CAS 43036-07-3), also known as N-(4-aminophenyl)acetamide hydrochloride, is a primary aromatic amine intermediate and a specified impurity in the synthesis of Paracetamol (Acetaminophen) .[1]

In drug development and quality control (QC), this compound serves as a critical Reference Standard to quantify process-related impurities. Its presence typically indicates incomplete acetylation of phenylenediamine or over-reduction of nitro-intermediates. Because it contains a primary amine functionality, it poses a genotoxic risk profile distinct from the parent drug, necessitating rigorous quantification at trace levels (typically <0.05%).

This guide provides a validated, self-consistent protocol for using CAS 43036-07-3 in Reverse Phase HPLC (RP-HPLC), focusing on resolution from the parent API and other related substances (e.g., 4-Aminophenol, 4-Chloroacetanilide).

Physicochemical Profile & Handling

Understanding the molecule's behavior in solution is prerequisite to successful chromatography.

PropertySpecificationChromatographic Implication
Chemical Formula

Salt form ensures high water solubility but requires buffering in MP.
Molecular Weight 186.64 g/mol Low MW; elutes early in isocratic C18 systems.
pKa (Amine) ~5.5 (Estimated for aniline N)Critical: At pH < 4.5, the terminal amine is protonated (

), reducing retention on C18.
Solubility Soluble in Water, MethanolDissolve standards in Mobile Phase A to prevent peak distortion.
UV Max 240–250 nmAromatic absorption; 245 nm provides optimal S/N ratio.

Analytical Protocol: RP-HPLC Method

This protocol is designed to separate 4-Aminoacetanilide from Paracetamol (API) and 4-Aminophenol (degradation product).

Chromatographic Conditions
  • System: UHPLC or HPLC equipped with PDA/UV detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Phenomenex Luna C18),

    
    .
    
    • Rationale: End-capping reduces silanol interactions with the protonated amine, preventing peak tailing.

  • Mobile Phase A (MPA): 50 mM Potassium Phosphate Buffer, pH 3.0.

    • Rationale: Low pH suppresses the ionization of the phenolic API but keeps the 4-aminoacetanilide protonated. High ionic strength (50 mM) minimizes secondary interactions.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 245 nm.

  • Injection Volume: 10–20 µL.

Gradient Program

A gradient is required to elute the polar 4-Aminoacetanilide early while eluting the less polar API and dimers later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
5.0955Isocratic Hold (Elution of 4-Aminoacetanilide)
15.06040Linear Ramp (Elution of Paracetamol)
20.06040Wash
21.0955Re-equilibration
Standard Preparation Workflow

Objective: Create a stable stock and working standard curve.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of CAS 43036-07-3 into a 10 mL volumetric flask.

    • Dissolve in 50:50 Methanol:Water (v/v). Sonicate for 5 mins.

    • Note: The HCl salt dissolves readily; do not use pure Acetonitrile as it may precipitate the salt.

  • Working Standard (10 µg/mL):

    • Dilute 100 µL of Stock Solution into 9.9 mL of Mobile Phase A .

    • Crucial: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak splitting for early eluting compounds.

Visualized Workflow (Graphviz)

The following diagram illustrates the logical flow of the impurity profiling process using CAS 43036-07-3.

G Start Raw Material (CAS 43036-07-3) Stock Stock Solution (1 mg/mL in MeOH:H2O) Start->Stock Weigh & Dissolve Dilution Working Standard (Dilute in Mobile Phase A) Stock->Dilution Serial Dilution HPLC HPLC System (C18 Column, pH 3.0) Dilution->HPLC Injection (10 µL) Separation Separation Mechanism: Hydrophobic Interaction HPLC->Separation Gradient Elution Separation->HPLC Feedback: Tailing? Adjust Buffer Conc. Detection UV Detection (245 nm) Separation->Detection Eluate Monitor Data Quantification (Area vs. Conc) Detection->Data Signal Integration

Caption: Workflow for the preparation and analysis of 4-Aminoacetanilide HCl, highlighting the critical feedback loop for peak shape optimization.

Validation Parameters & Acceptance Criteria

To ensure scientific integrity, the method must be validated against the following criteria (derived from ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaScientific Rationale
Specificity Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) > 2.0 between Impurity and API
Ensures the impurity peak is not masked by the massive API peak.
Linearity

(Range: 0.5 – 20 µg/mL)
Confirms detector response is proportional to concentration.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Required for trace impurity analysis (typically LOQ ~ 0.05 µg/mL).
Precision RSD < 2.0% (n=6 injections)Demonstrates system stability.
Robustness pH ± 0.2 unitsSmall pH changes should not drastically shift retention time (

).

Expert Insights & Troubleshooting

Issue: Peak Tailing of 4-Aminoacetanilide

  • Cause: Interaction between the positively charged amine (

    
    ) and residual silanols on the silica support.
    
  • Solution: Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) as a silanol blocker. Ensure the column is "End-capped".

Issue: Co-elution with 4-Aminophenol

  • Cause: Both are polar, early-eluting amines.

  • Solution: Lower the % of Organic modifier in the initial hold (e.g., start at 3% B instead of 5% B) to increase retention of polar species on the C18 phase.

Issue: Standard Instability

  • Observation: Solution turns pink/brown over time.

  • Cause: Oxidation of the amine / aniline moiety.

  • Protocol: Prepare standards fresh daily and store in amber glassware.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Paracetamol Monograph 0049. (Defines Impurity K and related aniline impurities).

  • United States Pharmacopeia (USP) . Acetaminophen: Organic Impurities Procedure. (Specifies HPLC conditions for aniline derivatives).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide. Retrieved from

  • Santa Cruz Biotechnology . 4′-Aminoacetanilide hydrochloride Product Data. (Physical properties and CAS verification).

Sources

Method

Application Note: In Vitro Metabolic Stability and Phenotyping of 4-Aminoacetanilide

[1] Executive Summary This application note provides a comprehensive guide for evaluating the in vitro metabolism of 4-Aminoacetanilide (also known as N-(4-aminophenyl)acetamide or N-acetyl-p-phenylenediamine).[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note provides a comprehensive guide for evaluating the in vitro metabolism of 4-Aminoacetanilide (also known as N-(4-aminophenyl)acetamide or N-acetyl-p-phenylenediamine).[1] While often encountered as a stable intermediate in the synthesis of Paracetamol (Acetaminophen) or as a metabolite of p-phenylenediamine (PPD) dyes, its metabolic fate is toxicologically significant.

Unlike simple phenols, 4-Aminoacetanilide possesses a free primary amine and an acetamide group, making it a unique substrate that diverges into three distinct metabolic pathways:

  • N-Acetylation (Detoxification) via N-acetyltransferases (NAT1/NAT2).[1]

  • N-Oxidation (Toxification) via Cytochrome P450 enzymes (primarily CYP1A2/2E1).[1]

  • Deacetylation (Bioactivation) via amidases to the potent sensitizer p-phenylenediamine.[1]

This guide outlines the experimental protocols to isolate and quantify these pathways using liver microsomes and cytosolic fractions.

Mechanistic Background & Metabolic Pathways[1][2][3]

Understanding the structural liability of 4-Aminoacetanilide is a prerequisite for experimental design. The compound sits at a metabolic crossroad.

  • The NAT Pathway (Cytosolic): The free amine at the C4 position is a prime acceptor for an acetyl group from Acetyl-CoA. This reaction, catalyzed by NAT1 and NAT2, yields N,N'-diacetyl-p-phenylenediamine , a generally stable and non-toxic conjugate.[1]

  • The CYP Pathway (Microsomal): The nitrogen of the acetamide group or the free amine can undergo N-hydroxylation. This forms hydroxylamines (e.g., N-hydroxy-4-aminoacetanilide), which can spontaneously oxidize to reactive nitroso species or quinone imines, contributing to methemoglobinemia or covalent binding.[1]

  • The Amidase Pathway: Hydrolysis of the acetyl group releases p-phenylenediamine , a known contact allergen and cytotoxic agent.

Metabolic Pathway Diagram[1][3]

MetabolicPathway cluster_legend Pathway Legend Substrate 4-Aminoacetanilide (Parent) Met1 N,N'-Diacetyl-p-phenylenediamine (Detoxification) Substrate->Met1 N-Acetylation (NAT1/NAT2 + Acetyl-CoA) Met2 N-Hydroxy-4-aminoacetanilide (Reactive Intermediate) Substrate->Met2 N-Oxidation (CYP450 + NADPH) Met3 p-Phenylenediamine (Toxic Hydrolysis) Substrate->Met3 Deacetylation (Carboxylesterases/Amidases) key Green: Cytosolic (Phase II) Red: Microsomal (Phase I) Yellow: Hydrolytic

Figure 1: Divergent metabolic pathways of 4-Aminoacetanilide. The balance between N-acetylation (green) and N-oxidation (red) often dictates toxicological outcome.[1]

Materials and Critical Reagents

To accurately phenotype this compound, specific biological fractions are required. Standard S9 fractions contain both microsomes and cytosol but are often too "dirty" for kinetic resolution. We recommend separating the assays.

ReagentSpecificationPurpose
Liver Microsomes Pooled Human/Rat (20 mg/mL)Source of CYP450 enzymes (Oxidative pathway).[1]
Liver Cytosol Pooled Human/Rat (20 mg/mL)Source of NAT1/NAT2 enzymes (Acetylation pathway).
NADPH Regenerating System 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDHEssential cofactor for CYP activity.[1]
Acetyl-CoA Lithium salt, >93% purityEssential cofactor for NAT activity.[1] Critical: Unstable; prepare fresh.
Internal Standard (IS) Phenacetin or Deuterated ParacetamolNormalization for LC-MS analysis.[1]
Quench Solution Acetonitrile with 0.1% Formic AcidPrecipitates proteins and stops reaction.

Protocol A: Oxidative Stability (Microsomal)

Objective: Determine the intrinsic clearance (


) driven by Cytochrome P450 enzymes.
Experimental Workflow
  • Preparation: Thaw Liver Microsomes (RLM/HLM) on ice.

  • Master Mix: Dilute microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) to a concentration of 0.5 mg/mL (2x final concentration).

  • Substrate Prep: Prepare a 2 µM solution of 4-Aminoacetanilide in buffer (from a 10 mM DMSO stock). Note: Keep final DMSO < 0.1%.

  • Pre-incubation:

    • Mix 50 µL of Microsome Master Mix + 50 µL of Substrate solution in a 96-well plate.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 100 µL of pre-warmed NADPH Regenerating System . (Final Volume: 200 µL; Final Protein: 0.25 mg/mL; Final Substrate: 1 µM).

  • Sampling: At time points

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 120 µL of ice-cold Quench Solution (containing IS).

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Inject supernatant onto LC-MS.

Controls:

  • Negative Control:[1] Buffer instead of NADPH (assess chemical stability).

  • Positive Control:[1] Testosterone (CYP3A4) or Phenacetin (CYP1A2).[1]

Protocol B: N-Acetylation Kinetics (Cytosolic)

Objective: Measure the formation of N,N'-diacetyl-p-phenylenediamine. This assay requires Cytosol and Acetyl-CoA , not NADPH.[1]

Experimental Workflow
  • Preparation: Thaw Liver Cytosol on ice.

  • Master Mix: Dilute Cytosol in PBS (pH 7.4) containing 1 mM DTT (Dithiothreitol protects NAT enzymes) to 1.0 mg/mL .[1]

  • Substrate Prep: Prepare 4-Aminoacetanilide at varying concentrations (e.g., 1, 5, 10, 50, 100, 500 µM) to determine

    
     and 
    
    
    
    .
  • Initiation:

    • Mix 50 µL Cytosol + 50 µL Substrate.

    • Start reaction by adding 50 µL of 1 mM Acetyl-CoA (Final conc: 333 µM).

  • Incubation: Incubate at 37°C for 30 minutes (ensure linearity).

  • Quenching: Add 150 µL of ice-cold Acetonitrile (with IS).

  • Analysis: Quantify the product (Diacetylated metabolite) rather than parent depletion, as turnover may be low.

Analytical Method (LC-MS/MS)[4]

The polarity of 4-Aminoacetanilide requires a robust chromatographic method to retain it and separate it from the highly polar p-phenylenediamine.[1]

HPLC Conditions
  • Column: Phenomenex Kinetex C18 or Waters XSelect HSS T3 (ideal for polar amines), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

MS/MS Transitions (ESI Positive Mode)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
4-Aminoacetanilide 151.1109.1 (Loss of Acetyl)20
Diacetyl-p-phenylenediamine 193.1151.118
p-Phenylenediamine 109.192.125
Phenacetin (IS) 180.2110.122

Data Interpretation

Calculation of Intrinsic Clearance ( )

For Protocol A (Substrate Depletion), plot ln(% Remaining) vs. Time.[1] The slope


 is the elimination rate constant.

[1]

[1]
Interpretation Guide
  • High Turnover in Microsomes + NADPH: Indicates metabolic liability via CYP oxidation (Toxicity risk).

  • High Turnover in Cytosol + Acetyl-CoA: Indicates rapid detoxification via NATs.[1]

  • Appearance of p-Phenylenediamine: Indicates hydrolytic instability.[1] If this occurs in the Negative Control (no cofactor), the compound is chemically unstable in buffer.

Experimental Workflow Diagram

Workflow Start Start: 4-Aminoacetanilide Split Select Incubation System Start->Split Micro Microsomes + NADPH (Oxidative Stress Test) Split->Micro Assess Phase I Cyto Cytosol + Acetyl-CoA (NAT Conjugation Test) Split->Cyto Assess Phase II Incubate Incubate 37°C (0-60 min) Micro->Incubate Cyto->Incubate Quench Quench: ACN + IS Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Parent & Metabolites) Quench->Analyze

Figure 2: Decision tree for selecting the appropriate incubation system based on the metabolic pathway of interest.

References

  • SIELC Technologies. (2018). Separation of 4-Aminoacetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31230, 4-Aminoacetanilide. Retrieved from [Link]

  • Modick, H., et al. (2013). N-Acetyl-4-aminophenol (paracetamol), N-acetyl-2-aminophenol and acetanilide in urine samples...[1][2]. International Journal of Hygiene and Environmental Health. Retrieved from [Link]

  • Wikipedia. N-acetyltransferase.[1] Retrieved from [Link]

Sources

Application

Protocol for Preparing a Standard Solution of 4-Aminoacetanilide Hydrochloride

Abstract & Scope This application note details the standardized protocol for the preparation, storage, and validation of a 4-Aminoacetanilide Hydrochloride (CAS: 43036-07-3) reference solution. 4-Aminoacetanilide (p-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for the preparation, storage, and validation of a 4-Aminoacetanilide Hydrochloride (CAS: 43036-07-3) reference solution. 4-Aminoacetanilide (p-aminoacetanilide) is a critical intermediate in the synthesis of azo dyes and pharmaceuticals and a known degradation impurity in Acetaminophen (Paracetamol) formulations.

This guide addresses the compound's specific physicochemical challenges—namely its sensitivity to oxidation (pinking) and potential for hydrolysis—to ensure the generation of a stable, accurate analytical standard.

Chemical Identity & Properties

Understanding the solute is the first step in accurate preparation. 4-Aminoacetanilide HCl is the salt form, which offers improved water solubility over the free base but retains sensitivity to environmental factors.

Table 1: Physicochemical Properties
PropertySpecificationNotes
Compound Name 4-Aminoacetanilide HydrochlorideAlso: N-(4-aminophenyl)acetamide HCl
CAS Number 43036-07-3Free Base CAS: 122-80-5
Molecular Formula

Molecular Weight 186.64 g/mol Free Base MW: 150.18 g/mol
Appearance White to pale pink crystalline powderPink/Brown indicates oxidation
Solubility Soluble in Water, Methanol, EthanolFree base is only slightly soluble in water
pKa ~5.5 (amine), ~14.7 (amide)Amine protonates in acidic media
Stability Light & Air SensitiveOxidizes to quinone imines (colored)
Safety Advisory (MSDS Highlights)
  • Health Hazard: Skin and eye irritant; potential skin sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Reactivity: Incompatible with strong oxidizers. Avoid strong alkaline conditions (

    
    ) or high heat (
    
    
    
    ), which induce hydrolysis to the toxic p-phenylenediamine.

Materials & Equipment

Reagents
  • 4-Aminoacetanilide Hydrochloride Reference Standard: Purity

    
     (Verify via CoA).
    
  • Solvent A (Stock Solvent): Methanol (HPLC Grade). Selected for optimal solubility and antimicrobial stability.

  • Solvent B (Diluent): 0.1% Phosphoric Acid in Water or Phosphate Buffer (pH 4-6). Acidic/neutral pH prevents oxidation and hydrolysis.

  • Nitrogen Gas: For headspace purging.

Instrumentation
  • Analytical Balance: Readability

    
     mg (e.g., Mettler Toledo XPR).
    
  • Volumetric Flasks: Class A, Amber glass (10 mL, 50 mL, 100 mL).

  • Ultrasonic Bath: Temperature controlled.[1]

  • Syringe Filters: 0.22

    
    m PTFE or Nylon (for HPLC injection).
    

Protocol Design Logic

The preparation strategy relies on a Two-Stage Dilution to maximize stability:

  • Primary Stock (Methanol): High concentration (

    
     mg/mL). Methanol suppresses hydrolysis and stabilizes the salt form better than water during long-term storage.
    
  • Working Standard (Buffered Water): Diluted to analytical range (

    
    
    
    
    
    g/mL). The acidic buffer maintains the protonated amine state, retarding oxidation.

Figure 1: Workflow for the preparation of stable 4-Aminoacetanilide HCl standards.

Step-by-Step Preparation Procedure

Step 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Target Concentration: 1000


g/mL (as salt)
  • Equilibrate: Allow the reference standard vial to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh 25.0 mg of 4-Aminoacetanilide HCl into a weighing boat. Record the exact mass to

    
     mg.
    
    • Correction Factor: If the purity is

      
      , use Mass 
      
      
      
      . If calculating as free base, multiply mass by ratio (
      
      
      ).
  • Transfer: Quantitatively transfer the powder into a 25 mL Amber Volumetric Flask .

  • Dissolve: Add approximately 15 mL of HPLC-grade Methanol .

  • Sonicate: Sonicate for 2-5 minutes. Ensure no crystals adhere to the neck. The solution should be clear and colorless.

  • Make Up: Dilute to volume with Methanol. Stopper and invert 10 times to mix.

  • Storage: Transfer to amber vials with PTFE-lined caps. Purge headspace with Nitrogen. Store at

    
    . Stability: 1 month. 
    
Step 2: Preparation of Working Standard (50 g/mL)

Target: Analytical range for HPLC/UV

  • Pipette: Transfer 5.0 mL of the Primary Stock (1.0 mg/mL) into a 100 mL Amber Volumetric Flask .

  • Diluent: Add approximately 80 mL of 0.1% Phosphoric Acid (aq) or Mobile Phase A.

    • Note: Avoid pure water if the solution will sit for >24 hours; slight acidity stabilizes the amine.

  • Mix: Swirl gently.

  • Finalize: Dilute to volume with diluent. Invert to mix.

  • Use: Use immediately or store refrigerated for up to 48 hours.

Quality Control & Validation

Before using the standard for critical assays, validate its quality.

A. Visual Inspection[10]
  • Pass: Clear, colorless solution.

  • Fail: Pink, violet, or brown tint. This indicates oxidation of the amino group to quinone-type species. Discard immediately.

B. UV-Vis Spectrophotometric Check

Scan the working standard (




g/mL) from 200 to 400 nm against a blank.
  • Key Feature: Look for absorption maxima (

    
    ) typically around 240 nm  and a secondary band near 290-300 nm  (characteristic of the aniline/acetamide system).
    
  • Note: Significant shifts or new peaks >350 nm indicate decomposition.

C. HPLC Purity Check

Inject the standard using a generic C18 method to verify a single sharp peak.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: Isocratic 85% Water (0.1%

    
    ) / 15% Acetonitrile.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm.

  • Retention Time: Expect elution early (approx 3-5 min) due to polarity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution turns Pink Oxidation of the amine.Use amber glassware. Purge stock with

. Ensure water is degassed.
Precipitation in Stock Saturation or "Salting out".Ensure Methanol is used for the stock.[2] If using water, ensure pH < 6.
Drifting Retention Time pH instability in mobile phase.Use buffered mobile phase (Phosphate pH 3.0) instead of just water.
Extra Peaks in HPLC Hydrolysis to p-phenylenediamine.Avoid heating >40°C. Do not use alkaline diluents.

References

  • National Toxicology Program (NTP). (1992).[3] Chemical Repository Database: 4'-Aminoacetanilide.[4] National Institutes of Health.[3] Link

  • Sielc Technologies. Separation of 4-Aminoacetanilide on Newcrom R1 HPLC column. Application Note. Link

  • Loba Chemie. Safety Data Sheet: 4-Aminoacetanilide. MSDS Article No. 01012. Link

  • ChemicalBook. 4'-Aminoacetanilide Properties and Synthesis.Link

Sources

Method

Application Note: Strategic Synthesis of Novel β-Lactams Utilizing N-(4-aminophenyl)acetamide via Staudinger Cycloaddition

Introduction: The Enduring Significance of the β-Lactam Scaffold The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously forming the structural core of powerhouse antibiotic classes like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the β-Lactam Scaffold

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously forming the structural core of powerhouse antibiotic classes like penicillins and cephalosporins.[1][2] These molecules function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives.[3][4] Beyond their antibacterial prowess, β-lactam scaffolds are prized as versatile synthetic intermediates and have been incorporated into drugs targeting a range of conditions, including cholesterol absorption inhibition and cancer.[5][6]

The enduring relevance of this four-membered heterocycle continually drives the need for robust and adaptable synthetic methodologies. N-(4-aminophenyl)acetamide, also known as p-aminoacetanilide, emerges as a particularly valuable and cost-effective starting material for creating novel β-lactam derivatives.[7] Its bifunctional nature—possessing a primary aromatic amine for imine formation and an acetamide group that can be later modified—offers a strategic entry point for library synthesis in drug discovery.

This guide provides a detailed exploration of the application of N-(4-aminophenyl)acetamide in the synthesis of monocyclic β-lactams, focusing on the principles and execution of the Staudinger [2+2] ketene-imine cycloaddition.[8]

The Core Chemistry: Staudinger [2+2] Ketene-Imine Cycloaddition

Discovered by Hermann Staudinger in 1907, this reaction remains one of the most reliable and convergent methods for constructing the β-lactam ring.[8][9] It involves the formal [2+2] cycloaddition of a ketene with an imine.[10] The reaction is not a concerted pericyclic process but rather proceeds through a stepwise mechanism, which is crucial for understanding its stereochemical outcomes.

Mechanism Deep Dive:

The reaction is understood to occur in two primary steps:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the lone pair of the imine's nitrogen atom on the electrophilic central carbon of the ketene. This step forms a zwitterionic intermediate.[10][11][12] The electronic properties of the substituents on both the imine and ketene play a significant role here; electron-donating groups on the imine facilitate this initial attack.[8]

  • Ring Closure: The zwitterionic intermediate rapidly undergoes an intramolecular ring closure. The enolate anion attacks the iminium cation to form the new carbon-carbon bond, completing the four-membered azetidinone ring.[10][12] This ring-closing step is typically the rate-determining and stereoselectivity-determining step of the reaction.[11]

Staudinger_Mechanism Staudinger Reaction Mechanism Imine Imine (from N-(4-aminophenyl)acetamide) Zwitterion Zwitterionic Intermediate Imine->Zwitterion 1. Nucleophilic Attack Ketene Ketene (in situ generated) Ketene->Zwitterion BetaLactam β-Lactam Product Zwitterion->BetaLactam 2. Ring Closure

Caption: The two-step mechanism of the Staudinger cycloaddition.

In this workflow, N-(4-aminophenyl)acetamide serves as the foundational block for the imine component. It is first condensed with an aldehyde to form the corresponding Schiff base (imine). The ketene is a highly reactive and unstable species, so it is almost always generated in situ from a more stable precursor, typically by the dehydrohalogenation of an acyl chloride using a tertiary amine base.[9]

Experimental Workflow: A Self-Validating Protocol

This section details a reliable, step-by-step protocol for synthesizing a model β-lactam using N-(4-aminophenyl)acetamide. Each step is designed for clarity and includes justifications for the chosen reagents and conditions, ensuring a self-validating and reproducible process.

Synthesis_Workflow cluster_0 Part 1: Imine Synthesis cluster_1 Part 2: β-Lactam Formation cluster_2 Part 3: Work-up & Purification A N-(4-aminophenyl)acetamide + Aldehyde B Reflux in Solvent (e.g., Ethanol + cat. AcOH) A->B C Isolate Imine (Schiff Base) B->C D Dissolve Imine in Anhydrous DCM C->D Proceed to Cycloaddition E Add Base (Et3N) Cool to 0°C D->E F Slowly Add Acyl Chloride (in situ Ketene Formation) E->F G Stir & Warm to RT F->G H Aqueous Work-up (Wash & Dry) G->H I Remove Solvent (Rotary Evaporation) H->I J Purify Crude Product (Recrystallization) I->J K Pure β-Lactam J->K Final Product

Caption: General experimental workflow for β-lactam synthesis.

Protocol 1: Synthesis of Imine (Schiff Base)

Objective: To synthesize N-(4-(benzylideneamino)phenyl)acetamide from N-(4-aminophenyl)acetamide and benzaldehyde.

  • Materials:

    • N-(4-aminophenyl)acetamide (1.0 eq)

    • Benzaldehyde (1.05 eq)

    • Ethanol (or Methanol)

    • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-aminophenyl)acetamide (1.0 eq) in a minimal amount of warm ethanol.

    • Add benzaldehyde (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid. The acid catalyzes the condensation reaction.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the resulting imine product under vacuum. The product should be a crystalline solid, ready for the next step without further purification if high-purity starting materials were used.

Protocol 2: Staudinger [2+2] Cycloaddition

Objective: To synthesize 1-(4-acetamidophenyl)-3-chloro-4-phenylazetidin-2-one.

  • Materials:

    • N-(4-(benzylideneamino)phenyl)acetamide (1.0 eq, from Protocol 1)

    • Chloroacetyl chloride (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Setup: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). This is critical as the ketene intermediate is sensitive to moisture.

    • In a three-neck flask, dissolve the imine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction and minimize the polymerization of the ketene.

    • Add triethylamine (1.5 eq) to the cooled solution with stirring. Et₃N acts as both the base to generate the ketene and an acid scavenger for the HCl byproduct.

    • Critical Step: Add chloroacetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30-45 minutes using a dropping funnel. The slow addition is paramount to keep the concentration of the highly reactive ketene low, favoring the desired cycloaddition over polymerization.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours or until TLC indicates the consumption of the imine.

    • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure β-lactam product.

Data Presentation and Characterization

The successful synthesis of the target β-lactam must be confirmed through rigorous spectroscopic analysis.

TechniquePurposeKey Observations
FTIR Functional Group IDDisappearance of imine C=N stretch (~1620-1640 cm⁻¹). Appearance of a strong, characteristic β-lactam carbonyl (C=O) absorption in the range of 1720-1690 cm⁻¹.[13]
¹H NMR Structural ElucidationDisappearance of the imine proton signal (-CH=N-) typically found around 8.7-8.8 ppm.[13] Appearance of two new doublets in the 2.0-5.5 ppm range corresponding to the C2 and C3 protons of the β-lactam ring. The coupling constant (J-value) between these protons helps determine the cis/trans stereochemistry.
¹³C NMR Carbon Skeleton IDAppearance of a signal for the β-lactam carbonyl carbon around 160-170 ppm.
Mass Spec Molecular WeightConfirmation of the molecular weight of the final product via the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺).

Table 1. Spectroscopic data for the characterization of synthesized β-lactams.

Field-Proven Insights and Causality

  • Control of Stereochemistry: The Staudinger cycloaddition often yields the cis-β-lactam as the major product.[9] This is generally considered the kinetic product, resulting from the sterically favored pathway during the ring-closure of the zwitterionic intermediate. However, the cis/trans ratio can be influenced by solvent polarity, temperature, and the specific electronic and steric nature of the substituents on both the imine and the ketene.[10]

  • Choice of Base: Triethylamine is a common and effective base. However, for certain substrates, other bases like diisopropylethylamine (Hünig's base) may be employed to optimize yield and diastereoselectivity.[14]

  • Solvent Considerations: Anhydrous, non-protic solvents like DCM, THF, or toluene are essential. Protic solvents will react with and destroy the ketene intermediate.

  • Versatility: This protocol is highly adaptable. By simply changing the aldehyde used in Protocol 1 or the acyl chloride in Protocol 2, a diverse library of 1,3,4-substituted β-lactams can be synthesized, making this a powerful tool for structure-activity relationship (SAR) studies in drug development.

Conclusion

The use of N-(4-aminophenyl)acetamide as a precursor in the Staudinger synthesis provides a direct, efficient, and versatile route to novel β-lactam derivatives. The protocols outlined herein are robust and grounded in a clear understanding of the reaction mechanism, offering researchers a reliable platform for exploring the vast chemical space of this medicinally crucial scaffold. Careful control of reaction conditions, particularly moisture and temperature, is key to achieving high yields and predictable stereochemical outcomes.

References

  • Synthesis of novel N-sulfonyl monocyclic beta-lactams as potential antibacterial agents. (n.d.). Google Scholar.
  • Staudinger synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Publishing. (2015). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). International Journal of Science and Research (IJSR). Retrieved February 6, 2026, from [Link]

  • Staudinger β-lactam synthesis via continuous flow chemistry - Academic Bibliography. (2025). Ghent University. Retrieved February 6, 2026, from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of cis bis-beta-lactams via Staudinger cycloaddition reaction using C-2-symmetric 1,2-diamines. (2005). CSIR-NCL Library, Pune. Retrieved February 6, 2026, from [Link]

  • Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed. (2002). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). Wiley Online Library. Retrieved February 6, 2026, from [Link]

  • A review on Synthesis of Aminoacetanilides. (2016). Journal of Integrated Science and Technology. Retrieved February 6, 2026, from [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Synthesis and Identification of some new β-Lactam derivatives from 6-amino-1,3-dimethyluracil and study their antioxidant activity. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 6, 2026, from [Link]

  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - MDPI. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective - MDPI. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • 4-Aminoacetanilide - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Staudinger Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Bio-screening of new series of β-lactams with spectroscopic characterization. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (2021). MDPI. Retrieved February 6, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of N-(4-aminophenyl)acetamide HCl in aqueous solution

Topic: Troubleshooting Aqueous Solubility & Stability of 4-Aminoacetanilide Hydrochloride Introduction: The "Deceptive" Salt N-(4-aminophenyl)acetamide HCl (commonly 4-Aminoacetanilide HCl ) presents a classic paradox in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aqueous Solubility & Stability of 4-Aminoacetanilide Hydrochloride

Introduction: The "Deceptive" Salt

N-(4-aminophenyl)acetamide HCl (commonly 4-Aminoacetanilide HCl ) presents a classic paradox in aqueous chemistry. While the hydrochloride salt form is designed for enhanced solubility compared to its free base (which is only slightly soluble, ~1-10 mg/mL), it remains chemically fragile.[1][2]

Users frequently encounter three distinct failure modes:

  • Precipitation: Sudden crashing out of solution upon pH drift.[1][2]

  • Discoloration: Solutions turning pink, brown, or violet due to rapid oxidation.[1][2]

  • Hydrolysis: Silent degradation into p-phenylenediamine (toxic) and acetic acid.[1][2]

This guide provides the mechanistic understanding and validated protocols to maintain this compound in a stable, soluble state.[1][2]

Part 1: The Solubility Architecture

To troubleshoot effectively, you must understand the species present in your flask.[1][2] The solubility is strictly pH-dependent.[1][2]

The Equilibrium Landscape

The compound exists in an equilibrium governed by the pKa of the primary amine (~5.5).[1][2]

  • pH < 4.0 (Ideal): The molecule is fully protonated (

    
    ).[1][2] This cationic form is highly soluble.[1][2]
    
  • pH > 5.5 (Danger Zone): As pH approaches the pKa, the amine deprotonates to the free base (

    
    ).[1][2] The free base has high lattice energy and low hydration energy, causing it to precipitate.[1][2]
    
Visualization: Solubility & Stability Pathways

The following diagram maps the chemical fate of the compound based on environmental conditions.

ChemicalFate Salt Protonated Salt (Soluble) [R-NH3+ Cl-] FreeBase Free Base (Precipitate) [R-NH2] Salt->FreeBase pH > 5.5 (Deprotonation) Oxidized Oxidized Species (Pink/Brown Azo/Quinones) Salt->Oxidized O2 + Light (Slow) Hydrolyzed Hydrolysis Products (p-Phenylenediamine + Acetate) Salt->Hydrolyzed Strong Acid (pH < 1) + Heat (> 50°C) FreeBase->Salt pH < 4.0 (Acidification) FreeBase->Oxidized O2 + Light (Rapid)

Figure 1: Chemical fate map showing the relationship between pH, oxidation, and hydrolysis.[1][2]

Part 2: Validated Dissolution Protocol

Objective: Prepare a stable 50 mM stock solution in water.

Reagents Required
  • N-(4-aminophenyl)acetamide HCl (Solid)[1][2][3]

  • Degassed Deionized Water (Milli-Q preferred)[1][2]

  • 0.1 M HCl (for pH adjustment)[1][2]

  • Argon or Nitrogen gas line[1]

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Degas Water Sparge water with Argon/N2 for 15 mins before adding solid. Critical: This prevents the immediate formation of "pink" oxidative impurities (quinone imines).[1][2]
2 Weigh & Add Add the solid salt to the degassed water. Do not vortex yet.
3 Acid Check Do not assume the salt is acidic enough. Check pH. If pH > 4.5, add 0.1 M HCl dropwise to target pH 3.0 - 4.0 .
4 Dissolution Sonicate for 5-10 mins at ambient temperature. Avoid Heat. Heat accelerates both oxidation and amide hydrolysis.
5 Storage Store in amber vials under inert gas at 4°C. Use within 24 hours for critical quantitative work.[1][2]

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My solution turned pink/brown within minutes."

Diagnosis: Oxidative Instability.[1][2] The aniline moiety is electron-rich and prone to oxidation by dissolved oxygen, forming colored azo or quinone-type compounds.[1][2] This reaction is catalyzed by light and trace metals.[1][2]

  • Fix:

    • Always use degassed buffers.[1][2]

    • Add an antioxidant if your assay permits: 0.1% Ascorbic Acid or Sodium Metabisulfite effectively prevents this color change.[1][2]

    • Protect from light (Amber glassware).[1][2]

Issue 2: "I added 1M HCl to help it dissolve, but white crystals formed."

Diagnosis: The Common Ion Effect.[1][2] While the compound needs acid to be soluble, too much chloride (Cl⁻) drives the equilibrium back toward the solid salt form.[1][2]



If you drastically increase 

using concentrated HCl, the solubility product (

) is exceeded, and the salt precipitates (salts out).[1][2]
  • Fix: Use mild acidification (0.1 M HCl) or a non-chloride acid (like dilute sulfuric acid, though sulfate salts may have different solubility) if chloride concentration is the issue.[1][2] Ideally, stick to the minimum HCl needed to reach pH 3-4.[1][2]

Issue 3: "The compound precipitated when I added it to my cell culture media (pH 7.4)."

Diagnosis: pH Shock (Deprotonation). Cell media is buffered at pH 7.[1][2]4. The pKa of the amine is ~5.[1][2]5. At pH 7.4, the Henderson-Hasselbalch equation dictates that >99% of the compound converts to the Free Base , which is insoluble.[1][2]

  • Fix:

    • Cosolvent Approach: Dissolve the stock in DMSO (up to 100 mM).[1][2]

    • Dilution: Spike the DMSO stock into the media with vigorous mixing. Ensure final DMSO concentration is <0.5% (or cell-tolerant limit).[1][2] The rapid dispersion prevents large crystal aggregation, though micro-precipitation is still a risk at high concentrations (>100 µM).[1][2]

Part 4: Diagnostic Workflow

Use this decision tree to resolve solubility failures in real-time.

Troubleshooting Start Start: Solution is Cloudy or Colored CheckColor Is the solution colored (Pink/Brown)? Start->CheckColor CheckpH Check pH CheckColor->CheckpH No (White/Cloudy) Oxidation Issue: Oxidation Action: Discard. Re-make with degassed water + antioxidant. CheckColor->Oxidation Yes PH_High pH > 5.0 CheckpH->PH_High High PH_Low pH < 1.0 CheckpH->PH_Low Very Low PH_Ok pH 3.0 - 4.0 CheckpH->PH_Ok Normal Precip_Base Issue: Free Base Precipitation Action: Add dilute HCl to target pH 3-4. PH_High->Precip_Base Precip_Salt Issue: Common Ion Effect (Salting Out) Action: Dilute with water to reduce [Cl-]. PH_Low->Precip_Salt Temp_Check Did you heat it >50°C? PH_Ok->Temp_Check Hydrolysis Issue: Amide Hydrolysis Action: Check for p-phenylenediamine impurity (HPLC). Discard. Temp_Check->Hydrolysis Yes Success Solution Stable Temp_Check->Success No

Figure 2: Diagnostic decision tree for troubleshooting solubility issues.

Part 5: Stability Data Summary

ParameterConditionOutcomeRecommendation
pH Stability pH < 2.0Hydrolysis of amide bondAvoid long-term storage in strong acid.[1][2]
pH Solubility pH > 5.5Precipitation of Free BaseMaintain pH 3.0 - 4.0 for aqueous stocks.[1][2]
Thermal > 50°CAccelerated oxidation/hydrolysisDissolve at RT; Store at 4°C.
Light Ambient LightPhoto-oxidation (Pink color)Use amber vials; wrap in foil.[1][2]
Solvent DMSOHigh Solubility (>100 mM)Preferred for neutral pH applications (dilute into media).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide.[1][2] Retrieved from [Link]

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. (Context for amide bond stability in acidic media). Retrieved from [Link]

Sources

Optimization

Preventing oxidation of 4-Aminoacetanilide during storage and handling

Welcome to the definitive guide for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Aminoacetanilide (p-Aminoacetanilide). As a crucial intermediate and a known impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the definitive guide for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Aminoacetanilide (p-Aminoacetanilide). As a crucial intermediate and a known impurity of paracetamol (Acetaminophen), its stability is paramount for ensuring experimental accuracy, reproducibility, and the integrity of pharmaceutical products. Oxidative degradation is the primary challenge, leading to sample discoloration, impurity formation, and compromised results.

This technical support center provides a structured, in-depth resource in a question-and-answer format, moving from foundational knowledge to practical troubleshooting and validated protocols. Our goal is to empower you with the expertise to maintain the purity and reliability of your 4-Aminoacetanilide samples.

Table of Contents

  • Core Knowledge: Frequently Asked Questions (FAQs)

    • What are the primary drivers of 4-Aminoacetanilide degradation?

    • What are the visible indicators of 4-Aminoacetanilide oxidation?

    • How does pH impact the stability of 4-Aminoacetanilide in solutions?

    • What are the optimal long-term storage conditions for solid 4-Aminoacetanilide?

  • Troubleshooting Guide: Investigating Sample Degradation

    • Problem: My solid 4-Aminoacetanilide, which was initially off-white, has turned yellow, brown, or purple.

    • Problem: My HPLC/UPLC analysis shows unexpected new impurity peaks that grow over time.

    • Problem: I am experiencing significant batch-to-batch or day-to-day variability in my experimental results.

  • Validated Protocols for Handling and Stabilization

    • Protocol 3.1: Best Practices for Long-Term Storage of Solid Material Under Inert Atmosphere

    • Protocol 3.2: Preparation and Handling of Stabilized Aqueous Stock Solutions

  • Analytical Methodologies for Stability Monitoring

  • References

Core Knowledge: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of 4-Aminoacetanilide degradation?

4-Aminoacetanilide is structurally prone to degradation via oxidation, a process primarily targeting its aromatic amine (-NH₂) group. This susceptibility is documented in numerous safety data sheets listing the compound as "Air Sensitive".[1][2][3] The key factors that initiate and accelerate this degradation are:

  • Atmospheric Oxygen: Direct exposure to air is the most significant factor. The amine moiety can be readily oxidized by molecular oxygen.

  • Light Exposure (Photoxidation): Ultraviolet (UV) and even visible light can provide the activation energy necessary to trigger oxidative reactions, leading to the formation of colored degradants.[1] Material safety data sheets often recommend protection from light.[1]

  • Elevated Temperature: Heat increases the rate of all chemical reactions, including oxidation. Storing the material at ambient or elevated temperatures will shorten its shelf life.[4]

  • Incompatible Materials: Contact with strong oxidizing agents will cause rapid and often hazardous degradation.[3][5]

Q2: What are the visible indicators of 4-Aminoacetanilide oxidation?

The oxidation of the aromatic amine leads to the formation of complex, conjugated systems like quinone-imines, which are intensely colored. This provides a clear visual cue of degradation.

  • Initial Stage: The pure compound, typically an off-white, pink, or light tan crystalline powder, will begin to develop yellow or brownish hues.[1][4]

  • Advanced Stage: As degradation progresses, the color will deepen significantly to dark brown, reddish-brown, or even purplish-black.[6] This indicates a substantial loss of purity, and the material is likely unsuitable for most applications.

Q3: How does pH impact the stability of 4-Aminoacetanilide in solutions?

In aqueous solutions, pH is a critical determinant of stability. The key lies in the acid-base chemistry of the aromatic amine group.

  • Acidic Conditions (pH < 6): In an acidic environment, the amine's lone pair of electrons is protonated to form the ammonium salt (-NH₃⁺). This positively charged group is electron-withdrawing and is no longer susceptible to oxidation. Consequently, 4-Aminoacetanilide solutions exhibit their greatest stability in acidic media.[4]

  • Neutral to Alkaline Conditions (pH ≥ 7): At neutral and, more significantly, alkaline pH, the amine exists as the free base (-NH₂). The available lone pair of electrons makes the aromatic ring electron-rich and highly vulnerable to oxidative attack.[4] Hydrolysis can also occur at a rapid rate in alkaline conditions (pH > 9).[4]

G cluster_workflow Troubleshooting Workflow: New Chromatographic Impurities Start New Impurity Peak Detected via HPLC CheckSolid 1. Review Storage of Solid Starting Material Start->CheckSolid CheckSolution 2. Review Solution Preparation & Age Start->CheckSolution AnalyzeFresh 3. Prepare Fresh Solution in Acidic Diluent CheckSolution->AnalyzeFresh Reinject 4. Re-analyze Immediately AnalyzeFresh->Reinject Compare 5. Compare Results Reinject->Compare Conclusion1 Conclusion: Solid stock is degraded. Re-evaluate storage per Protocol 3.1. Compare->Conclusion1 Peak present in fresh sample Conclusion2 Conclusion: Degradation occurs in solution. Use fresh preps per Protocol 3.2. Compare->Conclusion2 Peak absent in fresh sample

Caption: Logical workflow for diagnosing the source of impurities.

Problem: I am experiencing significant batch-to-batch or day-to-day variability in my experimental results.
  • Causality Analysis: Inconsistent starting material purity is a primary cause of poor experimental reproducibility. If the main stock of 4-Aminoacetanilide is degrading over time, each aliquot taken will have a different purity profile, leading to unreliable results.

  • Corrective Actions:

    • Establish a Purity Baseline: Analyze your current stock of 4-Aminoacetanilide using a qualified analytical method (e.g., HPLC with UV detection) to determine its actual purity.

    • Aliquot New Material: When a new bottle of 4-Aminoacetanilide is received, immediately aliquot it into smaller, single-use vials under an inert atmosphere (Protocol 3.1). This prevents repeated exposure of the entire stock to air and moisture.

    • Standardize Solution Preparation: Enforce a strict laboratory policy that all 4-Aminoacetanilide solutions must be prepared fresh from a validated solid aliquot immediately before use.

Validated Protocols for Handling and Stabilization

Protocol 3.1: Best Practices for Long-Term Storage of Solid Material Under Inert Atmosphere

This protocol details the industry-standard method for packaging and storing air-sensitive solids like 4-Aminoacetanilide.

Materials:

  • 4-Aminoacetanilide solid

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of high-purity (≥99.99%) nitrogen or argon gas

  • Gas delivery tubing

  • Parafilm® or other sealing tape

Procedure:

  • Preparation: In an area with low humidity, dispense the 4-Aminoacetanilide into a clean, dry amber glass vial. Do not fill the vial more than 2/3 full to leave adequate headspace.

  • Inerting: Insert the gas delivery tube into the vial, ensuring the tip is just above the surface of the powder to avoid blowing it around.

  • Purging: Initiate a gentle, slow flow of inert gas for 1-2 minutes. The goal is to displace the heavier air from the bottom of the vial up and out.

  • Sealing: While the inert gas is still flowing, slowly withdraw the tubing and immediately seal the vial tightly with the cap.

  • Securing: For an extra barrier, wrap the cap-vial junction with 2-3 layers of Parafilm®.

  • Storage: Clearly label the vial with the contents, date, and storage conditions ("Store 2-8 °C, Under N₂"). Place in a designated refrigerator.

Protocol 3.2: Preparation and Handling of Stabilized Aqueous Stock Solutions

This protocol describes how to prepare an aqueous solution of 4-Aminoacetanilide with enhanced stability by controlling the pH.

Materials:

  • 4-Aminoacetanilide solid

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄)

  • Calibrated pH meter or pH strips (0-6 range)

  • Class A volumetric flasks

  • Amber glass storage vials

Procedure:

  • Prepare Acidic Diluent: In a clean beaker, take the required final volume of HPLC-grade water. While stirring, add the 0.1 M acid dropwise until the pH is stable between 3.5 and 4.5.

  • Degas Diluent (Recommended): To remove dissolved oxygen, sparge the acidified water with helium for 10 minutes or sonicate under vacuum for 15 minutes.

  • Weigh Solid: Accurately weigh the required mass of 4-Aminoacetanilide and transfer it to the appropriate volumetric flask.

  • Dissolve: Add approximately 70% of the final volume of the prepared acidic diluent to the flask. Mix by swirling or brief sonication until the solid is fully dissolved.

  • Bring to Volume: Carefully add the acidic diluent to the calibration mark on the volumetric flask. Cap and invert 10-15 times to ensure homogeneity.

  • Use and Storage: Use the solution immediately for best results. If short-term storage is unavoidable, transfer to a sealed amber vial, purge the headspace with inert gas, and store at 2-8 °C for no more than 24-48 hours.

Analytical Methodologies for Stability Monitoring

A robust analytical strategy is essential for confirming the purity of 4-Aminoacetanilide and monitoring its stability over time.

TechniqueApplication & PurposeInsights Gained
HPLC-UV Primary Purity & Stability Assay: The gold standard for quantifying 4-AA and separating it from potential degradants. Provides quantitative purity data (% area). A well-developed "stability-indicating" method will show the growth of impurity peaks over time.
LC-MS Impurity Identification: Couples the separation power of LC with the identification power of mass spectrometry.Determines the molecular weight of unknown impurity peaks, which is critical for identifying degradation products and understanding the degradation pathway.
UV-Vis Spectroscopy Rapid Qualitative Check: A simple and fast method to check for the presence of colored impurities.Pure 4-AA has a characteristic UV absorbance. The appearance of new absorbance bands in the visible spectrum (400-700 nm) is a clear sign of oxidative degradation.
qNMR (Quantitative NMR) Absolute Purity Determination: An advanced method for determining the absolute purity of a reference standard without needing another standard of the same compound.Provides a highly accurate, SI-traceable purity value for qualifying a new batch of material to be used as an in-house reference standard.

References

  • ChemBK. (n.d.). 4'-Aminoacetanilide. Retrieved from [Link]

  • Loba Chemie. (2016). 4-AMINOACETANILIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Lab Chem. (n.d.). 4-AMINO ACETANILIDE - (N-Acetyl-P-Phenylene Diamine) MSDS. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Paracetamol EP Impurity C. Retrieved from [Link]

  • ResearchGate. (2007). Oxidation of acetanilide by MnO4 - In the presence of HClO4. A kinetic study. Retrieved from [Link]

  • Singh, K., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120. Retrieved from [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]

  • Pharmaffiliates. (n.d.). Paracetamol - Impurity C (Freebase). Retrieved from [Link]

  • S. Singh, et al. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical Education and Research, 4(1). Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the acylation of p-phenylenediamine

Welcome to the technical support center for the acylation of p-phenylenediamine (PPD). This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of p-phenylenediamine (PPD). This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction: The Nuances of p-Phenylenediamine Acylation

The acylation of p-phenylenediamine is a fundamental reaction used to synthesize a variety of valuable compounds, including intermediates for polymers, dyes, and pharmaceuticals. However, the symmetrical nature of PPD, with its two reactive amino groups, presents unique challenges in achieving selective acylation. Furthermore, the propensity of PPD to oxidize and the potential for side reactions necessitate careful control over reaction conditions. This guide provides practical, experience-based advice to help you overcome these challenges and achieve your desired product with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the acylation of p-phenylenediamine, and how can I prevent them?

A1: The two most prevalent side reactions are diacylation and oxidation of the p-phenylenediamine starting material.

  • Diacylation: This occurs when both amino groups of p-phenylenediamine are acylated. To favor mono-acylation, precise control of the stoichiometry is crucial. Use of a slight excess of p-phenylenediamine relative to the acylating agent can help minimize the formation of the di-acylated product. A kinetic study on a similar symmetrical diamine, m-phenylenediamine, demonstrated that careful control over the initial concentration, reaction temperature, and molar ratio is key to achieving high selectivity for the mono-acylated product.[1]

  • Oxidation: p-Phenylenediamine is highly susceptible to air oxidation, which can lead to the formation of colored impurities and complex polymeric materials.[2][3] The primary oxidation product, benzoquinone diamine (BQDI), can further react to form sensitizing compounds like Bandrowski's base.[2] To mitigate oxidation, it is essential to:

    • Use fresh, high-purity p-phenylenediamine. Discolored starting material should be purified prior to use.

    • Conduct the reaction under an inert atmosphere, such as nitrogen or argon.

    • Degas all solvents before use.

Q2: How do I choose the right acylating agent for my reaction?

A2: The choice of acylating agent depends on the desired reactivity and the specific target molecule. The most common acylating agents are acyl chlorides and acid anhydrides .

  • Acyl Chlorides (e.g., Benzoyl Chloride): These are highly reactive and will readily acylate p-phenylenediamine. However, their high reactivity can sometimes lead to a decrease in selectivity and the formation of di-acylated byproducts.[4] Reactions with acyl chlorides are typically performed in the presence of a base to neutralize the HCl byproduct.

  • Acid Anhydrides (e.g., Acetic Anhydride): These are generally less reactive than acyl chlorides but are still highly effective. Acetic anhydride is more reactive than acetic acid for acylation reactions.[5] They can offer better control over the reaction, but achieving selective mono-acylation of symmetrical diamines like p-phenylenediamine can still be challenging.

Q3: What is the role of a base in the acylation of p-phenylenediamine?

A3: A base is often added to the reaction mixture, particularly when using an acyl chloride as the acylating agent. The primary role of the base is to neutralize the acidic byproduct (e.g., HCl) that is formed during the reaction. This prevents the protonation of the unreacted amino groups of p-phenylenediamine, which would render them unreactive towards the acylating agent. Common bases used include triethylamine and pyridine.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the acylation of p-phenylenediamine.[6][7] A suitable solvent system can be developed to separate the starting material, the mono-acylated product, and the di-acylated product. By spotting the reaction mixture on a TLC plate at different time points, you can visualize the consumption of the starting material and the formation of the products.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or no product yield 1. Inactive acylating agent. 2. Protonation of p-phenylenediamine. 3. Insufficient reaction temperature or time.1. Use a fresh bottle of the acylating agent. Acyl chlorides and anhydrides can hydrolyze over time. 2. If using an acyl chloride without a base, the generated HCl will protonate the amine, deactivating it. Add a non-nucleophilic base like triethylamine. 3. Gradually increase the reaction temperature and monitor the reaction by TLC. Ensure the reaction is allowed to proceed for a sufficient duration.
Formation of a mixture of mono- and di-acylated products 1. Incorrect stoichiometry. 2. High reactivity of the acylating agent. 3. Reaction temperature is too high.1. Carefully control the molar ratio of the reactants. For mono-acylation, use a slight excess of p-phenylenediamine. 2. Consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride. 3. Lowering the reaction temperature can sometimes improve the selectivity for mono-acylation.
Reaction mixture turns dark or forms a precipitate 1. Oxidation of p-phenylenediamine. 2. Polymerization of oxidized species.1. Ensure the reaction is carried out under a strictly inert atmosphere (N₂ or Ar). Use degassed solvents.[2] 2. Purify the p-phenylenediamine starting material if it is discolored. Consider adding an antioxidant, though this may complicate purification.
Difficulty in purifying the product 1. Similar polarities of the products and starting material. 2. Presence of colored impurities.1. For mixtures of mono- and di-acylated products, column chromatography may be necessary. 2. Consider converting the product to its salt form for purification by crystallization.[8] Activated carbon can sometimes be used to remove colored impurities.

Experimental Protocols

Protocol 1: General Procedure for the Mono-acetylation of p-Phenylenediamine

This protocol provides a general starting point for the selective mono-acetylation of p-phenylenediamine. Optimization of stoichiometry, temperature, and reaction time may be necessary.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-phenylenediamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Addition of Acylating Agent: While stirring, slowly add a solution of acetic anhydride (0.95 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of Acylated p-Phenylenediamine by Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot-filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Reaction Scheme: Acylation of p-Phenylenediamine

Acylation_of_PPD PPD p-Phenylenediamine r1 PPD->r1 AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->r1 r2 AcylatingAgent->r2 Mono_Product Mono-acylated Product Mono_Product->r2 Di_Product Di-acylated Product Side_Product Byproduct r1->Mono_Product 1. Acylation r1->Side_Product r2->Di_Product 2. Acylation r3

Caption: General reaction scheme for the acylation of p-phenylenediamine.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Issue LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes CheckConditions Optimize Temp & Time CheckReagents->CheckConditions Discoloration Discoloration? ImpureProduct->Discoloration Yes Mixture Mixture of Products? ImpureProduct->Mixture No InertAtmosphere Ensure Inert Atmosphere & Pure PPD Discoloration->InertAtmosphere AdjustStoichiometry Adjust Stoichiometry (PPD in excess for mono) Mixture->AdjustStoichiometry Yes Purification Purification Strategy: Column Chromatography or Recrystallization InertAtmosphere->Purification AdjustStoichiometry->Purification

Caption: A flowchart for troubleshooting common issues in p-phenylenediamine acylation.

Safety Precautions

p-Phenylenediamine is a hazardous substance that requires careful handling.

  • Toxicity and Sensitization: It is toxic if swallowed, in contact with skin, or if inhaled.[9] PPD is a known skin sensitizer and can cause severe allergic contact dermatitis.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[10] All work should be conducted in a well-ventilated fume hood.

  • Storage: Store p-phenylenediamine in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and acids.[10][11]

  • Disposal: Dispose of all waste containing p-phenylenediamine according to institutional and local regulations.

References

  • Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Request PDF. (2025). ResearchGate. [Link]

  • Ghosh, R., & Chakraborty, S. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. (2014). OSTI.GOV. [Link]

  • Method for purifying free-base p-phenylenediamine-type photographic color developers. (2003).
  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (2019). ResearchGate. [Link]

  • Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response. (2012). PubMed. [Link]

  • Preparation of p-Phenylenediamine Modified Graphene Foam/Polyaniline@Epoxy Composite with Superior Thermal and EMI Shielding Performance. (2021). MDPI. [Link]

  • Process for purifying a phenylenediamine. (1967).
  • Penetration and haptenation of p-phenylenediamine. (2013). PubMed. [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). National Institutes of Health. [Link]

  • Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution. (2022). National Institutes of Health. [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). ResearchGate. [Link]

  • Oxidative polymerization of p-phenylenediamine. (2014). ResearchGate. [Link]

  • Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). (2018). ResearchGate. [Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (2025). PubMed. [Link]

  • Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. (2007). PubMed. [Link]

  • Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response. (2012). ResearchGate. [Link]

  • N-Acylation Reactions of Amines. (2019). ResearchGate. [Link]

  • Screening for p-phenylenediamine (PPD) in hair-care products by thin-layer chromatography (TLC). (2000). PubMed. [Link]

  • Safety Data Sheet: p-phenylenediamine. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Process for preparing and purifying p-phenylenediamine. (1980).
  • Electrochemical approach for recognition and quantification of p -phenylenediamine: a review. (2022). Sensors & Diagnostics (RSC Publishing). [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2013). National Institutes of Health. [Link]

  • Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. (2022). PubMed. [Link]

  • Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. (n.d.). Semantic Scholar. [Link]

  • Separation of peroxidized phospholipids using high-performance thin layer chromatography with tetramethyl-p-phenylenediamine detection. (2017). ResearchGate. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). MDPI. [Link]

  • Illegally additives determination by thin layer chromatography. (2017). MATEC Web of Conferences. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek. [Link]

  • p-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. (2013). Semantic Scholar. [Link]

  • Application of a LC-MS/MS Method Developed for the Determination of P-Phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in Human Urine Specimens. (2016). PubMed. [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021). YouTube. [Link]

  • P-PHENYLENEDIAMINE EXTRA PURE MSDS. (2015). Loba Chemie. [Link]

  • Screening for p-phenylenediamine (PPD) in hair-care products by thin-layer chromatography (TLC). (2000). ResearchGate. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

Sources

Optimization

Side reactions in the synthesis of p-Aminoacetanilide hydrochloride from nitroarene

Technical Support Center: Synthesis of p-Aminoacetanilide Hydrochloride Subject: Troubleshooting Side Reactions & Process Optimization Ticket ID: #PAA-HCl-SYNTH-001 Assigned Specialist: Dr. Aris Thorne, Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of p-Aminoacetanilide Hydrochloride

Subject: Troubleshooting Side Reactions & Process Optimization Ticket ID: #PAA-HCl-SYNTH-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of p-aminoacetanilide hydrochloride from nitroarene (specifically p-nitroacetanilide) is a deceptively simple reduction that is frequently compromised by the lability of the acetamido group. The core challenge is achieving chemoselective reduction of the nitro group (


) without hydrolyzing the amide bond (

) to yield the unwanted byproduct p-phenylenediamine.

This guide addresses the specific failure modes of this synthesis, focusing on the Fe/Acetic Acid and Catalytic Hydrogenation routes, followed by the critical hydrochloride salt formation.

Module 1: The Deacetylation Trap (Hydrolysis)

User Query: "My final product has a melting point significantly higher than expected (>163°C) and analyzes as p-phenylenediamine by NMR. What went wrong?"

Technical Diagnosis: You have suffered amide hydrolysis . The acetamido group is stable under neutral conditions but becomes susceptible to nucleophilic attack in the presence of strong acids (HCl) or bases (NaOH) at elevated temperatures.

  • Mechanism: Under acidic reduction conditions (e.g., Sn/HCl or Fe/HCl), the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. Water attacks, cleaving the bond to release acetic acid and p-phenylenediamine.

  • The Critical Error: Using concentrated HCl at reflux temperatures or over-basifying during the workup.

Troubleshooting Protocol:

VariableRecommendationRationale
Acid Source Switch to Acetic Acid (Fe/AcOH) or Catalytic Hydrogenation.Acetic acid is too weak to catalyze rapid hydrolysis of the amide at reflux.
Temperature Keep below 80°C if using mineral acids.Hydrolysis rates increase exponentially with temperature.
Neutralization Use

or

, not NaOH.
Strong bases (NaOH) cause rapid alkaline hydrolysis even at room temperature.

Module 2: Chromophores & Incomplete Reduction

User Query: "My isolated solid is off-white to pale pink, but turns deep purple/black upon standing. TLC shows a yellow impurity."

Technical Diagnosis: This indicates two distinct issues: Oxidative Instability and Azo Coupling .

  • Purple/Black Coloration: The free base (p-aminoacetanilide) is electron-rich and prone to air oxidation, forming quinone-imine type polymers (similar to aniline black).

  • Yellow Impurity: This is likely 4,4'-azobis(acetanilide) or the azoxy intermediate. These form when the reduction is stalled or the reducing agent is insufficient.

Corrective Action:

  • Inert Atmosphere: Perform the reduction and filtration under Nitrogen or Argon.

  • Spot Test: Before workup, spot the reaction mixture on filter paper. A colorless spot indicates complete reduction. A yellow/orange ring indicates residual nitro/azo species.

  • Scavenger: Add a pinch of sodium dithionite (

    
    ) during the crystallization of the hydrochloride salt to bleach oxidative impurities.
    

Module 3: Salt Formation & Hygroscopicity

User Query: "I added HCl to my reaction mixture, but I got a sticky paste instead of a crystalline solid."

Technical Diagnosis: p-Aminoacetanilide hydrochloride is water-soluble.[1] If you generate the salt in an aqueous environment, you cannot easily precipitate it. Furthermore, excess water acts as a plasticizer, creating oils/pastes.

The "Anhydrous Crash" Protocol:

  • Isolate the Free Base first: Neutralize the reduction mixture, filter the solid p-aminoacetanilide, and dry it thoroughly.

  • Dissolve the dry free base in minimal warm Methanol or Ethanol .

  • Acidify: Add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.

  • Precipitate: Dilute with cold Diethyl Ether or Ethyl Acetate . The hydrochloride salt will crash out as a pristine white powder.

Visualizing the Reaction Pathways

The following diagram maps the chemoselectivity required. You must stay on the "Green" path and avoid the "Red" hydrolysis or coupling traps.

ReactionPathways Start p-Nitroacetanilide (Starting Material) Intermediate Hydroxylamine Intermediate (Ar-NHOH) Start->Intermediate Reduction (2e-) Hydrolysis p-Phenylenediamine (Hydrolysis Impurity) Start->Hydrolysis Strong Acid/Heat (Deacetylation) ProductBase p-Aminoacetanilide (Free Base) Intermediate->ProductBase Reduction (2e-) Fe/AcOH or H2/Pd Azo Azo/Azoxy Dimers (Colored Impurities) Intermediate->Azo Basic pH / Low Reductant ProductSalt p-Aminoacetanilide HCl (Target Product) ProductBase->ProductSalt HCl (Anhydrous) ProductBase->Hydrolysis Excess Acid/Base Oxidation Quinone Imine Polymers (Purple/Black Tars) ProductBase->Oxidation O2 Exposure

Caption: Chemoselectivity map. The central green axis represents the optimal pathway. Red nodes indicate irreversible side reactions caused by pH mismanagement or incomplete reduction.

Standard Operating Procedure (SOP): Iron-Mediated Reduction

This protocol minimizes hydrolysis risk by using acetic acid instead of mineral acid.

Reagents:

  • p-Nitroacetanilide (10 mmol)

  • Iron Powder (30 mmol, ~325 mesh)

  • Acetic Acid (5% v/v in water)

  • Ethanol (solvent)[2]

Step-by-Step:

  • Activation: In a 3-neck flask, stir Iron powder in 5% Acetic Acid at 80°C for 10 minutes to etch the surface.

  • Addition: Add p-Nitroacetanilide dissolved in Ethanol slowly.

  • Reflux: Heat to mild reflux (approx 78°C). Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Checkpoint: The reaction is complete when the starting material spot (

      
      ) disappears.
      
  • Basification: Cool to 50°C. Add saturated

    
     until pH 
    
    
    
    8. Do not exceed pH 9.
  • Filtration: Filter hot through a Celite pad to remove Iron sludge. Wash with hot ethanol.

  • Isolation (Free Base): Concentrate the filtrate. Cool to 4°C to crystallize p-Aminoacetanilide. Filter and dry.[1][3][4][5]

  • Salt Formation: Dissolve dried solid in Methanol. Add 1.2 eq of 4M HCl in Dioxane. Add Ethyl Acetate to precipitate the Hydrochloride salt.

References

  • Preparation of 4′-aminoacetanilide. PrepChem. Retrieved from [Link]

  • Synthesis of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds. Journal of Synthetic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of N-(4-aminophenyl)acetamide

Welcome to the technical support resource for the synthesis of N-(4-aminophenyl)acetamide (4-AAA). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-(4-aminophenyl)acetamide (4-AAA). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this crucial synthesis from the laboratory to pilot and industrial scales. N-(4-aminophenyl)acetamide is a key intermediate in the pharmaceutical and dye industries, most notably as a precursor to paracetamol.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges. We will explore the causality behind process deviations and offer robust, validated solutions.

Section 1: Reaction and Synthesis Challenges

The most common and scalable route to N-(4-aminophenyl)acetamide is the reduction of the nitro group in N-(4-nitrophenyl)acetamide. This is typically achieved using metals in an acidic medium, such as iron in acetic acid (Bechamp reduction) or zinc in hydrochloric acid.[1][3] While effective at the bench, scaling this reaction introduces significant challenges in terms of reaction control, safety, and product purity.

Frequently Asked Questions (FAQs): Reaction Stage

Question: My large-scale reduction is sluggish and gives low yields, with significant unreacted N-(4-nitrophenyl)acetamide remaining. What are the primary causes?

Answer: This is a classic scale-up issue rooted in mass and heat transfer limitations. Here’s a breakdown of the causative factors and how to address them:

  • Poor Agitation & Catalyst Suspension: At scale, keeping the solid metal catalyst (iron or zinc powder) homogeneously suspended is critical.[1][3] If the catalyst settles, its surface area available for reaction drastically decreases, slowing down the reduction.

    • Causality: The reduction is a heterogeneous reaction. The reaction rate is directly proportional to the available surface area of the metal catalyst.

    • Troubleshooting:

      • Impeller Design: Ensure your reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine or Rushton turbine) designed for solid suspension.

      • Agitation Speed: Perform agitation studies at a small scale to determine the minimum agitation rate required for full suspension (the "just suspended" speed, Njs) and use scaling laws (e.g., constant power-per-volume) to translate this to the larger vessel.

  • Ineffective Temperature Control: The reduction of nitroarenes is highly exothermic. Localized hot spots can lead to side reactions and degradation, while insufficient temperature can stall the reaction.

    • Causality: As reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.

    • Troubleshooting:

      • Controlled Addition: Add the metal catalyst or the N-(4-nitrophenyl)acetamide substrate portion-wise to manage the exotherm.

      • Jacket Cooling: Ensure your reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is at an appropriate temperature and flow rate.

      • In-process Monitoring: Use a calibrated temperature probe to monitor the internal batch temperature continuously.

Section 2: Impurity Profile and Product Quality

A primary challenge in scaling the synthesis of 4-AAA is controlling the impurity profile. The final product quality is highly dependent on minimizing side reactions and preventing degradation.

Troubleshooting Guide: Impurities and Discoloration

Question: My isolated N-(4-aminophenyl)acetamide is off-color (pink to brown) and darkens upon storage. What is causing this, and how can I prevent it?

Answer: This discoloration is almost always due to the oxidation of the aromatic amine functionality.[4] The primary amino group (-NH2) in the product is highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.

  • Causality: Aromatic amines can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[4] This is a common degradation pathway for compounds like 4-AAA.[4]

  • Preventative Measures & Protocol:

    • Inert Atmosphere: Conduct the reaction, work-up, and isolation under an inert atmosphere (Nitrogen or Argon). This is the single most effective way to prevent oxidation.[5]

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen to remove dissolved oxygen.

    • Antioxidant Addition: During work-up or crystallization, consider adding a small amount (e.g., <0.1%) of an antioxidant like sodium metabisulfite or sodium sulfite.

    • Storage: Store the final product in tightly sealed, amber-colored containers under nitrogen, away from direct light and heat, to maintain its quality.[2][4][6][7]

Question: HPLC analysis of my final product shows unreacted starting material and an unknown peak with a higher molecular weight. What are these impurities?

Answer: The two most common process-related impurities are unreacted starting material and a diacetylated byproduct.

  • Impurity Identification and Mitigation:

Impurity NamePotential SourceMitigation StrategyAnalytical Detection
N-(4-nitrophenyl)acetamideIncomplete reduction reaction.Increase catalyst load, reaction time, or temperature. Ensure efficient agitation. Monitor reaction to completion via TLC or HPLC.HPLC, TLC, GC[4]
N,N'-diacetyl-1,4-phenylenediamineOver-acetylation if the synthesis route starts from p-phenylenediamine. Less common in the nitro-reduction route but can indicate issues with starting material purity.Ensure high-purity starting materials. If using p-phenylenediamine, control stoichiometry and temperature carefully.HPLC, GC-MS[4]
Oxidized SpeciesExposure to air during reaction, work-up, or storage.[4]Maintain a strict inert atmosphere. Use degassed solvents. Store product properly.[5][6]HPLC, UV-Vis (for color)

Section 3: Work-up and Purification at Scale

Isolating pure N-(4-aminophenyl)acetamide from the post-reaction mixture presents significant physical and chemical challenges.

Workflow: Scalable Product Isolation and Purification

The typical work-up for a Bechamp reduction involves neutralizing the acidic reaction mixture and removing the resulting iron salts.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Reaction Completion (Confirmed by IPC) B Cool Reaction Mixture (e.g., to 70°C) A->B Proceed to work-up C Neutralization (e.g., Na2CO3, NaOH soln.) B->C Controlled addition D Filter Iron Salts (Hot Filtration) C->D Forms insoluble iron oxides/hydroxides E Filtrate (Crude Product in Solution) D->E Separate solids F Crystallization (Cooling of Filtrate) E->F Product precipitates G Isolate Crystals (Filtration) F->G Collect solid product H Wash Crystals (e.g., Cold Water/Ethanol) G->H Remove soluble impurities I Dry Product (Vacuum Oven, N2 bleed) H->I Remove residual solvent

Caption: Scalable work-up and purification workflow.

Frequently Asked Questions (FAQs): Purification

Question: During the neutralization and filtration of iron salts, I get a thick, gelatinous precipitate that clogs my filter press. How can I improve this filtration?

Answer: The formation of gelatinous iron hydroxides is a common problem. The physical form of the iron precipitate is highly dependent on the neutralization conditions.

  • Causality: Rapidly adding a strong base can cause localized high pH zones, leading to the precipitation of fine, gelatinous iron(III) hydroxide (Fe(OH)₃), which is notoriously difficult to filter.

  • Troubleshooting Protocol:

    • Temperature Control: Keep the mixture hot during neutralization and filtration (e.g., >70 °C). This promotes the formation of denser, more crystalline iron oxides (like Fe₃O₄) which are easier to filter.[3]

    • Controlled Neutralization: Add the base (e.g., sodium carbonate solution) slowly and with vigorous agitation to maintain a uniform pH and prevent localized precipitation.

    • pH Targeting: Carefully control the final pH. Over-basification can worsen the gelatinous nature of the precipitate.

    • Filter Aid: Use a filter aid like Celite® or diatomaceous earth. Add a layer to the filter before starting and mix some into the slurry to increase the porosity of the filter cake.

Question: My product "oils out" during crystallization instead of forming nice crystals. Why does this happen and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This usually happens when a solution becomes supersaturated too quickly or at a temperature above the melting point of the solute in that specific solvent environment.

  • Causality: The solubility of 4-AAA is significantly higher in hot water/ethanol than in cold.[2][3][7] If the solution is cooled too rapidly, the concentration of the dissolved product exceeds the solubility limit so fast that molecules don't have time to arrange into an ordered crystal lattice.

  • Troubleshooting:

    • Slower Cooling Rate: Implement a controlled, gradual cooling profile. For example, cool from 90°C to 60°C over 1 hour, then to 20°C over 2-3 hours.

    • Seeding: Once the solution is slightly supersaturated (just below the temperature at which it's fully dissolved), add a small amount of pure 4-AAA seed crystals. This provides a template for crystal growth and encourages proper lattice formation.

    • Solvent Composition: Ensure you are using an appropriate solvent system. While 4-AAA is soluble in water and alcohols, a mixture (e.g., ethanol/water) can sometimes provide better crystallization behavior.[8] Adjust the solvent ratio to optimize solubility at both high and low temperatures.

Section 4: Process Safety Considerations

Scaling up chemical synthesis requires a thorough safety assessment. The reduction of a nitroaromatic compound is an energetic process that must be managed carefully.

Troubleshooting Guide: Safety Management

Question: What are the primary safety hazards I should be concerned with when scaling this synthesis?

Answer: The three primary hazards are the exothermic nature of the reaction, hydrogen gas evolution, and handling of powdered metal catalysts.

G cluster_controls Control Measures A_ctrl Controlled Reagent Addition Adequate Reactor Cooling Calorimetry Studies (DSC/RC1) B_ctrl Inert Atmosphere Purging Adequate Ventilation No Ignition Sources C_ctrl Use of PPE (Respirator) Wet Charging of Powder Grounding & Bonding A A A->A_ctrl B B B->B_ctrl C C C->C_ctrl

Caption: Key hazards and their corresponding control measures.

  • Thermal Runaway: As discussed, the reaction is highly exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

    • Mitigation: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution under process conditions. This data is essential for ensuring your reactor's cooling system is adequate.

  • Hydrogen Evolution: The reaction of metals like zinc with acid generates flammable hydrogen gas.

    • Mitigation: Always perform the reaction in a well-ventilated area (e.g., a fume hood or an appropriately designed plant environment). Maintain a continuous nitrogen purge through the reactor headspace to ensure the concentration of hydrogen remains well below its lower explosive limit (LEL).

  • Catalyst Handling: Finely powdered iron and zinc can be pyrophoric or form explosive dust clouds.

    • Mitigation: Handle powders in a way that minimizes dust generation. Consider charging the catalyst as a slurry in one of the reaction solvents ("wet charging") instead of as a dry powder. Ensure all equipment is properly grounded and bonded to prevent static discharge. Always use appropriate personal protective equipment (PPE), including respiratory protection.[6]

References

  • Bordignon, F., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Retrieved from [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Loba Chemie. (2016). 4-AMINOACETANILIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Retrieved from [Link]

  • Procurement League. (n.d.). Understanding the Purity and Properties of 4-Aminoacetanilide for Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on Synthesis of Aminoacetanilides. Request PDF. Retrieved from [Link]

  • PubMed. (2013). Penetration and haptenation of p-phenylenediamine. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Academia.edu. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

Sources

Optimization

Incomplete diazotization of 4-Aminoacetanilide troubleshooting

Executive Summary 4-Aminoacetanilide ( -acetyl- -phenylenediamine) is a critical intermediate in the synthesis of azo dyes and sulfa drugs. Unlike simple anilines, its diazotization presents unique challenges due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminoacetanilide (


-acetyl-

-phenylenediamine) is a critical intermediate in the synthesis of azo dyes and sulfa drugs. Unlike simple anilines, its diazotization presents unique challenges due to the solubility profile of the acetamido group and the risk of hydrolysis .

Incomplete diazotization typically manifests as:

  • Residual solid substrate (due to poor solubility in cold acid).

  • Coupling side-reactions (formation of triazenes due to insufficient acidity).

  • Tarry decomposition products (due to thermal instability).

This guide provides a root-cause analysis and validated protocols to ensure quantitative conversion to


-acetamidobenzenediazonium chloride.

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Start: Identify Symptom Symptom1 Solid precipitate remains after nitrite addition Start->Symptom1 Symptom2 Yellow/Orange sludge forms (Triazene coupling) Start->Symptom2 Symptom3 Gas evolution / Tars (Decomposition) Start->Symptom3 Symptom4 Starch-Iodide Paper Negative or Fading Start->Symptom4 Action1 Cause: Particle Size/Solubility Fix: Reprecipitation Method Symptom1->Action1 Action2 Cause: Low Acidity (pH > 2) Fix: Increase HCl to 2.5-3.0 eq Symptom2->Action2 Action3 Cause: Temp > 5°C or Fast Addition Fix: Internal Temp Monitoring Symptom3->Action3 Action4 Cause: Kinetic Lag Fix: Wait 5 mins before testing Symptom4->Action4

Figure 1: Diagnostic logic tree for isolating diazotization failures.

Troubleshooting Guides (Q&A)

Issue 1: "My solution is cloudy and solids remain even after adding excess nitrite."

Diagnosis: Surface Passivation / "The Sand Effect" 4-Aminoacetanilide is sparingly soluble in cold water. If you add HCl to the solid at


, the acid reacts only with the surface of the crystals, forming a layer of hydrochloride salt that blocks further penetration. The core of the crystal remains unreacted amine.

The Fix: The "Paste" or Reprecipitation Method You must increase the surface area of the amine hydrochloride salt.

  • Dissolve Hot: Dissolve the 4-aminoacetanilide in dilute HCl (1:1 ratio) with gentle heating (

    
    ) until clear.
    
  • Crash Cool: Place the vessel in an ice bath with vigorous stirring. This causes the amine hydrochloride to precipitate as a fine, flour-like suspension rather than hard crystals.

  • Diazotize the Suspension: Add the nitrite to this fine suspension. The high surface area ensures rapid reaction.

Issue 2: "The reaction turned into a yellow/orange sludge."

Diagnosis: Triazene Formation (Self-Coupling) If the reaction mixture is not acidic enough (pH > 2), the formed diazonium salt acts as an electrophile and attacks the free amine of unreacted 4-aminoacetanilide. This forms a diazoamino compound (triazene) , which precipitates as a yellow solid and halts the reaction.

The Fix: Correct Acid Stoichiometry

  • Standard: Use 2.5 to 3.0 equivalents of HCl relative to the amine.

  • Why? You need 1 eq to form the salt, 1 eq to generate

    
     from 
    
    
    
    , and 0.5-1.0 eq excess to maintain a strongly acidic environment to prevent coupling.
Issue 3: "The product is decomposing or evolving gas."

Diagnosis: Thermal Instability The


-acetamidobenzenediazonium ion is relatively stable compared to alkyl diazoniums, but it will still decompose (releasing 

gas and forming phenols) if the temperature rises above

.

The Fix: Internal Temperature Control

  • Do not rely on the bath temperature.[1] The reaction is exothermic .

  • Place the thermometer inside the reaction flask.

  • Add

    
     dropwise. If the internal temp hits 
    
    
    
    , stop addition until it cools to
    
    
    .
Issue 4: "Starch-Iodide paper gives inconsistent results."

Diagnosis: False Negatives/Positives

  • False Positive: Testing immediately after addition measures the unreacted nitrite drop, not the bulk solution.

  • False Negative: Testing too late allows

    
     to escape as gas.
    

The Fix: The 5-Minute Rule Wait 5 minutes after the last addition of nitrite. Place a drop on the paper. An immediate blue/black circle indicates true excess nitrous acid. A faint color developing after 10+ seconds is oxidation by air and should be ignored.

Scientific Mechanism & Pathway

Understanding the competition between the desired pathway and side reactions is crucial for control.

Mechanism Amine 4-Aminoacetanilide (Substrate) Nitrosonium N-Nitroso Intermediate Amine->Nitrosonium Acidic Attack Triazene Triazene (Side Product: Yellow Solid) Amine->Triazene Acid HCl + NaNO2 (Nitrosating Agent) Acid->Nitrosonium Diazonium Diazonium Salt (Target Product) Nitrosonium->Diazonium - H2O Diazonium->Triazene Coupling w/ Amine (Low Acid) Phenol Phenol/Tars (Decomposition) Diazonium->Phenol Heat (>5°C) - N2

Figure 2: Reaction pathway showing the competition between diazotization, coupling (Triazene), and decomposition.

Gold Standard Experimental Protocol

Objective: Synthesis of


-acetamidobenzenediazonium chloride solution (0.1 mol scale).
Reagents Table
ReagentMW ( g/mol )AmountMolar EqRole
4-Aminoacetanilide 150.1815.0 g1.0Substrate
HCl (Conc. 37%) 36.4625 mL (~0.3 mol)3.0Acid/Solvent
Sodium Nitrite 69.007.0 g1.05Reagent
Water 18.02~100 mL-Solvent
Step-by-Step Methodology
  • Preparation of Fine Suspension (Critical Step):

    • In a 500 mL beaker, add 15.0 g of 4-aminoacetanilide, 25 mL of conc. HCl, and 50 mL of water.

    • Heat gently to

      
       until the solid completely dissolves.
      
    • Place the beaker in an ice-salt bath. Stir vigorously (mechanical stirring preferred) while cooling to

      
      .
      
    • Checkpoint: You should have a fine, milky white suspension of the hydrochloride salt. If you have large distinct crystals, reheat and cool faster with stronger stirring.

  • Diazotization:

    • Dissolve 7.0 g of

      
       in 20 mL of water. Chill this solution to 
      
      
      
      .
    • Add the nitrite solution dropwise to the amine suspension.

    • Monitor: Keep internal temperature

      
      . The suspension should gradually clear as the soluble diazonium salt forms.
      
  • Validation:

    • After adding 90% of the nitrite, begin spot-testing with starch-iodide paper.

    • Continue addition until a drop of the reaction mixture turns the paper blue/black immediately .

    • Stir for 10 minutes. Retest. If the paper does not turn blue, add small aliquots (0.5 mL) of nitrite solution until the endpoint persists.

  • Stabilization:

    • Add a small amount of urea (0.5 g) to decompose excess nitrous acid if the solution will be stored for more than 30 minutes. This prevents side reactions during subsequent coupling steps.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Fieser, L. F., & Williamson, K. L.Organic Experiments. (Techniques for handling sparingly soluble amine salts).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

  • ResearchGate. Discussions on Diazotization Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvent selection for purifying N-(4-aminophenyl)acetamide

This technical guide is structured as a Tier 3 Support resource for process chemists and formulation scientists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocol to your...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for process chemists and formulation scientists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocol to your specific impurity profile.

Topic: Recrystallization Solvent Selection & Process Optimization Ticket ID: #REC-PAR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Solvent Decision Matrix

The purification of N-(4-aminophenyl)acetamide (Paracetamol/Acetaminophen) is governed by a strict trade-off between hydrolytic stability and solubility differential .[1][2] Unlike many amides, this molecule is susceptible to hydrolysis back to the toxic precursor 4-aminophenol (PAP) under thermal stress in aqueous environments.[1]

Solvent Selection Logic

Use the following logic gate to select your solvent system.

SolventSelection Start START: Define Impurity Profile CheckColor Is the crude material pink/brown? Start->CheckColor CheckYield Is target yield > 85%? CheckColor->CheckYield No Charcoal MANDATORY: Add Activated Carbon (Adsorbs oxidized oligomers) CheckColor->Charcoal Yes (Oxidation) Water PRIMARY CHOICE: Water (Green, High Purity, Form I) CheckYield->Water No (Purity Priority) EthanolWater SECONDARY CHOICE: EtOH:Water (1:9) (Higher Yield, Risk of Form II) CheckYield->EthanolWater Yes (Yield Priority) FormI Result: Stable Form I (Monoclinic) Water->FormI Slow Cool FormII Result: Metastable Form II (Orthorhombic) EthanolWater->FormII Rapid Cool Charcoal->CheckYield

Figure 1: Decision tree for solvent selection based on impurity profile and yield requirements.

Technical FAQ & Troubleshooting

Module A: Solvent Chemistry & Thermodynamics[1][2]

Q: Why is water the preferred solvent despite the risk of hydrolysis? A: Water offers the steepest solubility gradient, which is critical for impurity rejection.

  • Solubility at 25°C: ~1.4 g/100 mL[1][2]

  • Solubility at 100°C: ~5.0 g/100 mL This large differential allows for high recovery upon cooling.[2] Furthermore, organic impurities like 4-nitrophenol and 4-chlorocetanilide have significantly lower water solubility than the target API at high temperatures, or remain soluble in the mother liquor at low temperatures, maximizing rejection [1].[1]

Q: My crude material is pink. Does the solvent choice affect color removal? A: The pink coloration is due to the oxidation of trace 4-aminophenol into quinone imine oligomers. Solvents alone cannot remove this.

  • Solution: You must use a solvent with high polarity (Water) to dissolve the API, but you must couple it with Activated Carbon (0.5 - 1.0 wt%) .[1][2]

  • Mechanism: The planar, aromatic structure of the colored impurities adsorbs strongly to the graphene-like sheets of the carbon. This adsorption is most efficient in aqueous media where the hydrophobic effect drives the organic impurity onto the solid carbon surface [2].

Module B: Process Optimization

Q: I am seeing low yields (<60%). How can I improve recovery without compromising purity? A: Low yield in water is often due to the "holding" capacity of the mother liquor (1.4 g/100 mL remains dissolved).

  • The Fix: Switch to a 90:10 Water:Ethanol mixture.

  • Why: Ethanol increases the high-temperature solubility significantly (super-saturation is reached faster) but retains enough water character to reject non-polar impurities.[1][2]

  • Warning: Increasing ethanol concentration beyond 20% increases the risk of precipitating 4-aminophenol (which is soluble in ethanol) along with your product.[1]

Q: How do I control Polymorphism (Form I vs. Form II)? A: N-(4-aminophenyl)acetamide exhibits polyamorphism.[1][2]

  • Form I (Monoclinic): Thermodynamically stable.[1][2] Preferred for storage stability. Obtained by slow cooling in 100% Water.

  • Form II (Orthorhombic): Metastable but has better compressibility for tableting.[1][2][3] Obtained by rapid cooling or using Ethanol/Water mixtures.[2]

  • Protocol Adjustment: If you require Form I (standard), ensure your cooling ramp is < 1°C/min.[1][2] Rapid crash-cooling promotes the kinetic Form II [3].[1]

Standard Operating Procedure (SOP)

Protocol: Aqueous Recrystallization with Carbon Treatment

This protocol is designed to limit the reformation of 4-aminophenol (hydrolysis) while maximizing color removal.[1]

Quantitative Parameters
ParameterValueRationale
Solvent Deionized WaterMaximize impurity rejection gradient.
Ratio 10 mL : 1 g (Solvent:Crude)Ensures saturation near boiling point (~95°C).[1][2]
Carbon Load 1% w/wSufficient for decolorization without product loss.[2]
Dissolution Temp 95°C - 98°CBelow boiling to prevent bumping; high enough for solubility.[1][2]
Time at Temp < 10 minutesCRITICAL: Minimizes thermal hydrolysis to 4-aminophenol.[1][2]
Step-by-Step Workflow
  • Slurry Formation: In an Erlenmeyer flask, suspend the crude N-(4-aminophenyl)acetamide in water (ratio 10 mL/g).

  • Heating: Heat the mixture on a hot plate to 90°C. Stir constantly.

  • Dissolution: Once the temperature reaches 95°C, the solid should dissolve completely.

    • Troubleshooting: If solids remain, add water in 1 mL increments. Do not exceed 12 mL/g.[2]

  • Carbon Treatment: Add activated carbon (1% w/w).[2] Stir vigorously for exactly 5 minutes.

    • Caution: Add carbon slowly to avoid foaming/boiling over.

  • Hot Filtration: Filter the solution while hot (using a pre-warmed funnel and fluted filter paper) to remove the carbon and mechanical impurities.

    • Why Hot? If the solution cools in the funnel, the product will crystallize in the filter paper, leading to yield loss.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed.

    • For Form I: Cover with a watch glass and let cool naturally (approx. 2 hours).[1]

    • For Form II: Place flask immediately in an ice bath (not recommended for purity).[1][2]

  • Collection: Filter the white crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with ice-cold water (2 x 1 mL/g).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Impurity Removal Mechanism

The following diagram illustrates the fate of specific impurities during the aqueous recrystallization process.

ImpurityFate cluster_process Recrystallization Process Crude Crude Mixture (API + Impurities) HotSol Hot Solution (95°C) Crude->HotSol Dissolve in Water Filter Hot Filtration HotSol->Filter + Activated Carbon Crystallization Cooling & Crystallization Filter->Crystallization Clear Filtrate CarbonWaste Removed: Quinone Oligomers (Adsorbed on Carbon) Filter->CarbonWaste Solid Waste SolidAPI Pure API (N-(4-aminophenyl)acetamide) Crystallization->SolidAPI Precipitate MotherLiquor Mother Liquor Waste: 4-Aminophenol (Soluble) 4-Nitrophenol (Soluble) Crystallization->MotherLiquor Supernatant Impurities Impurities: 1. 4-Aminophenol (PAP) 2. 4-Nitrophenol 3. Quinone Oligomers (Color)

Figure 2: Fate mapping of common impurities during the purification workflow.[1][2]

References

  • Solubility and Purification Logic

    • Source: Royal Society of Chemistry (RSC).[2] "The extraction and purification of paracetamol from tablets."[4]

    • URL:[Link]

  • Impurity Impact & Polymorphism

    • Source: Nichols, G., & Frampton, C. S. (1998).[1][3] "Physicochemical characterization of the orthorhombic polymorph of paracetamol crystallized from solution." Journal of Pharmaceutical Sciences.

    • URL:[Link]

  • Crystallization Kinetics

    • Source: Al-Zoubi, N., et al. (2002).[1][2] "Crystallization of paracetamol from ethanol-water solutions."

    • URL:[Link]

  • Chemical Safety & Properties

    • Source: PubChem Compound Summary for CID 1983, Acetaminophen.
    • URL:[Link][1][2]

Sources

Optimization

Minimizing impurity formation in the reduction of 4-nitroacetanilide

To: User From: Technical Support Center – Process Chemistry Division Subject: Minimizing Impurity Formation in the Reduction of 4-Nitroacetanilide Technical Support Center: 4-Nitroacetanilide Reduction Welcome to the Pro...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Process Chemistry Division Subject: Minimizing Impurity Formation in the Reduction of 4-Nitroacetanilide

Technical Support Center: 4-Nitroacetanilide Reduction

Welcome to the Process Chemistry Technical Support hub. This guide addresses the critical quality attributes (CQAs) involved in reducing 4-nitroacetanilide (4-NA) to 4-aminoacetanilide (4-AA).

This transformation is deceptively simple. While the nitro-to-amine reduction is a textbook reaction, the presence of the acetamido group introduces a labile site susceptible to hydrolysis, while the reduction mechanism itself harbors intermediates prone to dimerization.

Part 1: Troubleshooting Guide (Q&A)

Q1: My isolated product has a persistent pink or brown discoloration. Is this significant?

A: Yes. This discoloration typically indicates trace oxidation products or azo/azoxy dimers.[1]

  • The Cause: 4-Aminoacetanilide is electron-rich and susceptible to air oxidation, forming quinoid-type colored impurities.[1] Alternatively, incomplete reduction leads to N-arylhydroxylamine intermediates (See Pathway Diagram below).[1] These condense with nitroso intermediates to form highly colored azoxy dimers.[1]

  • The Fix:

    • Inert Atmosphere: Conduct all workups (filtration, drying) under nitrogen or argon.[1]

    • Complete Conversion: Ensure the reaction has not stalled at the hydroxylamine stage. Extend reaction time or increase catalyst loading slightly.

    • Antioxidant Wash: Use a dilute sodium bisulfite (NaHSO₃) wash during isolation to scavenge oxidants.[1]

Q2: I am detecting 4-nitroaniline or p-phenylenediamine (PPD) in my HPLC. Where are these coming from?

A: These are hydrolysis impurities resulting from the cleavage of the acetamido group.

  • The Cause: The amide bond in 4-NA is sensitive to both acid and base hydrolysis, especially at elevated temperatures.

    • 4-Nitroaniline appears if hydrolysis occurs before reduction (starting material breakdown).[1]

    • p-Phenylenediamine appears if hydrolysis occurs after reduction (product breakdown).[1]

  • The Fix:

    • pH Control: If using chemical reduction (e.g., Fe/Acetic Acid), avoid strong mineral acids (HCl/H₂SO₄) at reflux.[1] Buffer the system near pH 4–5.

    • Temperature Management: In catalytic hydrogenation, keep temperatures below 80°C. Above this threshold, the rate of thermally induced amide hydrolysis competes with the reduction rate.

Q3: The reaction stalls at 95% conversion. Should I add more catalyst?

A: Proceed with caution. Stalling often indicates catalyst poisoning or mass transfer limitations.[1]

  • The Cause: The hydroxylamine intermediate can bind strongly to catalyst surfaces (Pd or Pt), inhibiting further turnover.

  • The Fix:

    • Hydrogen Pressure: Briefly increasing H₂ pressure can sometimes dislodge the intermediate.

    • Vanadium Promoters: For catalytic hydrogenation, adding trace Vanadium compounds (e.g., Vanadyl acetylacetonate) can accelerate the reduction of the hydroxylamine intermediate, preventing accumulation [1].[1]

Part 2: The Impurity Landscape (Mechanism & Pathway)

To control impurities, you must visualize the competing pathways. The diagram below illustrates the "Safe Zone" (Green) versus the "Danger Zones" (Red/Orange).

Figure 1: Reaction network showing the primary reduction pathway (center) and competing hydrolysis/condensation side reactions.[1]

Part 3: Comparative Analysis of Reduction Methods

Select the method that aligns with your available equipment and purity requirements.

FeatureCatalytic Hydrogenation (Pd/C)Chemical Reduction (Fe/Acetic Acid)Transfer Hydrogenation (Formate)
Primary Risk Hydroxylamine accumulation (Azoxy formation)Product contamination with Iron saltsIncomplete conversion
Hydrolysis Risk Low (Neutral conditions)Medium (Acidic conditions)Low
Scalability High (Industrial Standard)Low (Waste disposal issues)Medium
Key Control H₂ Pressure & Mass TransferpH & TemperatureStoichiometry
Purity Profile Excellent (>99% possible)Good (requires recrystallization)Good

Part 4: Optimized Protocol (Catalytic Hydrogenation)

Objective: Synthesis of high-purity 4-aminoacetanilide with <0.1% azo impurities and <0.1% hydrolysis byproducts.

Reagents:

  • 4-Nitroacetanilide (10.0 g, 55.5 mmol)[1]

  • Methanol (100 mL, HPLC Grade) – Solvent choice minimizes thermal stress.[1]

  • 10% Pd/C (0.5 g, 5 wt% loading) – High surface area prevents poisoning.[1]

  • Hydrogen gas (Balloon or <3 bar)[1]

Step-by-Step Methodology:

  • Preparation:

    • Charge the 4-nitroacetanilide and methanol into a hydrogenation vessel.

    • Critical Step: Purge the vessel with Nitrogen (3x) to remove oxygen. This prevents the initial formation of oxidation byproducts.[2]

    • Add the Pd/C catalyst carefully (under N₂ flow) to avoid ignition.

  • Reaction:

    • Purge with Hydrogen (3x).[1]

    • Stir vigorously (>800 RPM). Why? The reduction rate is often mass-transfer limited. Poor mixing starves the catalyst of H₂, favoring the accumulation of the hydroxylamine intermediate and subsequent azo dimer formation [2].

    • Maintain temperature at 25–35°C . Warning: Do not exceed 50°C. Higher temperatures exponentially increase the rate of amide hydrolysis (deacetylation).

  • Monitoring:

    • Monitor via TLC (Ethyl Acetate:Hexane 1:[1]1) or HPLC.[1] Look for the disappearance of the hydroxylamine intermediate (often a spot trailing the starting material).

    • Self-Validation: If the reaction turns bright orange/red, azo condensation has occurred. Increase H₂ pressure immediately to force reduction of these dimers (though difficult).[1]

  • Workup (Inert Conditions):

    • Filter the catalyst through Celite under a nitrogen blanket.

    • Concentrate the filtrate under reduced pressure at <40°C .

    • Recrystallize immediately from water/ethanol (9:[1]1) if purification is needed.[1][2][3][4][5]

  • Storage:

    • Store the white crystalline solid in an amber vial under argon. Light and air exposure will turn the product pink within hours.

References

  • Bailie, J. E., et al. (2001).[1] Heterogeneous Hydrogenation of Nitroaromatics. Catalysis Today. Link

  • Studer, M., et al. (2000).[1] Hydrogenation of Nitro Compounds. Blaser, H.U.[1] (Ed.)[1][5][6][7] Heterogeneous Catalysis and Fine Chemicals.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for chemical reduction protocols).

Sources

Troubleshooting

Technical Support Center: N-(4-aminophenyl)acetamide Synthesis

Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)acetamide, a critical intermediate in the pharmaceutical and dye industries.[1][2][3] This document provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)acetamide, a critical intermediate in the pharmaceutical and dye industries.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered during your experiments.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems that may arise during the synthesis of N-(4-aminophenyl)acetamide, which is commonly prepared via the reduction of N-(4-nitrophenyl)acetamide.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a common issue that can stem from multiple stages of the experimental process. Let's break down the likely culprits.

  • Causality 1: Incomplete Reaction The reduction of the aromatic nitro group requires specific conditions to proceed to completion. The reaction, often a Bechamp reduction using iron and a dilute acid like acetic acid, can be sluggish if not properly managed.[1][4]

    • Troubleshooting Protocol:

      • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. A common mobile phase is an ethyl acetate-hexane mixture (e.g., 50:50).[4] Spot the reaction mixture alongside your starting material (N-(4-nitrophenyl)acetamide). The reaction is complete when the starting material spot has disappeared.

      • Temperature & Time: Ensure the reaction mixture is maintained at the appropriate temperature, typically near boiling or reflux, for the specified duration (e.g., 2-3 hours).[4] If TLC shows incomplete conversion, consider extending the reaction time.

      • Catalyst Activity: The iron or zinc catalyst must be activated and have sufficient surface area.[1] Use fine powder or chips and ensure vigorous stirring to maintain suspension.

  • Causality 2: Product Loss During Workup & Purification N-(4-aminophenyl)acetamide has slight solubility in cold water and is considerably more soluble in hot water, a property exploited for recrystallization.[3][5][6] However, improper technique can lead to significant product loss.

    • Troubleshooting Protocol:

      • Recrystallization Solvent Volume: During recrystallization, dissolve your crude product in the minimum amount of boiling or near-boiling water.[5] Using an excess of hot water will keep more of your product dissolved even after cooling, drastically reducing recovery.

      • Cooling Procedure: Allow the hot, saturated solution to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize precipitation before filtration.[5][7]

      • Washing: When washing the filtered crystals, use a minimal amount of ice-cold water. Using room temperature water will dissolve some of your purified product.

Experimental Workflow: Synthesis & Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. N-(4-nitrophenyl)acetamide + Reducing Agent (e.g., Fe/H+) B 2. Heat & Stir (Monitor via TLC) A->B C 3. Neutralize Reaction (e.g., with Na2CO3) B->C D 4. Isolate Crude Product (Filtration) C->D E 5. Dissolve Crude Solid in Minimal Hot Water D->E F 6. Cool Slowly, then in Ice Bath E->F G 7. Filter & Dry Pure Crystals F->G Z Z G->Z Pure N-(4-aminophenyl)acetamide G Problem Observed Issue LowYield Low Yield Incomplete Rxn Loss in Workup Problem->LowYield Discolored Discolored Product Oxidation Problem->Discolored NoCrystals Fails to Crystallize Too Much Solvent Impurities Problem->NoCrystals BadMP Low/Broad M.P. Impure Wet Problem->BadMP Sol_TLC Monitor w/ TLC, Extend Rxn Time LowYield:c1->Sol_TLC Sol_Solvent Use Minimal Hot Solvent, Cool Thoroughly LowYield:c2->Sol_Solvent Sol_Charcoal Use Decolorizing Charcoal Discolored:c1->Sol_Charcoal NoCrystals:c2->Sol_Charcoal Sol_Scratch Scratch Flask, Reduce Solvent Vol. NoCrystals:c1->Sol_Scratch Sol_Recrys Re-recrystallize, Dry Thoroughly BadMP:c1->Sol_Recrys BadMP:c2->Sol_Recrys

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the mechanism for the reduction of the nitro group?

The reduction of an aromatic nitro group to an amine using a metal in acidic conditions is a classic named reaction known as the Bechamp reduction. [1]While the detailed mechanism involves a series of single-electron and proton transfers at the metal surface, it can be summarized as the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine group (-NHOH), and finally to the amine group (-NH₂). The metal (e.g., Fe, Zn) acts as the electron donor, and the acid provides the necessary protons for the transformation.

Q: How do I confirm the identity and purity of my final product?

Several analytical techniques should be used in concert to confirm the structure and purity of the synthesized N-(4-aminophenyl)acetamide.

  • Melting Point: A sharp melting point that is close to the literature value is a strong indicator of purity. The expected melting point is in the range of 164–167 °C. [6][8]An impure compound will typically melt over a broader range and at a lower temperature.

  • Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

Property Expected Value Source
Molecular FormulaC₈H₁₀N₂O[9]
Molar Mass150.18 g/mol [6][9]
AppearanceWhite to pink/brown crystalline powder[6][10]
Melting Point164–167 °C[6]
Key IR Peaks
N-H Stretch (Amine & Amide)~3200-3400 cm⁻¹ (often two bands)General IR Tables
C=O Stretch (Amide I)~1650-1670 cm⁻¹General IR Tables
N-H Bend (Amide II)~1550-1640 cm⁻¹General IR Tables
Q: What are the primary safety considerations for this synthesis?
  • Reagents: Concentrated acids (HCl, H₂SO₄) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetic anhydride is corrosive and a lachrymator. [11]* Solvents: Organic solvents used for extraction or chromatography may be flammable. Avoid open flames.

  • Reaction: The reduction reaction can be exothermic. Add reagents slowly and have an ice bath ready to control the temperature if necessary.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1038. Retrieved from [Link]

  • University of California, Davis. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]

  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Hills, A. (2015). Synthesis and Application of Paracetamol (Acetaminophen). Prezi. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2017). A process for synthesis of paracetamol.
  • ACS Green Chemistry. (2021). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Academia.edu. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • SlideShare. (2016). Synthesis of Paracetamol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Aminoacetanilide vs. Aniline as Azo Dye Precursors

Executive Summary In the synthesis of azo dyes, the choice of the diazo component (the amine to be diazotized) dictates the final dye's spectral properties, solubility profile, and toxicity. Aniline represents the fundam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of azo dyes, the choice of the diazo component (the amine to be diazotized) dictates the final dye's spectral properties, solubility profile, and toxicity. Aniline represents the fundamental baseline: cost-effective and reactive, but yielding dyes with limited substantivity and lower light fastness. 4-Aminoacetanilide (N-(4-aminophenyl)acetamide) serves as a sophisticated alternative. It functions as a "protected" form of p-phenylenediamine, introducing an auxochromic acetamido group that enhances color intensity (bathochromic shift), improves fiber affinity through hydrogen bonding, and offers a distinct toxicity profile.

This guide analyzes the mechanistic, synthetic, and performance differences between these two starting materials for researchers in dye chemistry and drug development.

Part 1: Chemical & Physical Profile[1][2]

The structural difference lies in the para-substituent. Aniline has a hydrogen atom, while 4-aminoacetanilide possesses an acetamido group (


). This group is an electron donor (via resonance) but is less activating than a free amino group, allowing for controlled reactivity.
Table 1: Physicochemical Comparison
FeatureAniline4-Aminoacetanilide
Structure


Molecular Weight 93.13 g/mol 150.18 g/mol
Physical State Oily liquid (colorless to brown)Solid (crystalline powder)
Solubility (Water) ~3.6 g/100 mL (20°C)Slightly soluble (better in hot water/EtOH)
pKa (Conjugate Acid) 4.6~5.1 (Amino group is more basic due to p-subst.)
Electronic Effect Hydrogen (Neutral)Acetamido (+M effect, weak -I effect)
Toxicity Profile High (Methemoglobinemia, Carcinogen cat. 2)Moderate (Skin sensitizer, lower volatility)

Part 2: Mechanistic Deep Dive

Diazotization Kinetics & Stability

The formation of the diazonium salt is the critical first step.

  • Aniline: Reacts rapidly with nitrous acid (

    
    ). The resulting benzenediazonium chloride is unstable at room temperature and must be kept at 0–5°C to prevent hydrolysis to phenol.
    
  • 4-Aminoacetanilide: The para-acetamido group stabilizes the diazonium cation through resonance donation. This intermediate is generally more stable than the unsubstituted benzenediazonium ion, reducing the rate of decomposition tars. Crucially, the acetamido group does not undergo diazotization under standard conditions (

    
    , dilute acid), ensuring chemoselectivity at the primary amine.
    
Coupling & Regioselectivity
  • Aniline-derived Dyes: Often result in mono-azo dyes with simple spectral profiles (Yellow/Orange).

  • 4-Aminoacetanilide-derived Dyes: The acetamido group acts as an auxochrome . It extends the conjugated system, typically causing a bathochromic shift (red shift) of 20–40 nm compared to the aniline analogue. Furthermore, the amide hydrogen can participate in intermolecular hydrogen bonding with textile fibers (e.g., polyesters, polyamides), significantly improving fastness .

Metabolic Fate (Safety Mechanism)

Azo dyes are metabolized by azoreductases in the liver and gut bacteria, cleaving the


 bond and releasing the starting amines.
  • Aniline Dyes: Release Aniline (Toxic, Carcinogenic).

  • 4-Aminoacetanilide Dyes: Release 4-Aminoacetanilide. While still an aromatic amine, it avoids the immediate formation of p-phenylenediamine (a potent sensitizer) unless the amide bond is also hydrolyzed. This makes it a preferred intermediate in "safer" dye design, although sensitization risks remain.

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the stabilizing effect of the acetamido group.

DiazotizationComparison Aniline Aniline (C6H5NH2) HNO2 NaNO2 / HCl (0-5°C) Aniline->HNO2 Aminoacet 4-Aminoacetanilide (p-NH2-C6H4-NHAc) Aminoacet->HNO2 Diazo_Aniline Benzenediazonium Cation (Less Stable) HNO2->Diazo_Aniline Fast Kinetics Diazo_Aminoacet p-Acetamidobenzenediazonium Cation (Resonance Stabilized) HNO2->Diazo_Aminoacet Chemoselective Coupler Coupler (e.g., 2-Naphthol) Diazo_Aniline->Coupler Diazo_Aminoacet->Coupler Dye_Aniline Aniline Azo Dye (Yellow/Orange) Low Substantivity Coupler->Dye_Aniline Coupling Dye_Aminoacet Acetamido Azo Dye (Deep Orange/Red) High Substantivity Coupler->Dye_Aminoacet Coupling (+Bathochromic Shift)

Caption: Comparative reaction pathway highlighting the stability and spectral shift conferred by the 4-aminoacetanilide precursor.

Part 3: Experimental Protocols

Protocol A: Synthesis of Solvent Yellow 1 (Aniline Derivative)

Objective: Synthesize a baseline azo dye using Aniline and Phenol.

  • Diazotization:

    • Dissolve Aniline (9.3 g, 0.1 mol) in HCl (30 mL, 6M) and water (50 mL).

    • Cool to 0–5°C in an ice bath.[1]

    • Add Sodium Nitrite (7.0 g, 0.1 mol) in water (30 mL) dropwise. Maintain temp < 5°C.

    • Validation: Test with starch-iodide paper (instant blue/black indicates excess

      
      ).[2] Add urea to destroy excess nitrous acid.
      
  • Coupling:

    • Dissolve Phenol (9.4 g, 0.1 mol) in NaOH (10%, 100 mL) . Cool to 5°C.

    • Slowly pour the diazonium salt solution into the phenolate solution with vigorous stirring.

    • Maintain pH > 9 initially, then acidify slightly to precipitate if necessary.

  • Isolation:

    • Filter the yellow precipitate. Wash with cold water.[3] Recrystallize from ethanol.

Protocol B: Synthesis of Disperse Orange Analogue (4-Aminoacetanilide Derivative)

Objective: Synthesize a high-performance dye using 4-Aminoacetanilide and 2-Naphthol.

  • Diazotization:

    • Dissolve 4-Aminoacetanilide (15.0 g, 0.1 mol) in HCl (30 mL, 6M) and water (100 mL). Note: Heating may be required to dissolve initially, then cool rapidly to precipitate fine crystals of the hydrochloride salt.

    • Cool suspension to 0–5°C.

    • Add Sodium Nitrite (7.0 g, 0.1 mol) solution dropwise. The suspension will clear as the soluble diazonium salt forms.

    • Critical Step: Stir for 20 mins to ensure complete diazotization of the solid amine salt.

  • Coupling:

    • Dissolve 2-Naphthol (14.4 g, 0.1 mol) in NaOH (10%, 150 mL) .

    • Add the diazonium solution slowly to the naphthol solution.[1]

    • A deep orange/red precipitate forms immediately.

  • Isolation:

    • Stir for 30 mins. Heat to 60°C to coagulate the dye (improves filtration).

    • Filter hot. Wash with hot water to remove inorganic salts.

    • Dry at 80°C.

Part 4: Performance Analysis

Table 2: Resulting Dye Properties[6][7]
PropertyAniline-Derived (e.g., Solvent Yellow 1)4-Aminoacetanilide-Derived (e.g., Disperse Orange 3 type)

(nm)
380–400 nm (Yellow)420–450 nm (Orange/Red)
Molar Extinction (

)
ModerateHigh (Enhanced conjugation)
Light Fastness Poor (1–2 on Blue Wool Scale)Good (4–5 on Blue Wool Scale)
Wash Fastness Low (Small molecule, low polarity)High (Amide group H-bonds to fiber)
Substrate Affinity Fats, Waxes, SolventsPolyesters, Acetate Rayon, Nylon
Interpretation of Data

The 4-aminoacetanilide moiety provides a significant advantage in textile applications. The acetamido group serves as a "anchoring" point for hydrogen bonding with the carbonyls in polyester or amides in nylon. Conversely, aniline derivatives are often too non-polar and volatile, limiting them to solvent dyes or coloring fats/waxes rather than high-performance textiles.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative text on diazo chemistry mechanisms).
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link

  • Freeman, H. S. (2013). Colorants for Non-Textile Applications. Elsevier.
  • Chung, K. T. (2016).[4] "Azo dyes and human health: A review". Journal of Environmental Science and Health, Part C. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Comparative

Technical Guide: LC-MS/MS Profiling of N-(4-aminophenyl)acetamide Metabolites

Executive Summary N-(4-aminophenyl)acetamide , widely known as Acetaminophen or Paracetamol (APAP) , is a cornerstone analgesic.[1] While safe at therapeutic doses, its metabolic activation into the electrophilic N-acety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-aminophenyl)acetamide , widely known as Acetaminophen or Paracetamol (APAP) , is a cornerstone analgesic.[1] While safe at therapeutic doses, its metabolic activation into the electrophilic N-acetyl-p-benzoquinone imine (NAPQI) drives hepatotoxicity.

This guide provides a rigorous technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional HPLC-UV and High-Resolution Mass Spectrometry (HRMS). We demonstrate that Triple Quadrupole (QqQ) LC-MS/MS is the superior modality for the targeted quantification of APAP and its polar metabolites (Glucuronide, Sulfate, Cysteine, and Mercapturate) due to its femtogram-level sensitivity and ability to resolve structural isomers in complex biological matrices (plasma/urine).

The Metabolic Landscape

Understanding the analyte's transformation is prerequisite to method design. APAP undergoes Phase II conjugation (detoxification) and Phase I oxidation (toxification).

Figure 1: Metabolic Activation & Detoxification Pathways

This diagram illustrates the divergence between stable excretion (Glucuronide/Sulfate) and the toxic NAPQI pathway leading to protein adducts.

APAP_Metabolism APAP N-(4-aminophenyl)acetamide (APAP) NAPQI NAPQI (Toxic Intermediate) APAP->NAPQI CYP2E1 / CYP1A2 (Phase I Oxidation) APAP_Glu APAP-Glucuronide (Major Urinary) APAP->APAP_Glu UGT Enzymes (Phase II) APAP_Sul APAP-Sulfate (Major Urinary) APAP->APAP_Sul SULT Enzymes (Phase II) APAP_GSH APAP-Glutathione NAPQI->APAP_GSH Glutathione (GSH) Conjugation Protein Protein Adducts (Hepatocellular Necrosis) NAPQI->Protein Covalent Binding (If GSH depleted) APAP_Cys APAP-Cysteine (Kidney Toxicity Marker) APAP_GSH->APAP_Cys Hydrolysis APAP_NAC APAP-Mercapturate APAP_Cys->APAP_NAC Acetylation

Caption: Pathway illustrating the critical divergence between Phase II conjugation (Green) and CYP450-mediated bioactivation to NAPQI (Red).

Comparative Analysis: LC-MS/MS vs. Alternatives

The choice of detector dictates the limit of quantification (LOQ) and specificity. The following data compares the industry-standard Triple Quadrupole LC-MS/MS against HPLC-UV (common in QC) and HRMS (Q-TOF/Orbitrap).

Table 1: Performance Benchmarking
FeatureLC-MS/MS (QqQ) HPLC-UV (Diode Array) HRMS (Q-TOF)
Primary Utility Targeted Quantitation (PK/Tox Studies)Routine QC / High-dose monitoringMetabolite Identification / Discovery
Sensitivity (LOQ) 0.5 – 5.0 ng/mL [1]1,000 – 5,000 ng/mL [2]10 – 50 ng/mL
Selectivity High (MRM filters matrix noise)Low (Susceptible to co-elution)High (Mass Accuracy <5 ppm)
Sample Volume 5 – 20 µL (Microsampling compatible)>100 µL20 – 50 µL
Throughput High (Run times < 5 min)Low (Run times 10-20 min)Medium
Metabolite Coverage Excellent for trace conjugates (Cys/NAC)Poor (Cannot detect trace adducts)Excellent for unknown adducts
Critical Analysis
  • Sensitivity Gap: LC-MS/MS is approximately 1,000x more sensitive than HPLC-UV. In clinical overdose cases, UV is sufficient for parent APAP. However, for identifying APAP-Cysteine (a biomarker of liver injury that persists after APAP is cleared), UV lacks the necessary sensitivity [3].

  • Specificity & Matrix Effects: Biological matrices (plasma/urine) contain endogenous interferences. HPLC-UV relies solely on retention time and absorbance, leading to false positives. LC-MS/MS uses Multiple Reaction Monitoring (MRM) , detecting a specific precursor-to-product ion transition, effectively "filtering out" chemical noise.

Validated LC-MS/MS Protocol

Note: This protocol is designed for a Triple Quadrupole system (e.g., Sciex QTRAP or Waters Xevo).

Sample Preparation (Protein Precipitation)

Causality: We avoid Solid Phase Extraction (SPE) for routine analysis because APAP metabolites vary widely in polarity (Glucuronide is highly polar; Parent is moderately polar). Protein precipitation ensures recovery of all species.

  • Aliquot: 50 µL Plasma/Serum.

  • Precipitate: Add 150 µL Ice-cold Acetonitrile containing Internal Standard (APAP-D4).

  • Vortex: 30 seconds (High speed).

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in water (to match initial mobile phase and prevent peak distortion).

Chromatographic Separation
  • Column: High-strength Silica C18 (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).

    • Why? Standard C18 columns often fail to retain the polar APAP-Glucuronide. HSS T3 technology is designed to retain polar compounds in high-aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar glucuronides).

    • 1-5 min: 2% -> 90% B.

    • 5-6 min: 90% B (Wash).

    • 6.1 min: 2% B (Re-equilibration).

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI).[4][5]

  • Polarity Switching: Fast switching (+/-) is required. Glucuronides/Sulfates often ionize better in Negative mode (or lose neutral fragments in positive), while APAP-Cys and Parent prefer Positive mode.

Table 2: Optimized MRM Transitions
AnalytePolarityPrecursor (

)
Product (

)
Mechanism of Fragmentation
APAP (Parent) ESI+152.1110.1Loss of ketene (

)
APAP-Glucuronide ESI+328.3152.1Neutral loss of glucuronic acid (176 Da)
APAP-Sulfate ESI+232.2152.1Neutral loss of

(80 Da)
APAP-Cysteine ESI+271.1140.1Cleavage of cysteinyl moiety
APAP-D4 (IS) ESI+156.1114.1Deuterated analog behavior

Note: Some protocols run Glucuronide/Sulfate in Negative mode (


 326 -> 150) for lower background noise, depending on the instrument model [4].

Experimental Workflow Visualization

The following diagram details the logical flow from patient sample to data acquisition, highlighting the critical decision points in the LC-MS/MS workflow.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + IS) Sample->Prep Centrifuge Centrifugation (Remove Proteins) Prep->Centrifuge LC LC Separation (HSS T3 Column) Centrifuge->LC Supernatant ESI ESI Source (+/- Switching) LC->ESI Elution Q1 Q1: Filter Precursor (e.g., 328.3 m/z) ESI->Q1 Ionization Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Filter Product (e.g., 152.1 m/z) Q2->Q3 Data Quantitation (Peak Area Ratio) Q3->Data

Caption: Step-by-step workflow from sample preparation to Triple Quadrupole detection.

References

  • Chong, H. Y., et al. (2015). "Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients." Analytical Methods, 7, 7639-7647. Link

  • Franeta, J. T., et al. (2002). "HPLC method for the determination of paracetamol in pharmaceutical dosage forms." Journal of Pharmaceutical and Biomedical Analysis, 28(4), 739-744.
  • Heitmeyer, R. (2012). "A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma." Waters Application Note. Link

  • Cook, S. F., et al. (2015). "Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by LC-MS/MS." Journal of Chromatography B, 1002, 58-67. Link

Sources

Validation

Performance comparison of different HPLC columns for separating synthesis impurities

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Introduction: The "Hidden" Impurity Challenge In pharmaceutical process development, the separation of syn...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Introduction: The "Hidden" Impurity Challenge

In pharmaceutical process development, the separation of synthesis impurities—specifically positional isomers and polar degradation products—often defies standard C18 method development. According to ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (0.10% for most APIs) must be characterized. However, standard alkyl-bonded phases often fail to resolve impurities that possess identical hydrophobicity (


) but distinct spatial or electronic configurations.

This guide moves beyond generic "column selection" to provide a mechanistic comparison of stationary phases specifically for complex impurity profiling. It synthesizes data on C18 , Phenyl-Hexyl , Pentafluorophenyl (PFP) , and Core-Shell technologies , aiming to reduce method development cycles (Analytical Quality by Design - AQbD).

Core Technology Comparison: Particle Morphology

Before selecting surface chemistry, the physical support dictates the efficiency ceiling.

FeatureFully Porous Particles (FPP) Core-Shell (Superficially Porous - SPP) Impact on Impurity Profiling
Structure Porous throughout (Total pore volume)Solid silica core (

) + Porous shell (

)
SPP reduces longitudinal diffusion (

-term in van Deemter), sharpening peaks.
Efficiency (

)
High, but pressure-limited at

High (comparable to sub-2

FPP) at lower backpressure
SPP allows for faster screening of impurities without UHPLC hardware limits.
Loadability High surface area (

)
Lower surface area (

)
FPP is superior for preparative isolation of impurities for NMR/MS characterization.
Frictional Heating High in sub-2

columns
Reduced due to solid core thermal conductivitySPP maintains better selectivity stability during high-flow gradients.

Expert Insight: For analytical impurity screening (detecting <0.05% levels), Core-Shell (2.6 or 2.7


)  is the preferred starting point due to higher Peak Capacity (

), which directly increases the probability of resolving closely eluting peaks. Use FPP when scaling up to isolate an unknown impurity.
Stationary Phase Selectivity: The "Big Three" for Impurities
A. C18 (Octadecylsilane) – The Baseline
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Strengths: Robust, reproducible, high retention for non-polar APIs.

  • Weakness: Fails to separate positional isomers (e.g., ortho- vs para- substituted rings) or compounds with similar hydrophobicity but different electron density.

  • Causality: Since C18 relies on "grease-on-grease" interaction, it cannot discriminate based on

    
    -electron distribution.
    
B. Phenyl-Hexyl – The Isomer Specialist
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.[1]
  • Strengths: Excellent for aromatic APIs. The hexyl linker provides C18-like retention, while the phenyl ring engages in

    
    -stacking with aromatic impurities.
    
  • Key Application: Separating an API from a de-halogenated impurity or a regioisomer where the electron cloud shape differs.

  • Solvent Choice: Methanol enhances

    
    -
    
    
    
    selectivity; Acetonitrile can suppress it (due to its own
    
    
    electrons).
C. PFP (Pentafluorophenyl) – The Electronic Discriminator
  • Mechanism: Dipole-dipole,

    
    -
    
    
    
    , and Hydrogen bonding.[2] The Fluorine atoms create a strong electron-deficient ring.
  • Strengths: "Shape selectivity." It retains basic compounds well and separates halogenated species.

  • Key Application: Separating halogenated synthesis intermediates or polar reaction by-products that co-elute on C18.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting a column based on the specific type of impurity problem encountered.

ColumnSelection Start Impurity Separation Challenge CheckHydro Are impurities Hydrophobic? Start->CheckHydro C18 C18 (Core-Shell) Baseline Choice CheckHydro->C18 Yes (General) CheckAromatic Are they Aromatic/Isomers? C18->CheckAromatic Co-elution observed Success Method Validation (ICH Q2) C18->Success Resolution > 2.0 CheckPolar Are they Highly Polar? CheckAromatic->CheckPolar No Aromaticity Phenyl Phenyl-Hexyl (Use MeOH Mobile Phase) CheckAromatic->Phenyl Positional Isomers (Ortho/Meta/Para) PFP PFP (Pentafluorophenyl) Halogenated/Polar Selectivity CheckPolar->PFP Halogenated/Basic HILIC HILIC / Polar-Embedded C18 Orthogonal Selectivity CheckPolar->HILIC Early Elution (k < 1) Phenyl->Success PFP->Success HILIC->Success

Figure 1: Decision tree for selecting HPLC stationary phases based on impurity chemical properties.

Comparative Case Study: Separation of "API-X" and Impurities

Scenario: A drug substance (API-X, aromatic) has two critical impurities:

  • Impurity A: A positional isomer (regioisomer) formed during synthesis.

  • Impurity B: A polar degradation product.

Experimental Setup:

  • System: UHPLC, UV detection @ 254 nm.

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Methanol (Gradient 5-95% B).

  • Flow Rate: 0.5 mL/min.

Performance Data:

MetricC18 Column Phenyl-Hexyl Column PFP Column
API Retention (

)
4.5 min4.8 min4.2 min
Impurity A (

)
0.8 (Co-elutes) 2.5 (Baseline) 1.8 (Resolved)
Impurity B (

)
0.5 (Void)0.9 (Poor retention)2.1 (Retained)
Selectivity (

)
1.021.151.10

Analysis:

  • C18 Failure: The hydrophobic difference between the API and its isomer (Impurity A) is negligible, leading to co-elution (

    
    ).
    
  • Phenyl-Hexyl Success: The

    
    -
    
    
    
    interaction resolves the isomer (Impurity A) because the spatial arrangement of the aromatic ring allows different access to the stationary phase.
  • PFP Utility: While Phenyl-Hexyl is best for the isomer, the PFP column showed the best retention for the polar Impurity B due to dipole interactions.

Experimental Protocol: Systematic Column Screening

To ensure Trustworthiness and self-validation, follow this protocol designed to meet ICH Q14 (Analytical Procedure Development) standards.

Step 1: System Suitability & Column Selection[3]
  • Select 3 Columns:

    • 1x C18 (Core-Shell, e.g., Kinetex/Cortecs) as the "Anchor".

    • 1x Phenyl-Hexyl (for aromatic selectivity).[4]

    • 1x PFP (for polar/halogenated selectivity).

  • Mobile Phase Preparation:

    • Prepare Methanol and Acetonitrile channels.

    • Note: Methanol is critical for Phenyl columns to activate

      
      -
      
      
      
      interactions [1].
Step 2: The Screening Gradient

Run a broad gradient (5% to 95% B over 10 minutes) on all three columns using Methanol as the organic modifier first.

  • Why Methanol? Acetonitrile's

    
    -electrons interfere with Phenyl/PFP stationary phase interactions, masking their unique selectivity [2].
    
Step 3: Calculate Resolution (

) & Peak Purity

For every critical pair, calculate Resolution:



  • Pass Criteria:

    
     (to allow for method robustness).
    
  • Fail Criteria: If

    
     on C18, immediately switch to Phenyl-Hexyl data.
    
Step 4: Orthogonality Check

If peak purity (via DAD or MS) indicates co-elution on the best column, use the PFP column. Its separation mechanism is "orthogonal" (statistically uncorrelated) to C18, maximizing the chance of revealing hidden impurities.

Mechanism of Action Diagram

Understanding why separation occurs prevents "trial and error."

Mechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Analyte (Hydrophobic) C18_Phase->Analyte_A Van der Waals (Dispersive) Interaction_Note Key Difference: C18 sorts by 'Grease' Phenyl sorts by 'Shape/Electronics' Phenyl_Phase Phenyl Ring (Aromatic) Analyte_B Impurity Isomer (Aromatic) Phenyl_Phase->Analyte_B Pi-Pi Stacking (Steric Selective)

Figure 2: Mechanistic difference between C18 (hydrophobic dispersion) and Phenyl-Hexyl (electronic interaction).

References
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Chromatography Online. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved from

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from

Sources

Comparative

Assessing the lot-to-lot variability of commercial 4-Aminoacetanilide hydrochloride

Technical Guide: Assessing the Lot-to-Lot Variability of Commercial 4-Aminoacetanilide Hydrochloride Introduction: The Hidden Variables in "Standard" Reagents 4-Aminoacetanilide hydrochloride (CAS 43036-07-3) is a decept...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Lot-to-Lot Variability of Commercial 4-Aminoacetanilide Hydrochloride

Introduction: The Hidden Variables in "Standard" Reagents

4-Aminoacetanilide hydrochloride (CAS 43036-07-3) is a deceptive reagent.[1] Often viewed as a simple commodity intermediate for azo dyes and pharmaceuticals (e.g., paracetamol impurity standards), its commercial quality varies significantly between suppliers and even production batches.[1]

While the Certificate of Analysis (CoA) may claim ">98% Purity," this single metric frequently masks critical variances in salt stoichiometry, isomeric contamination, and oxidative degradation.[1] For drug development professionals, relying solely on the vendor's CoA is a risk; a 1% variance in isomeric purity can lead to difficult-to-remove side products in downstream coupling reactions.[1]

This guide provides an autonomous, self-validating framework to assess incoming lots of 4-Aminoacetanilide hydrochloride, moving beyond basic identity checks to functional performance prediction.[1]

Critical Quality Attributes (CQAs) & Causality

To effectively screen lots, one must understand why they vary.[1] The variability usually stems from the synthesis pathway—typically the hydrogenation of 4-nitroacetanilide followed by acidification.[1]

CQACommon Variability SourceImpact on Application
Appearance (Color) Oxidation of the free amine moiety (pink/brown discoloration).[1]Can cause background color in dyes; indicates active degradation.[1]
Salt Stoichiometry Incomplete acidification or excess HCl entrapment.[1]pH drift in coupling reactions; errors in molar mass calculations.[1]
Isomeric Purity Presence of 2-aminoacetanilide (ortho-isomer).[1]Forms regioisomeric impurities that are often inseparable by crystallization.[1]
Precursor Residue Unreacted 4-nitroacetanilide .[1][2]Redox active interference; safety concern in pharma applications.[1]

Strategic Assessment Protocol

Do not treat this compound as a "black box." Use the following tiered assessment workflow.

Tier 1: Rapid Intake Screening (The "Go/No-Go" Step)[1]

Visual Inspection:

  • Standard: White to off-white crystalline powder.[1]

  • Warning: Pink, violet, or brown hues indicate oxidation of the amino group to quinone-imine type species.[1]

  • Protocol: Dissolve 100 mg in 10 mL deionized water. The solution should be clear and colorless. A turbid solution suggests the presence of the free base (incomplete salt formation) or inorganic fillers.[1]

Tier 2: Quantitative Instrumental Analysis

Method A: HPLC for Organic Impurities (The Gold Standard) [1]

  • Objective: Quantify 4-nitroacetanilide and the 2-amino isomer.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).[1]

  • Mobile Phase: Gradient of Phosphate Buffer (pH 3.[1]0) and Acetonitrile.[1][3]

    • Why pH 3.0? It ensures the amine remains protonated, improving peak shape and preventing tailing.[1]

  • Detection: UV at 240 nm (general) and 280 nm (specific for oxidized species).[1]

Method B: Chloride Content Titration

  • Objective: Verify the Hydrochloride salt form (HCl).

  • Protocol: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Calculation: Theoretical Cl content is ~19.0%.[1] Deviations >0.5% indicate either wet samples (low %) or excess free HCl (high %).[1]

Comparative Case Study: Simulated Lot Analysis

The following data represents a synthesized comparison of three typical commercial grades encountered in the field.

Table 1: Comparative Analysis of Commercial Lots

MetricLot A (Premium Grade) Lot B (Aged/Oxidized) Lot C (Technical Grade)
Source Description Top-tier Pharma SupplierGeneral Chemical VendorBulk Industrial Supplier
Appearance White Crystalline PowderPale Pink PowderOff-white/Grey Powder
Assay (HPLC) 99.4%97.2%98.1%
Major Impurity None detected >0.05%Unknown @ RRT 1.2 (0.8%) 2-Amino Isomer (1.1%)
Water Solubility (5% w/v) Clear, ColorlessClear, Slight Pink TintTurbid (requires filtration)
Chloride Content 18.9% (Theoretical: 19.0%)18.5%21.2% (Excess HCl)
Performance Impact High Yield, Clean ProductLower Yield, Color ContaminationFormation of Regio-isomers

Analysis of Results:

  • Lot A is suitable for GMP synthesis.[1]

  • Lot B shows signs of oxidative stress (Pink tint + Unknown impurity).[1] This lot will likely darken further upon storage.[1]

  • Lot C contains the 2-amino isomer .[1] This is the most dangerous impurity because it has similar reactivity to the 4-amino isomer but leads to "wrong-way" coupling products that are extremely difficult to purify downstream.[1]

Visualization: QC Decision Workflow

The following diagram illustrates the logical flow for accepting or rejecting a lot based on the data above.

QC_Workflow Start Incoming Material 4-Aminoacetanilide HCl Visual Visual Inspection (Color & Solubility) Start->Visual HPLC HPLC Analysis (Purity & Isomers) Visual->HPLC Pass (White/Clear) Decision_Fail REJECT Quarantine Visual->Decision_Fail Fail (Pink/Turbid) Titration Chloride Titration (Stoichiometry) HPLC->Titration Purity >98% <0.1% Isomers HPLC->Decision_Fail High Isomer Content Recrystallize Remediation: Recrystallize (EtOH/H2O) HPLC->Recrystallize Oxidation Impurities Decision_Pass RELEASE For Production Titration->Decision_Pass Cl 18.5-19.5% Titration->Decision_Fail Cl Deviant Recrystallize->HPLC Retest

Figure 1: Decision logic for assessing incoming 4-Aminoacetanilide HCl lots. Note the specific remediation path for oxidation vs. rejection for isomers.

Application Impact: The "Hidden" Cost of Variability

Why does this matter? In the synthesis of azo dyes or sulfonamide drugs, the amino group is diazotized.[1][2]

  • Oxidized Impurities (Lot B): These species often act as radical scavengers, quenching the diazonium salt formation, leading to low yields and "tarry" byproducts.[1]

  • Isomeric Impurities (Lot C): The 2-amino isomer will diazotize and couple just like the 4-amino product.[1] However, the resulting molecule will have a "kinked" structure (ortho-substitution) rather than linear (para-substitution).[1] This changes the absorption spectrum (

    
    ) of dyes and the biological binding affinity of drugs.[1]
    

Recommendation: For sensitive applications, establish a specification limit for the 2-amino isomer of <0.1% . If a supplier cannot meet this, purification via recrystallization from ethanol/water (with activated carbon to remove color) is mandatory.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31230, 4-Aminoacetanilide.[1] Source:[Link][1]

  • SIELC Technologies. Analysis of 4-Aminoacetanilide using HPLC. Source:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of N-(4-aminophenyl)acetamide (Acetaminophen) Purity Analysis

This guide provides an in-depth comparison of analytical methodologies for determining the purity of N-(4-aminophenyl)acetamide, a compound widely known as acetaminophen or paracetamol. As a critical quality attribute fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of N-(4-aminophenyl)acetamide, a compound widely known as acetaminophen or paracetamol. As a critical quality attribute for this ubiquitous active pharmaceutical ingredient (API), accurate and reproducible purity analysis is paramount to ensure its safety and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection, execution, and the interpretation of inter-laboratory data.

The Imperative for Rigorous Purity Analysis

N-(4-aminophenyl)acetamide is a widely used analgesic and antipyretic drug.[1] Its quality is rigorously controlled by pharmacopeias worldwide, with stringent limits on impurities.[2][3] These impurities can arise from the synthesis process, degradation, or improper storage and may include compounds with significant toxicity, such as 4-aminophenol and 4-chloroacetanilide.[4][5][6] Therefore, robust and reliable analytical methods are essential for batch release, stability studies, and regulatory compliance.

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance, serving to validate analytical methods and assess the competence of different laboratories in producing accurate and comparable results.[7][8][9] This guide will explore the most common methods for N-(4-aminophenyl)acetamide purity analysis through the lens of an inter-laboratory study.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for pharmaceutical purity analysis due to its high specificity, sensitivity, and ability to separate the API from its related substances.[4] A well-developed HPLC method can simultaneously quantify the main compound and detect trace levels of known and unknown impurities.

Causality in HPLC Method Design

The choice of HPLC parameters is dictated by the physicochemical properties of N-(4-aminophenyl)acetamide and its potential impurities. A reversed-phase C18 or C8 column is typically selected due to the moderately polar nature of the analyte.[10][11] The mobile phase often consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, allowing for the fine-tuning of retention and resolution.[10] UV detection is standard, as N-(4-aminophenyl)acetamide has a strong chromophore, with a maximum absorbance typically around 243-245 nm.[12][13]

Experimental Protocol: HPLC Purity Assay

This protocol is based on principles outlined in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2][5][13]

Objective: To determine the purity of an N-(4-aminophenyl)acetamide sample and quantify specified impurities by HPLC with UV detection.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade methanol, acetonitrile, and water

  • Potassium phosphate monobasic and sodium phosphate dibasic

  • N-(4-aminophenyl)acetamide Reference Standard (RS)

  • Reference standards for key impurities (e.g., 4-aminophenol, 4-chloroacetanilide)

Procedure:

  • Mobile Phase Preparation: Prepare a buffered mobile phase. For example, a mixture of phosphate buffer and methanol.[2] Ensure the mobile phase is filtered and degassed before use.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of N-(4-aminophenyl)acetamide RS into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

  • Impurity Standard Solution:

    • Prepare a stock solution containing known concentrations of key impurities (e.g., 4-aminophenol) in the mobile phase.

    • Further dilute to a final concentration relevant to the specification limit (e.g., 0.05% of the API concentration).

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the N-(4-aminophenyl)acetamide sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.[14]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Gradient or isocratic elution with a phosphate buffer/methanol mixture.[2][10]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm[13]

    • Injection Volume: 10 µL

  • System Suitability Test (SST):

    • Inject the impurity standard solution or a dedicated SST solution.

    • Verify that the system meets predefined criteria. The European Pharmacopoeia, for instance, requires a minimum resolution of 4.0 between the peaks for 4-aminophenol and paracetamol.[5][13] The USP requires a resolution of not less than 2.0 between acetaminophen and a related compound.[15]

  • Analysis:

    • Inject the standard solution in replicate (e.g., n=5). The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Inject the sample solution in duplicate.

  • Calculation of Purity:

    • Calculate the percentage purity using the external standard method, comparing the peak area of the main analyte in the sample solution to that in the standard solution.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_std Standard Solution Preparation prep_std->sst prep_sample Sample Solution Preparation inject_sample Inject Sample (n=2) prep_sample->inject_sample inject_std Inject Standard (n=5) sst->inject_std SST Pass inject_std->inject_sample integrate Peak Integration inject_sample->integrate calculate Calculate Purity & Impurities integrate->calculate report Final Report calculate->report

Caption: High-Level workflow for HPLC purity analysis.

Inter-Laboratory Comparison: A Case Study

To illustrate the importance of method robustness, consider a hypothetical inter-laboratory study where five different laboratories analyze the same batch of N-(4-aminophenyl)acetamide using the HPLC protocol described above.

Table 1: Inter-Laboratory Comparison of N-(4-aminophenyl)acetamide Purity by HPLC

Laboratory IDReported Purity (%)Standard Deviation (SD)RSD (%)Resolution (API vs. 4-aminophenol)
Lab A99.850.040.045.2
Lab B99.790.060.064.9
Lab C99.910.050.055.5
Lab D98.950.450.463.8
Lab E99.880.040.045.4
Mean (A,B,C,E) 99.86
Overall SD 0.05
Overall RSD (%) 0.05

*Result from Lab D was identified as an outlier due to poor resolution and high variability.

Analysis of Inter-Laboratory Results

The data shows excellent agreement between Labs A, B, C, and E, with a mean purity of 99.86% and a low overall RSD of 0.05%. This indicates that the HPLC method is robust and reproducible when executed correctly.

However, the results from Lab D are significantly different. The lower reported purity, higher standard deviation, and failure to meet the system suitability requirement for resolution (minimum of 4.0) suggest a methodological issue. Potential root causes could include:

  • Incorrect mobile phase preparation: An incorrect pH or organic modifier ratio can drastically affect retention times and resolution.

  • Degraded column: An old or poorly maintained column will lose its resolving power.

  • Instrumental problems: Issues with the pump, injector, or detector can lead to inconsistent results.

  • Operator error: Mistakes in sample or standard preparation.

This case study underscores that a well-documented protocol is crucial, but adherence to system suitability criteria is the ultimate self-validating mechanism that ensures the trustworthiness of the generated data. For evaluating such inter-laboratory results, statistical methods like the robust Z-score are often employed to identify outliers and assess laboratory performance.[16][17]

Alternative Analytical Methods

While HPLC is the definitive method, other techniques can be employed for specific applications, such as in-process controls or in environments where HPLC is not available.

Titrimetry

A classic analytical technique, titrimetry can be a cost-effective and rapid method for assaying bulk N-(4-aminophenyl)acetamide. The British Pharmacopoeia describes a redox titration method.[18][19]

Principle: The method involves the acid-catalyzed hydrolysis of N-(4-aminophenyl)acetamide to form 4-aminophenol.[19] The resulting 4-aminophenol is then titrated with a standardized solution of an oxidizing agent, such as ceric ammonium sulfate, using a redox indicator like ferroin.[18][19][20]

Experimental Protocol: Redox Titration

  • Hydrolysis: Accurately weigh about 0.3 g of the sample into a round-bottom flask. Add 30 mL of 1 M sulfuric acid and reflux for 1 hour.[19] Cool the solution.

  • Titration: Add 0.1 mL of ferroin solution as an indicator.

  • Titrate with 0.1 M ceric ammonium sulfate until the color changes from red to a pale yellow/green, which indicates the endpoint.[20]

  • Blank Titration: Perform a blank titration using the same procedure but without the sample.

  • Calculation: Calculate the percentage purity based on the volume of titrant consumed, corrected for the blank.

Limitations: The primary drawback of titrimetry is its lack of specificity. The method assays the total amount of reducing substances present after hydrolysis, which could include impurities like 4-aminophenol that are already present in the sample. Therefore, it is not a purity-indicating method in the same way as HPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid technique often used for quantitative analysis of the bulk drug.[12][21]

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[21] The purity is determined by measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax) and comparing it to that of a reference standard.

Experimental Protocol: UV-Spectrophotometry

  • Solvent: A common solvent is 0.1 M sodium hydroxide or a methanol/water mixture.

  • Standard Preparation: Prepare a standard solution of N-(4-aminophenyl)acetamide RS of a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Prepare a sample solution with a similar nominal concentration to the standard. This often involves an initial dissolution and subsequent serial dilutions.[22]

  • Measurement:

    • Scan the standard solution to determine the λmax, which is typically around 257 nm in alkaline media or 243 nm in neutral/acidic media.[12][22]

    • Measure the absorbance of both the standard and sample solutions at the determined λmax against a solvent blank.

  • Calculation: Calculate the purity by comparing the absorbance of the sample to the standard.

Limitations: Like titrimetry, UV-spectrophotometry is not specific. Any impurity that absorbs at the same wavelength will interfere with the measurement and lead to an overestimation of the API content.

Guide to Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following decision tree provides guidance on selecting the most appropriate technique.

Method_Selection start Start: Define Analytical Goal q1 Need to separate and quantify individual impurities? start->q1 q2 Rapid in-process check of bulk material? q1->q2 No hplc Use HPLC (High Specificity) q1->hplc Yes titration Use Titrimetry (Assay of total reducing substances) q2->titration Yes uv_spec Use UV-Spectrophotometry (Simple, rapid assay) q2->uv_spec Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of N-(4-aminophenyl)acetamide is a critical aspect of pharmaceutical quality control. While HPLC remains the gold standard for its specificity and ability to provide a complete impurity profile, alternative methods like titrimetry and UV-spectrophotometry have their place in specific, well-defined applications.

This guide has demonstrated that the robustness of an analytical method is proven through its successful transfer and consistent performance across different laboratories. Inter-laboratory comparisons are essential for this validation process, highlighting the need for detailed, unambiguous protocols and stringent system suitability criteria to ensure data integrity. Ultimately, the choice of method must be guided by the analytical objective, and its execution must be governed by the principles of scientific integrity to ensure the quality and safety of the final drug product.

References

  • SIELC. (n.d.). Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). UV Spectrophotometric Assay of Paracetamol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of paracetamol using redox titration. Retrieved from [Link]

  • APIChem. (n.d.). Understanding the Purity and Properties of 4-Aminoacetanilide for Synthesis. Retrieved from [Link]

  • Course Hero. (n.d.). to perform assay of paracetamol (redox titration) by cerimetry and standardization of titrant. Retrieved from [Link]

  • Phenomenex. (2020). Paracetamol & Impurities Analysis with Kinetex C18. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • ResearchGate. (2023). Assay of Paracetamol tablet by UV spectrophotometer. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). European Pharmacopoeia Paracetamol Monograph Draft Method. Retrieved from [Link]

  • USP-NF. (2014). Acetaminophen. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Acetaminophen-Impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The quantitative analysis of various formulations of paracetamol. Retrieved from [Link]

  • Shimadzu. (n.d.). Assay of paracetamol in tablets. Retrieved from [Link]

  • Joint Research Centre, EU Science Hub. (n.d.). Interlaboratory comparisons. Retrieved from [Link]

  • Waters. (n.d.). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. Retrieved from [Link]

  • European Pharmacopoeia. (2014). Paracetamol. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2012). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Retrieved from [Link]

  • CUTM Courseware. (n.d.). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Acetaminophen Impurities Method. Retrieved from [Link]

  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]

  • Hilaris Publisher. (2016). Potentiometric and pHmetric Studies of Paracetamol. Retrieved from [Link]

  • EDQM. (n.d.). Paracetamol CRS Catalogue. Retrieved from [Link]

  • uspbpep.com. (n.d.). USP Monographs: Acetaminophen. Retrieved from [Link]

  • uspbpep.com. (n.d.). USP Monographs: Acetaminophen Capsules. Retrieved from [Link]

  • WJPLS. (2022). A SIMPLE UV-VIS- SPECTROPHOTOMETRIC ASSAY STUDY ON DIFFERENT BRAND OF PARACETAMOL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Retrieved from [Link]

  • Shimadzu. (n.d.). Method for Paracetamol Analysis. Retrieved from [Link]

  • NCBI. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. Retrieved from [Link]

  • Chromatography Online. (n.d.). Modernizing the USP Monograph for Acetaminophen. Retrieved from [Link]

Sources

Comparative

Differential Scanning Calorimetry (DSC) for melting point validation of p-Aminoacetanilide

Title: Thermal Validation of p-Aminoacetanilide: A Comparative Guide to DSC vs. Capillary Methodologies Executive Summary In the synthesis of azo dyes and pharmaceuticals (specifically as an intermediate for paracetamol)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermal Validation of p-Aminoacetanilide: A Comparative Guide to DSC vs. Capillary Methodologies

Executive Summary

In the synthesis of azo dyes and pharmaceuticals (specifically as an intermediate for paracetamol), the purity of p-Aminoacetanilide (PAA) is a critical quality attribute. While Capillary Melting Point (CMP) analysis remains a common quick-check method, it lacks the thermodynamic resolution required for high-stakes drug development.

This guide details why Differential Scanning Calorimetry (DSC) is the superior validation method, offering not just a melting temperature (


), but a quantitative purity assessment via the Van’t Hoff equation. We compare these methodologies directly, supported by representative data and rigorous protocols.

Technical Context: The Molecule and the Challenge

p-Aminoacetanilide (N-(4-aminophenyl)acetamide) is a crystalline solid with a literature melting point range of 162–167 °C [1][2].[1]

  • The Challenge: PAA is susceptible to oxidation (darkening upon air exposure) and hydrolysis. Impurities such as unreacted p-phenylenediamine or acetanilide can form eutectic mixtures, depressing the melting point.

  • The Validation Gap: Visual capillary methods rely on subjective observation of the "meniscus point" or "clear point." They cannot distinguish between a broad melting range caused by thermal lag versus one caused by eutectic impurities. DSC resolves this by measuring heat flow, treating the melting endotherm as a thermodynamic fingerprint.[2]

Experimental Protocols

Method A: Differential Scanning Calorimetry (The Gold Standard)

Rationale: This protocol minimizes thermal gradients and maximizes peak resolution for purity calculation.

Equipment: Heat Flux DSC (e.g., TA Instruments Discovery Series or Netzsch DSC 214). Safety: PAA is a skin/eye irritant and respiratory sensitizer. Handle in a fume hood with nitrile gloves [6].

Step-by-Step Protocol:

  • Calibration: Perform Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) calibration to bracket the PAA melting range.
  • Sample Prep: Weigh 2.0 ± 0.1 mg of PAA into a Tzero aluminum pan.

    • Expert Insight: Keep mass low to reduce thermal lag. Large samples artificially broaden the peak, mimicking impurity effects [3].

  • Encapsulation: Hermetically crimp the lid.

    • Expert Insight: Hermetic sealing prevents sublimation of PAA or loss of volatile impurities before the melt.

  • Atmosphere: Purge with Dry Nitrogen (50 mL/min) .

    • Expert Insight: Prevents oxidative degradation during the ramp.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 140°C (fast approach).

    • Ramp 2°C/min to 180°C (data collection).

    • Expert Insight: The slow ramp across the transition is critical for applying the Van’t Hoff purity calculation (ASTM E928) [4].

Method B: Capillary Melting Point (The Alternative)

Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30).

Protocol:

  • Pack PAA into a glass capillary (2–3 mm height). Ensure compact packing to minimize air pockets.

  • Rapid heat to 150°C.

  • Slow ramp (1°C/min) until liquid phase is observed.

  • Record Onset (first liquid) and Clear Point (complete melt).

Comparative Analysis: DSC vs. Alternatives

The following table contrasts the capabilities of DSC against Capillary methods and HPLC (High-Performance Liquid Chromatography).

FeatureCapillary Melting Point (CMP)Differential Scanning Calorimetry (DSC)HPLC (Reference)
Primary Output Visual Range (

)
Heat Flow (mW), Enthalpy (

),

,

Chemical Composition (%)
Precision ± 1.0 °C (Subjective)± 0.1 °C (Instrumental)± 0.1% (Quantitative)
Purity Insight Qualitative (Wide range = Impure)Quantitative (via Van’t Hoff equation)Specific (Identifies which impurity)
Sample Req. ~5–10 mg1–3 mg< 1 mg (dissolved)
Polymorph Detection Difficult/ImpossibleExcellent (Distinct endotherms)Impossible (Solution phase)

Key Takeaway: While HPLC tells you what the impurity is, DSC tells you the thermodynamic consequence of that impurity (e.g., stability, crystallinity). CMP is merely a rough pass/fail check.

Representative Data & Purity Determination

In a controlled comparison using reference standards, DSC provides a sharp endothermic peak. The "Onset Temperature" (


) in DSC is the intersection of the baseline and the leading edge of the peak. This is the most reproducible point, unlike the "Peak Temperature," which shifts with sample mass.

Representative Data for p-Aminoacetanilide:

ParameterHigh Purity PAA (>99.5%)Technical Grade PAA (~98%)
DSC Onset (

)
163.5 °C 161.2 °C
Peak Width (

)
Narrow (< 1.5 °C)Broad (> 3.0 °C)
Enthalpy (

)
~220 J/g (Consistent)Lower/Variable
Capillary Range 163–165 °C158–164 °C
The Van't Hoff Purity Calculation

DSC allows for purity determination (


) without a reference standard using the Van't Hoff equation, assuming the impurity is eutectic (soluble in melt, insoluble in crystal) [4][5].[3][4]


  • 
    : Sample temperature
    
  • 
    : Pure melting point
    
  • 
    : Mole fraction of impurity
    
  • 
    : Fraction melted (calculated from partial area of the DSC peak)
    

Expert Note: If the plot of


 vs. 

is non-linear, it indicates the formation of solid solutions, rendering the simple Van't Hoff analysis invalid. This is a diagnostic capability CMP lacks entirely.

Visualizing the Workflow

Figure 1: Experimental Workflow for Thermal Validation

This diagram outlines the critical decision path for analyzing PAA.

G Start Sample: p-Aminoacetanilide Prep Weigh 2mg (Hermetic Pan) Start->Prep Purge N2 Purge (50mL/min) Prep->Purge Ramp DSC Ramp 2°C/min to 180°C Purge->Ramp Analysis Analyze Endotherm Ramp->Analysis Decision Peak Shape? Analysis->Decision Result_Pure Sharp Peak (>99% Pure) Decision->Result_Pure Narrow (<1.5°C) Result_Impure Broad Peak (Calc. Purity via Van't Hoff) Decision->Result_Impure Broad/Depressed

Caption: Figure 1. Standardized DSC workflow for p-Aminoacetanilide validation, highlighting the critical analysis branch based on peak morphology.

Figure 2: Method Selection Matrix

When should you use DSC versus Capillary or HPLC?

D Goal Validation Goal Quick Quick ID Check? Goal->Quick Quant Quantify Impurities? Goal->Quant Poly Polymorph/Stability? Goal->Poly CMP Capillary Method (Low Cost/Speed) Quick->CMP Yes HPLC HPLC (Chemical Specificity) Quant->HPLC Specific ID DSC DSC (Thermodynamic Purity) Quant->DSC Total Eutectic % Poly->DSC Gold Standard

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • National Institute of Standards and Technology (NIST). (2025).[5] Acetamide, N-(4-aminophenyl)- (p-Aminoacetanilide) Properties. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. (2025).[6] 4'-Aminoacetanilide Compound Summary. National Library of Medicine. [Link][7]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]

  • ASTM International. (2019). ASTM E928-19 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Netzsch Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Potency of N-(4-aminophenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, N-(4-aminophenyl)acetamide and its derivatives have emerged as a promising class of compounds with demonstrable antimicrobial activity. This guide provides a comparative analysis of the antimicrobial potency of various N-(4-aminophenyl)acetamide derivatives, supported by available experimental data. We will delve into their structure-activity relationships, potential mechanisms of action, and standardized methodologies for their evaluation, offering a comprehensive resource for researchers in the field.

Introduction to N-(4-aminophenyl)acetamide and its Derivatives

N-(4-aminophenyl)acetamide, also known as 4'-aminoacetanilide, is an aromatic amide that serves as a versatile scaffold for chemical modifications. Its structure, featuring a phenyl ring substituted with an amino group and an acetamido group, allows for the introduction of various functional groups, leading to a diverse library of derivatives.[1][2] These modifications can significantly influence the compound's physicochemical properties and biological activity, including its antimicrobial potency. The exploration of these derivatives is driven by the need for new antimicrobial agents that can overcome existing resistance mechanisms.

Comparative Antimicrobial Potency: A Data-Driven Analysis

The antimicrobial efficacy of N-(4-aminophenyl)acetamide derivatives has been investigated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter for quantifying antimicrobial potency. Below is a summary of reported MIC values for various derivatives, highlighting the impact of different substitutions on their activity.

DerivativeMicroorganismMIC (µg/mL)Reference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae (Xoo)156.7 (EC50)[3]
Phenylacetamide Derivative 5Escherichia coli0.64[4][5]
Phenylacetamide Derivative 21Escherichia coli0.67[4][5]
N-cinnamyl phenylacetamide derivativesBacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa10-230 (µM)[6]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Pseudomonas aeruginosa, MRSA, Escherichia coli12.5[7]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Klebsiella pneumoniae25[7]

Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental methodologies. EC50 values represent the concentration that causes 50% of the maximum effect.

Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Potency

The antimicrobial activity of N-(4-aminophenyl)acetamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent analogues.

Key SAR observations include:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence antimicrobial activity. The introduction of a thiazole moiety has been shown to confer antibacterial properties.[3] Studies on related phenylacetamide scaffolds have indicated that electron-withdrawing groups, such as nitro and carboxyl groups, can enhance activity against certain bacteria like E. coli.[5]

  • Modifications of the Acetamide Group: Alterations to the acetamide group can also impact potency. For instance, the synthesis of N-cinnamyl and N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives has yielded compounds with excellent antibacterial activities.[6]

  • Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole, into the N-(4-aminophenyl)acetamide scaffold has been a successful strategy for enhancing antimicrobial activity.[3]

SAR_concept cluster_core N-(4-aminophenyl)acetamide Core cluster_modifications Structural Modifications cluster_activity Antimicrobial Potency Core N-(4-aminophenyl)acetamide PhenylRing Phenyl Ring Substitutions (e.g., halogens, nitro groups) Core->PhenylRing Modify Acetamide Acetamide Group Modifications (e.g., cinnamyl, heterocyclic rings) Core->Acetamide Modify Potency Enhanced Antimicrobial Activity PhenylRing->Potency Influences Acetamide->Potency Influences

Caption: Key structural modification sites on the N-(4-aminophenyl)acetamide scaffold influencing antimicrobial potency.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that N-(4-aminophenyl)acetamide derivatives may exert their antimicrobial effects by targeting bacterial DNA gyrase.[8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents.[9][10] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

The proposed mechanism involves the binding of the N-(4-aminophenyl)acetamide derivatives to the GyrB subunit of DNA gyrase, which houses the ATP-binding site. This binding is thought to be competitive with ATP, thereby preventing the enzyme from carrying out its supercoiling function.[8] This mode of action is similar to that of other established antibiotic classes, such as the aminocoumarins.

DNA_Gyrase_Inhibition Derivative N-(4-aminophenyl)acetamide Derivative GyrB DNA Gyrase (GyrB Subunit) Derivative->GyrB Competitively Binds to Supercoiling DNA Supercoiling Derivative->Supercoiling Inhibits GyrB->Supercoiling Catalyzes ATP ATP ATP->GyrB Binds to Replication DNA Replication & Transcription Disrupted Supercoiling->Replication Essential for CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Proposed mechanism of action involving the inhibition of DNA gyrase by N-(4-aminophenyl)acetamide derivatives.

Experimental Protocols: Standardized Antimicrobial Susceptibility Testing

To ensure the reliability and comparability of antimicrobial potency data, standardized testing methodologies are paramount. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Broth Microdilution Protocol for MIC Determination
  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the N-(4-aminophenyl)acetamide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing drug concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial agent dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of Derivative Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Plate with Bacterial Suspension Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read Visually Read Results Incubate->Read MIC Determine MIC Value Read->MIC

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Perspectives

N-(4-aminophenyl)acetamide derivatives represent a promising avenue for the discovery of novel antimicrobial agents. The available data, although fragmented, clearly indicates that structural modifications to this scaffold can lead to significant improvements in antimicrobial potency. The proposed mechanism of action through the inhibition of DNA gyrase provides a solid foundation for further optimization.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive and systematic synthesis and evaluation of a wide range of derivatives under standardized conditions are needed to establish more definitive structure-activity relationships.

  • Mechanism of Action Elucidation: Further studies are required to confirm DNA gyrase as the primary target and to explore other potential mechanisms of action.

  • In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of N-(4-aminophenyl)acetamide derivatives in the ongoing battle against antimicrobial resistance.

References

  • Yele, V., Mohammed, A. A., & Wadhwani, A. D. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Chemistry, 9, 678553.
  • Yele, V., Mohammed, A. A., & Wadhwani, A. D. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Chemistry, 9, 678553.
  • Tchoukoua, A., et al. (2021). Synthesis, antioxidant, antimicrobial, and molecular docking studies of some N-cinnamyl phenylacetamide and N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives. Journal of Molecular Structure, 1244, 130949.
  • Adjei, I. Y., et al. (2021). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Journal of Chemistry, 2021, 8868934.
  • Foks, H., et al. (2012). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Medicinal Chemistry Research, 21(10), 3073-3082.
  • Al-Omair, M. A., et al. (2016).
  • Al-Tel, T. H. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry, 15(1), 134-147.
  • Kus, C., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Journal of Molecular Structure, 1266, 133503.
  • Zhou, X., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3361.
  • Zhou, X., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3361.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039.
  • Al-Warhi, T., et al. (2022). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Chemical Review and Letters, 5(2), 114-121.
  • Singh, R., et al. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 7(5), 53-59.
  • Guma, M., et al. (2016). A review on Synthesis of Aminoacetanilides.
  • He, G., et al. (2018). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 4(10), 1544-1555.
  • He, G., et al. (2020). Bacterial dna gyrase inhibitors and methods of use thereof. U.S.
  • He, G. (2019). Discovery of Novel Bacterial DNA Gyrase Inhibitors.
  • Synapse, P. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Acetamide, N-(4-aminophenyl)-, Monohydrochloride

[1] Executive Summary & Chemical Identity[1][2] Acetamide, N-(4-aminophenyl)-, monohydrochloride (commonly referred to as 4-Aminoacetanilide hydrochloride ) is a para-substituted aniline derivative often used as an inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2]

Acetamide, N-(4-aminophenyl)-, monohydrochloride (commonly referred to as 4-Aminoacetanilide hydrochloride ) is a para-substituted aniline derivative often used as an intermediate in azo dye synthesis and pharmaceutical development.[1]

Unlike general organic waste, this compound presents specific "amine-based" risks. Improper disposal or mixing with incompatible waste streams (specifically oxidizers or hypochlorites) can generate toxic chloramines or exothermic reactions. This guide outlines the segregation, packaging, and disposal workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.

Chemical Profile
ParameterDetail
Common Name 4-Aminoacetanilide Hydrochloride
CAS Number 43036-07-3 (Salt); 122-80-5 (Free Base)
Molecular Formula C₈H₁₁ClN₂O
Physical State Solid (Crystalline powder, often pink to brown)
Hazard Class Irritant (Skin/Eye), Potential Sensitizer
Reactivity Incompatible with strong oxidizers, acids, and hypochlorites (Bleach)

Hazard Assessment & Compatibility Logic

Before initiating disposal, you must understand the causality of the hazards. This is not merely "toxic waste"; it is a reactive amine salt.

The "No-Bleach" Rule (Critical)

NEVER use bleach (sodium hypochlorite) to decontaminate surfaces or glassware containing this compound.

  • Mechanism: Primary aromatic amines react with hypochlorite to form N-chloroamines .

  • Risk: These byproducts are often more toxic than the parent compound and can be explosive or release unstable gases.

  • Correct Action: Use a surfactant-based detergent (e.g., Alconox) or a specific solvent (Methanol/Ethanol) for cleaning.

Waste Stream Segregation

This compound must be segregated into Solid Organic Waste (Halogenated) . Although the organic backbone is small, the presence of the chloride ion (HCl salt) often necessitates its classification alongside halogenated waste streams to ensure the incinerator used is equipped with appropriate acid gas scrubbers.

Waste Classification Decision Tree

The following workflow illustrates the logical path for categorizing this specific chemical waste.

WasteDecisionTree Start Waste Material: 4-Aminoacetanilide HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin A: Solid Hazardous Waste (Label: Toxic, Irritant) Solid->BinSolid Segregate SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BinAq Bin B: Aqueous Waste (Check pH, NO BLEACH) Aqueous->BinAq Collect separately HalogenCheck Contains Halogens? Organic->HalogenCheck BinHalo Bin C: Halogenated Organic Waste HalogenCheck->BinHalo Yes (e.g., DCM, Chloroform) BinNonHalo Bin D: Non-Halogenated Waste HalogenCheck->BinNonHalo No (e.g., Methanol, Acetone) BinNonHalo->BinHalo *If high conc. of HCl salt, default to Halogenated

Figure 1: Decision logic for segregating 4-Aminoacetanilide HCl waste. Note that while the organic skeleton is non-halogenated, the hydrochloride salt nature suggests disposal in halogen-compatible streams if high concentrations are present.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent inhalation of dust and dermal contact.

  • Respiratory: Wear an N95 respirator or P100 particulate filter if handling pure powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended, 0.11 mm minimum thickness).

  • Eye: Chemical splash goggles.

Phase 2: Packaging (Solid Waste)

Most common scenario for expired or excess reagents.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the material carefully inside a chemical fume hood to avoid dust generation.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Acetamide, N-(4-aminophenyl)-, monohydrochloride" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant".

  • Satellite Accumulation: Store the container in a closed satellite accumulation area (SAA) until full or ready for pickup.

Phase 3: Disposal of Solutions (Liquid Waste)

Scenario: Reaction mixtures or mother liquors.

  • pH Check: Ensure the solution is not extremely acidic. If pH < 2, it may need to be tagged as "Corrosive" in addition to "Toxic".

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol : Dispose of in "Flammable Organic Solvents".

    • If dissolved in Dichloromethane (DCM) : Dispose of in "Halogenated Organic Solvents".

  • Precipitation Risk: If the solution is saturated, the salt may precipitate upon mixing with other wastes. Ensure the waste container has sufficient headspace (10%) and is not mixed with incompatible precipitants (e.g., concentrated sulfuric acid).

Phase 4: Final Disposition

Do not drain dispose. This chemical is toxic to aquatic life and must not enter municipal water systems.

  • Method: The standard industry method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Reasoning: Incineration ensures complete thermal destruction of the aromatic ring. The facility's scrubbers will neutralize the HCl gas evolved from the chloride salt.

Emergency Spill Response Workflow

In the event of a powder spill, speed and dust control are paramount.

SpillResponse Event Spill Detected Assess 1. Assess Volume & Location Event->Assess PPE 2. Don PPE (Resp, Goggles, Gloves) Assess->PPE Contain 3. Containment (Cover with wet paper towel to prevent dust) PPE->Contain Clean 4. Scoop/Wipe (Do NOT use Bleach) Contain->Clean Bag 5. Double Bag Label as HazWaste Clean->Bag

Figure 2: Immediate response protocol for solid spills. The critical step is dampening the powder to prevent airborne contamination.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 170722, 4'-Aminoacetanilide hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Acetamide, N-(4-aminophenyl)-, monohydrochloride
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